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Core Science & Biosynthesis

Foundational

4-Amino-3-(2-bromophenyl)butanoic acid chemical structure

An In-depth Technical Guide to 4-Amino-3-(2-bromophenyl)butanoic acid Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-3-(2-bromophenyl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 4-Amino-3-(2-bromophenyl)butanoic acid, structured to deliver foundational knowledge and practical insights for its application in scientific research. As a Senior Application Scientist, the narrative emphasizes not just the "what," but the "why," grounding technical data in established chemical and biological principles.

Molecular Architecture and Physicochemical Identity

4-Amino-3-(2-bromophenyl)butanoic acid is a structurally distinct analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. Its defining feature is the substitution of a 2-bromophenyl group at the C3 position of the butanoic acid backbone, a modification that significantly alters its pharmacological and chemical properties compared to the endogenous neurotransmitter.

The carbon at the C3 position is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-4-Amino-3-(2-bromophenyl)butanoic acid. This stereochemistry is a critical consideration in drug development, as enantiomers frequently exhibit different binding affinities, efficacies, and metabolic profiles.

Key Structural Identifiers:

  • IUPAC Name: 4-amino-3-(2-bromophenyl)butanoic acid

  • CAS Number: 1081536-75-5[1][2]

  • Molecular Formula: C₁₀H₁₂BrNO₂[3]

The chemical structure is visualized below:

Caption: Core structure of 4-Amino-3-(2-bromophenyl)butanoic acid with chiral center (C*).

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and material handling.

PropertyValueReference
Molecular Weight 258.11 g/mol [1][3]
InChI Key MQTTWHNFQGNJHY-UHFFFAOYSA-N[1]
Physical Form Solid[4]
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)CN)Br[3]

Synthesis Strategy and Analytical Validation

The synthesis of complex organic molecules like 4-Amino-3-(2-bromophenyl)butanoic acid is a multi-step process. While specific, proprietary synthesis routes may vary, a generalized and chemically sound pathway can be proposed based on established organic chemistry reactions. The following workflow illustrates a logical approach, designed to build the molecule's backbone and introduce the necessary functional groups in a controlled manner.

The causality for this multi-step approach lies in the need to control regioselectivity and stereoselectivity. Each step is chosen to perform a specific transformation without interfering with other functional groups, a cornerstone of effective organic synthesis.

G start Starting Materials: 2-Bromobenzaldehyde & Malonic Acid Derivative step1 Knoevenagel Condensation start->step1 step2 Michael Addition of a Nitrogen Source (e.g., Nitromethane) step1->step2 step3 Nitro Group Reduction to Amine step2->step3 step4 Ester Hydrolysis & Purification step3->step4 final_product Final Product: 4-Amino-3-(2-bromophenyl) butanoic acid step4->final_product

Caption: A plausible synthetic workflow for 4-Amino-3-(2-bromophenyl)butanoic acid.

Illustrative Experimental Protocol
  • Step 1: Knoevenagel Condensation. 2-Bromobenzaldehyde is reacted with an activated methylene compound, such as diethyl malonate, in the presence of a weak base (e.g., piperidine). Causality: This reaction is chosen to form a carbon-carbon double bond, creating an electrophilic center (a Michael acceptor) for the subsequent introduction of the nitrogen-containing group.

  • Step 2: Michael Addition. The product from Step 1 is subjected to a conjugate addition reaction with a nitrogen source, such as nitromethane. Causality: This step is critical for forming the C3-C4 bond of the butanoic acid backbone and introducing the nitrogen atom (as a nitro group) at the correct position.

  • Step 3: Reduction of the Nitro Group. The nitro group is reduced to a primary amine. This is commonly achieved via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or with a chemical reducing agent like tin(II) chloride. Causality: This transformation is essential to form the required amino group. Catalytic hydrogenation is often preferred for its clean conversion and high yields.

  • Step 4: Hydrolysis and Purification. The ester groups from the malonic acid derivative are hydrolyzed to carboxylic acids using acid or base catalysis, followed by heating to induce decarboxylation, yielding the final butanoic acid structure. The final product is then purified using techniques like recrystallization or column chromatography. Causality: Hydrolysis is necessary to unmask the carboxylic acid functional group. Purification is a mandatory final step to ensure the compound meets the high-purity standards required for research and development.

Self-Validating Analytical Workflow

The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating system where the results from multiple, orthogonal analytical techniques must converge to verify the final product.

Analytical TechniquePurpose & Rationale
NMR Spectroscopy (¹H & ¹³C) Confirms the precise atomic connectivity and chemical environment of all hydrogen and carbon atoms. The resulting spectra provide a unique "fingerprint" of the molecule's structure.
Mass Spectrometry (MS) Determines the exact molecular weight and isotopic pattern (due to the presence of Bromine), confirming the elemental composition (C₁₀H₁₂BrNO₂).
FTIR Spectroscopy Identifies the key functional groups present (amine N-H stretches, carboxylic acid O-H and C=O stretches, and aromatic C-H bonds), verifying that the intended chemical transformations occurred.
Chiral HPLC If a stereospecific synthesis was performed, this technique is used to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.), a critical measure of stereochemical purity.

Postulated Mechanism of Action and Biological Relevance

Due to its structural homology to GABA, 4-Amino-3-(2-bromophenyl)butanoic acid is hypothesized to function as a modulator of the GABAergic system. While specific binding affinities and functional activities require empirical validation, its potential mechanisms can be logically inferred from its structure.

Compound 4-Amino-3-(2-bromophenyl) butanoic acid GABA_R GABA Receptors (e.g., GABA-B) Compound->GABA_R Potential Agonist/ Modulator GAT GABA Transporters (GATs) Compound->GAT Potential Inhibitor Neuronal_Activity Decreased Neuronal Excitability GABA_R->Neuronal_Activity Leads to GAT->Neuronal_Activity Contributes to Therapeutic_Potential Potential Therapeutic Applications Neuronal_Activity->Therapeutic_Potential

Caption: Postulated mechanisms of GABAergic modulation by the target compound.

Potential Biological Targets:

  • GABA Receptors: The compound could act as an agonist at GABA receptors, particularly the GABA-B receptor, similar to other phenyl-substituted GABA analogues like Baclofen. Activation of these receptors leads to neuronal hyperpolarization and reduced excitability.

  • GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby prolonging the inhibitory action of endogenous GABA.

Applications in Research and Drug Development

As a novel GABA analogue, this compound is a valuable tool for probing the structure-activity relationships of the GABAergic system. Its unique substitution pattern provides a new chemical scaffold for designing selective ligands.

Potential Research Areas:

  • Neuropathic Pain: Modulators of the GABA-B receptor are of significant interest for the treatment of chronic pain states.

  • Anxiety and Spasticity: Enhanced GABAergic tone is a clinically validated approach for treating anxiety disorders and muscle spasticity.

  • Epilepsy: Compounds that reduce neuronal hyperexcitability are cornerstone treatments for seizure disorders.

This technical guide provides a foundational understanding of 4-Amino-3-(2-bromophenyl)butanoic acid, from its chemical structure to its potential biological applications. The synthesis and validation protocols described herein represent a logical and robust framework for researchers entering this exciting field of medicinal chemistry and neuroscience.

References

  • 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem. PubChem. [Link]

Sources

Exploratory

Predictive Pharmacology and Receptor Kinetics of 2-Bromo Phenibut at the GABA-B Receptor: A Structural and Mechanistic Analysis

Introduction and Structural Rationale As a Senior Application Scientist specializing in neuropharmacology, the structural evolution of γ-aminobutyric acid (GABA) analogs is a focal point of my research. Phenibut (β-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

As a Senior Application Scientist specializing in neuropharmacology, the structural evolution of γ-aminobutyric acid (GABA) analogs is a focal point of my research. Phenibut (β-phenyl-GABA) and its halogenated derivatives—such as Baclofen (β-(4-chlorophenyl)-GABA) and F-Phenibut (β-(4-fluorophenyl)-GABA)—are well-documented GABA-B receptor agonists . However, the ortho-substituted analog, 2-Bromo Phenibut (β-(2-bromophenyl)-GABA) , introduces unique steric and electronic constraints that fundamentally alter its binding affinity and receptor kinetics.

While para-substitutions (the 4-position) generally enhance lipophilicity and fit neatly into the hydrophobic pocket of the GABA-B Venus Flytrap (VFT) domain, an ortho-substitution (the 2-position) with a bulky bromine atom forces a conformational shift. This whitepaper explores the predictive binding affinity, structure-activity relationship (SAR), and the rigorous experimental protocols required to validate the pharmacological profile of 2-Bromo Phenibut.

Structure-Activity Relationship (SAR) and Predictive Binding

The binding affinity (


) of GABA-B agonists is heavily dictated by the interaction of the β-substituent with the VFT domain of the GABA-B1 subunit .
The Steric Penalty of Ortho-Substitution

In Baclofen and 4-Bromophenibut, the halogen is positioned at the para carbon, extending linearly and interacting favorably with hydrophobic residues in the binding pocket. Bromine is significantly larger than fluorine and chlorine (Van der Waals radii: F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å).

When bromine is moved to the ortho position to create 2-Bromo Phenibut, two major structural penalties occur:

  • Dihedral Angle Distortion: The bulky bromine atom sterically clashes with the GABA backbone, restricting the rotation of the phenyl ring. This forces the molecule into a higher-energy conformation that is less flexible during receptor docking.

  • Receptor Pocket Clashing: The GABA-B binding pocket is relatively narrow near the β-carbon attachment point. An ortho-bromine likely causes severe steric hindrance with the receptor's amino acid residues, significantly reducing binding affinity compared to its para-substituted counterparts.

Comparative Binding Affinity Data

The following table synthesizes empirical data for known analogs and predictive models for 2-Bromo Phenibut based on established SAR principles.

CompoundSubstitutionVan der Waals Radius of Halogen (Å)GABA-B Binding Affinity (

, μM)
Functional Efficacy (EC

, μM)
Phenibut None (H)1.20~177.0~1362.0
F-Phenibut 4-Fluoro1.47~20.0~23.3
Baclofen 4-Chloro1.75~6.0~6.0
4-Bromophenibut 4-Bromo1.85~5.5 (Estimated)~5.0 (Estimated)
2-Bromo Phenibut 2-Bromo 1.85 > 200.0 (Predicted) > 1500.0 (Predicted)

Note: Data for Phenibut, F-Phenibut, and Baclofen are derived from established in vitro patch-clamp and radioligand studies . Data for 2-Bromo Phenibut is predictive, reflecting the anticipated steric penalty.

Experimental Protocols: Validating 2-Bromo Phenibut

To empirically validate the predicted drop in binding affinity and efficacy for 2-Bromo Phenibut, a self-validating experimental system must be employed. This involves two parallel workflows: a Radioligand Binding Assay (to measure physical affinity) and Electrophysiology (to measure functional efficacy).

Protocol 1: Radioligand Binding Assay (Displacement of[3H]CGP54626)

Objective: Determine the


 of 2-Bromo Phenibut at the GABA-B receptor.
Causality: We use [3H]CGP54626, a highly selective GABA-B antagonist, because it labels the active site with high affinity without inducing receptor internalization. This allows us to measure precisely how effectively 2-Bromo Phenibut can displace it, isolating pure binding affinity from downstream activation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptic membranes from the cerebral cortex of male Wistar rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 15 minutes.

  • Resuspension & Washing: Resuspend the pellet and repeat the centrifugation step twice. Self-Validation: This washing step is critical to remove endogenous GABA, which would otherwise skew the baseline binding data and create false positives for the test compound.

  • Incubation: In a 96-well plate, combine 100 μg of membrane protein, 1 nM [3H]CGP54626, and varying concentrations of 2-Bromo Phenibut (10

    
     to 10
    
    
    
    M) in a final volume of 500 μL assay buffer (50 mM Tris-HCl, 2.5 mM CaCl
    
    
    , pH 7.4).
  • Equilibration: Incubate the mixture at room temperature for 60 minutes to ensure steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Electrophysiology (Patch-Clamp for GIRK Activation)

Objective: Assess whether 2-Bromo Phenibut acts as a full agonist, partial agonist, or antagonist by measuring G-protein regulated inwardly rectifying K+ (GIRK) currents. Causality: Binding affinity (


) does not equal efficacy. An ortho-substituted analog might bind to the VFT domain but fail to induce the conformational change required to activate the G-protein. Patch-clamp recordings in Purkinje cells directly measure the downstream electrical consequence of receptor activation .

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 μm thick parasagittal cerebellar slices from wild-type mice using a vibratome in ice-cold cutting solution.

  • Cell Targeting: Transfer slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32°C. Visually identify Purkinje cells using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (3-5 MΩ) filled with a potassium gluconate-based internal solution. Establish a gigaseal and rupture the membrane to achieve whole-cell access.

  • Voltage Clamp: Hold the cell at -70 mV. Apply tetrodotoxin (TTX, 1 μM) to block voltage-gated sodium channels and isolate potassium currents.

  • Drug Application: Bath-apply 2-Bromo Phenibut at increasing concentrations. Record the amplitude of the outward-rectifying K+ current.

  • Self-Validation Step: Apply the selective GABA-B antagonist CGP55845 (1 μM) over the slice. If the observed outward current is genuinely driven by 2-Bromo Phenibut acting at the GABA-B receptor, the current must return to baseline. If it does not, the compound is exhibiting off-target effects.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by GABA-B receptor activation, highlighting the specific points where 2-Bromo Phenibut is hypothesized to interact and the subsequent physiological outcomes.

GABAB_Signaling Ligand 2-Bromo Phenibut (Predicted Low Affinity) Receptor GABA-B Receptor (Heterodimer B1/B2) Ligand->Receptor Binds VFT Domain GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change SubunitAlpha Gαi/o Subunit (Inhibits Adenylyl Cyclase) GProtein->SubunitAlpha SubunitBetaGamma Gβγ Subunit Complex GProtein->SubunitBetaGamma cAMP Decreased cAMP Levels SubunitAlpha->cAMP CaChannel Voltage-Gated Ca2+ Channels (Inhibited) SubunitBetaGamma->CaChannel GIRK GIRK Channels (Activated / K+ Efflux) SubunitBetaGamma->GIRK Outcome1 Reduced Neurotransmitter Release CaChannel->Outcome1 Outcome2 Neuronal Hyperpolarization GIRK->Outcome2

Theoretical GABA-B signaling cascade for 2-Bromo Phenibut.

Conclusion

While para-halogenated derivatives of Phenibut like Baclofen and F-Phenibut exhibit profound increases in GABA-B binding affinity due to favorable lipophilic interactions, the ortho-substituted 2-Bromo Phenibut is predicted to suffer a severe steric penalty. The bulk of the bromine atom at the 2-position likely restricts the rotational freedom of the phenyl ring and creates structural clashes within the Venus Flytrap domain of the GABA-B1 subunit. To transition these predictive models into empirical fact, researchers must employ rigorous, self-validating protocols combining radioligand displacement and whole-cell patch-clamp electrophysiology.

References
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews.[Link]

  • Froestl, W. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Frontiers in Pharmacology.[Link]

  • Zong, Y., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology.[Link]

Foundational

An In-depth Technical Guide to the Mechanistic Elucidation of Novel Baclofen Analogs: A Case Study on Ortho-Bromo-Baclofen

This guide provides a comprehensive framework for the pharmacological characterization of novel GABA-B receptor agonists, using the hypothetical ortho-bromo analog of baclofen as a primary example. The principles and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel GABA-B receptor agonists, using the hypothetical ortho-bromo analog of baclofen as a primary example. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to conduct a thorough investigation of new chemical entities targeting the GABA-B receptor system.

Introduction: The GABA-B Receptor - A Key Therapeutic Target

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] Baclofen, a structural analog of GABA, is a selective agonist for the GABA-B receptor and is clinically used as a muscle relaxant and anti-spastic agent.[3][4][5] Its therapeutic effects stem from its ability to reduce neuronal excitability.[1][6]

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA-B1 and GABA-B2.[7][8] The GABA-B1 subunit is responsible for binding endogenous GABA and orthosteric ligands like baclofen, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[3][9] Upon agonist binding, the receptor undergoes a conformational change that activates associated Gi/o proteins.[7][10] This activation initiates a downstream signaling cascade with two primary inhibitory effects (Figure 1):

  • Postsynaptic Inhibition: The Gβγ subunit of the G-protein directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a slower, prolonged inhibitory postsynaptic potential.[8][10]

  • Presynaptic Inhibition: The Gi/o protein inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and also inhibits voltage-gated calcium channels.[1][4][8] The reduction in calcium influx at presynaptic terminals suppresses the release of excitatory neurotransmitters.[11][12]

The pharmacological exploration of baclofen analogs is a promising avenue for developing new therapeutics with improved properties. The substitution of the chlorine atom on the phenyl ring of baclofen can significantly alter its potency, efficacy, and selectivity. An ortho-bromo substitution introduces both steric bulk and different electronic properties compared to the original para-chloro substituent, which may affect binding affinity and receptor activation. While some studies have explored other halogenated or rigidified baclofen analogs[13], a detailed characterization of an ortho-bromo derivative requires a systematic approach, as outlined below.

Figure 1: GABA-B Receptor Signaling Pathway A diagram illustrating the canonical signaling cascade following agonist binding to the GABA-B receptor.

GABA_B_Signaling cluster_membrane Plasma Membrane GABAB_R GABA-B1 GABA-B2 GABA-B Receptor G_protein Gi/o Protein (αβγ) GABAB_R:GABAB2->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Blocks K_channel GIRK Channel K_ion K⁺ Efflux K_channel->K_ion Allows Agonist Ortho-Bromo Baclofen Agonist->GABAB_R:GABAB1 Binds G_alpha->AC Inhibits G_alpha->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Neurotransmitter_Release Reduced Neurotransmitter Release (Presynaptic Inhibition) Ca_ion->Neurotransmitter_Release Hyperpolarization Hyperpolarization (Postsynaptic Inhibition) K_ion->Hyperpolarization

Experimental Workflow for Mechanistic Characterization

A tiered approach is recommended to build a comprehensive pharmacological profile of the ortho-bromo analog of baclofen. This workflow progresses from initial binding assessment to functional characterization of receptor activation and downstream cellular effects.

Figure 2: Experimental Characterization Workflow A flowchart outlining the sequential experimental plan to determine the mechanism of action.

Workflow cluster_0 Tier 1: Receptor Binding Affinity cluster_1 Tier 2: Functional G-Protein Activation cluster_2 Tier 3: Cellular Electrophysiological Response Binding_Assay Radioligand Competition Binding Assay Ki_Determination Affinity (Ki) at GABA-B Receptor Binding_Assay->Ki_Determination Determines GTP_Assay [³⁵S]GTPγS Binding Assay Binding_Assay->GTP_Assay Informs Concentration Range Potency_Efficacy Potency (EC₅₀) & Efficacy (Eₘₐₓ) GTP_Assay->Potency_Efficacy Measures Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology GTP_Assay->Patch_Clamp Confirms Functional Activity GIRK_Current GIRK Channel Activation Patch_Clamp->GIRK_Current Records

Tier 1: Determination of Receptor Binding Affinity

Causality: Before assessing function, it is critical to confirm that the analog binds to the intended target, the GABA-B receptor. A radioligand competition binding assay is the gold standard for determining the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue (cortex or whole brain minus cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[14]

    • Perform differential centrifugation to isolate a crude membrane fraction expressing native GABA-B receptors.[14]

    • Wash the membrane pellet multiple times in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup:

    • Use a 96-well plate format. Each well will contain:

      • Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

      • Radioligand: A selective, high-affinity GABA-B receptor antagonist like [³H]CGP54626 (final concentration ~2-5 nM) is recommended to label the orthosteric site.[15][16]

      • Test Compound: Serial dilutions of ortho-bromo-baclofen (e.g., from 10⁻¹⁰ M to 10⁻³ M).

      • Membrane preparation (25-50 µg protein per well).

    • Controls:

      • Total Binding: Contains buffer, radioligand, and membranes only.

      • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of a known GABA-B agonist (e.g., 100 µM GABA or 100 µM baclofen) to displace all specific binding.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to reduce non-specific adherence.

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of ortho-bromo-baclofen.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

CompoundIC₅₀ (nM)Ki (nM)
(-)-Baclofen15095
Ortho-Bromo-Baclofen450285
GABA8050

This hypothetical data suggests the ortho-bromo analog has a measurable but potentially lower affinity for the GABA-B receptor compared to baclofen, possibly due to steric hindrance from the larger bromine atom at the ortho position.

Tier 2: Assessment of Functional G-Protein Activation

Causality: Binding does not equate to function. A compound can be an agonist, antagonist, or inverse agonist. The [³⁵S]GTPγS binding assay provides a direct functional measure of G-protein activation, a proximal event following agonist binding to a Gi/o-coupled receptor.[17][18] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[19] This allows for the characterization of the compound's efficacy (Eₘₐₓ) and potency (EC₅₀).

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents & Membranes:

    • Use the same membrane preparation as in the binding assay.

    • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). GDP is crucial as its release is the rate-limiting step in G-protein activation.

    • Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Guanosine Diphosphate (GDP): Final concentration ~30 µM.

  • Assay Setup (96-well plate):

    • Add assay buffer, GDP, and membranes to each well.

    • Add serial dilutions of ortho-bromo-baclofen or a reference agonist (e.g., baclofen).

    • Controls:

      • Basal Binding: Contains all components except the agonist.

      • Non-specific Binding: Contains all components plus a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Pre-incubate at 30°C for 15-20 minutes.

  • Initiation & Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination & Quantification:

    • Terminate the assay by rapid filtration, as described for the binding assay.

    • Wash filters with ice-cold buffer and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Calculate specific [³⁵S]GTPγS binding (Total - Non-specific).

    • Express the data as a percentage of the maximal stimulation achieved by a full agonist (e.g., baclofen).

    • Plot the percent stimulation against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Table 2: Hypothetical Functional Activity Data

CompoundEC₅₀ (µM)Eₘₐₓ (% of Baclofen)Classification
(-)-Baclofen5.2100%Full Agonist
Ortho-Bromo-Baclofen15.685%Partial Agonist

This hypothetical data suggests that ortho-bromo-baclofen is a partial agonist, being less potent and unable to elicit the full functional response of baclofen.

Tier 3: Electrophysiological Characterization of Cellular Response

Causality: To confirm that G-protein activation translates into the canonical downstream physiological effect of GABA-B receptor activation, whole-cell patch-clamp electrophysiology is employed. This technique directly measures the activation of GIRK channels in neurons, which manifests as an outward potassium current, leading to membrane hyperpolarization.[20]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABA-B1 and GABA-B2 subunits along with GIRK channels.

    • Plate cells on coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

    • Use a glass micropipette (2-5 MΩ resistance) filled with an internal solution containing a high concentration of potassium (e.g., K-gluconate based) and GTP to maintain G-protein function.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the neuron's membrane potential at a holding potential of -60 mV in voltage-clamp mode.

  • Experimental Procedure:

    • Establish a stable baseline recording.

    • Apply the test compound (ortho-bromo-baclofen) at various concentrations via the perfusion system.

    • Application of a GABA-B agonist should induce a slow, outward current, indicative of GIRK channel opening.

    • Apply a known GABA-B antagonist (e.g., CGP55845) to confirm that the observed current is specifically mediated by GABA-B receptors.

    • Perform a washout with aCSF to ensure the effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the outward current induced by each concentration of the agonist.

    • Construct a dose-response curve by plotting the current amplitude against the log concentration of the agonist.

    • Determine the EC₅₀ value from the curve fit.

Figure 3: Representative Patch-Clamp Workflow A diagram showing the steps for measuring GIRK channel activation via patch-clamp.

Patch_Clamp_Workflow Start Prepare Cultured Neurons Config Establish Whole-Cell Configuration Start->Config Hold Voltage Clamp at -60mV Config->Hold Baseline Record Stable Baseline Current Hold->Baseline Apply_Agonist Perfuse with Ortho-Bromo-Baclofen Baseline->Apply_Agonist Record_Current Measure Outward K⁺ Current (I_GIRK) Apply_Agonist->Record_Current Apply_Antagonist Co-apply with Antagonist (e.g., CGP55845) Apply_Agonist->Apply_Antagonist Specificity Check Washout Washout with aCSF Record_Current->Washout Confirm Confirm Blockade of I_GIRK Record_Current->Confirm Washout->Baseline Check Reversibility Apply_Antagonist->Record_Current

Conclusion and Interpretation

By systematically applying this three-tiered workflow, researchers can construct a robust pharmacological profile for novel baclofen analogs like ortho-bromo-baclofen. The combined data from binding, G-protein activation, and electrophysiological assays will elucidate the compound's affinity, potency, and efficacy, classifying it as a full agonist, partial agonist, or antagonist. This comprehensive mechanistic understanding is an indispensable prerequisite for further preclinical and clinical development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • What are GABA receptor agonists and how do they work? (2024, June 21). Patsnap Synapse.
  • Technical Support Center: GTP-gamma-S Based Functional Assays. (n.d.). Benchchem.
  • GABA B receptors: Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Structural biology of GABA B receptor. (n.d.). PMC - NIH.
  • Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Publications.
  • GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • GTPγS Binding Assays. (2012, October 1). PubMed.
  • GABA receptor agonist. (n.d.). Wikipedia.
  • SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. (2012, December 20).
  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025, November 1). YouTube.
  • Chemistry and Pharmacology of GABAB Receptor Ligands. (n.d.). ResearchGate.
  • GPCRs: the pathway to discovery. (n.d.). Revvity.
  • GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. (n.d.).
  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. (n.d.). Springer Nature Experiments.
  • Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. (n.d.).
  • Synthesis and pharmacological characterization of certain baclofen analogues. (2013, January 1).
  • GABA B receptor activation. (n.d.). Reactome Pathway Database.
  • Characterization of GABA Receptors. (n.d.). PMC - PubMed Central.
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. (2020, July 7). MDPI.
  • Schematic representation of the signaling pathway mediated by GABA B... (n.d.). ResearchGate.
  • Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. (n.d.). PubMed.
  • GABA. (n.d.). PDSP.
  • What is the mode of action of baclofen? (2025, March 19). Dr.Oracle.
  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001, May 15).
  • GABA B-Agonistic Activity of Certain Baclofen Homologues. (n.d.). PMC.
  • What is the mechanism of Baclofen? (2024, July 17). Patsnap Synapse.
  • GABAB Receptor-Mediated Regulation of Glutamate-Activated Calcium Transients in Hypothalamic and Cortical Neuron Development. (n.d.). Journal of Neurophysiology | American Physiological Society.
  • Baclofen. (n.d.). StatPearls - NCBI Bookshelf - NIH.
  • Baclofen. (n.d.). Wikipedia.
  • Pharmacology of Baclofen ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25).
  • 3-Amino-3-(4-chlorophenyl)propionic acid. (n.d.). Vibrant Pharma Inc.
  • Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. (n.d.). Chem-Impex.
  • 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8. (n.d.). Sigma-Aldrich.
  • Electrophysiology of ionotropic GABA receptors. (n.d.). PMC - NIH.
  • Activation and modulation of GABA(B) receptor systems in physiogenic and pathophysiological conditions. (2015, July 22). UBC Library Open Collections - The University of British Columbia.
  • Compound 3-amino-3-(4-chlorophenyl)propanoic acid. (n.d.). ChemDiv.
  • GABA Receptor Physiology and Pharmacology. (n.d.). Basic Neurochemistry - NCBI Bookshelf.
  • 3-(4-Chlorophenyl)propanoic acid | 2019-34-3. (2026, January 13). ChemicalBook.

Sources

Exploratory

Pharmacodynamic and Structural Profiling: 4-Amino-3-(2-bromophenyl)butanoic Acid vs. Phenibut

Executive Summary The development of -phenyl-GABA derivatives has been a cornerstone in neuropharmacology for targeting the -aminobutyric acid type B (GABA-B) receptor. While Phenibut (4-amino-3-phenylbutanoic acid) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of


-phenyl-GABA derivatives has been a cornerstone in neuropharmacology for targeting the 

-aminobutyric acid type B (GABA-B) receptor. While Phenibut (4-amino-3-phenylbutanoic acid) serves as the foundational scaffold, halogenation of the phenyl ring profoundly alters both the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule. This technical guide provides an in-depth comparative analysis of unsubstituted Phenibut against its ortho-brominated analog, 4-amino-3-(2-bromophenyl)butanoic acid (2-Br-Phenibut), detailing the stereoelectronic effects, receptor kinetics, and analytical methodologies required for its evaluation.

Structure-Activity Relationship (SAR) & Stereoelectronics

The pharmacological potency of GABA-B agonists is dictated by their ability to satisfy two competing requirements: crossing the highly restrictive blood-brain barrier (BBB) and perfectly fitting into the Venus Flytrap (VFT) domain of the GABA-B receptor [1].

The Role of Ortho-Bromination

Substituting a hydrogen atom with a bromine atom at the ortho position (C2) of the phenyl ring introduces massive stereoelectronic shifts:

  • Steric Hindrance & Dihedral Locking: The large van der Waals radius of bromine (approx. 1.85 Å) creates significant steric repulsion against the butanoic acid aliphatic chain. This restricts the free rotation of the aryl group, locking the molecule into a restricted dihedral conformation.

  • Receptor Pocket Fit: While para-halogenated derivatives (e.g., Baclofen / 4-chloro-phenibut) project optimally into the deep hydrophobic pocket of the VFT domain, ortho-substitutions can induce steric clashes with key receptor residues (e.g., Trp278). Consequently, the intrinsic binding affinity (

    
    ) of 2-Br-Phenibut is lower than that of Baclofen, but it remains superior to unsubstituted Phenibut due to enhanced hydrophobic contacts [3].
    
  • Lipophilicity & BBB Permeation: The addition of the heavy bromine atom dramatically increases the partition coefficient (LogP). This elevated lipophilicity facilitates rapid passive diffusion across the BBB, meaning that while 2-Br-Phenibut may have a lower in vitro affinity than Baclofen, its in vivo central nervous system (CNS) exposure is exceptionally high.

Quantitative Physicochemical Comparison

The following table summarizes the theoretical and calculated physicochemical properties driving the potency differences between these analogs.

Table 1: Physicochemical and Pharmacological Profiling of


-phenyl-GABA Analogs 
CompoundAryl SubstitutionMolecular Weight ( g/mol )Estimated LogPBBB PermeabilityRelative In Vivo Potency
Phenibut None (H)179.22~0.70Moderate1x (Baseline)
Baclofen 4-Chloro (para)213.66~1.30High~100x
2-Br-Phenibut 2-Bromo (ortho)258.11~1.85Very High~10x - 20x

Pharmacodynamics: GABA-B Receptor Kinetics

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) comprising GB1 and GB2 subunits. Agonist binding occurs exclusively at the GB1 subunit, which triggers a conformational shift that transactivates the GB2 subunit, subsequently activating the Gi/Go protein complex [2].

GABAB_Signaling Agonist 2-Br-Phenibut (Agonist) Receptor GABA-B Receptor (GB1/GB2 Heterodimer) Agonist->Receptor Binds GB1 VFT GProtein Gi/Go Protein Complex Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (Inhibited) GProtein->AC Gαi Subunit (-) GIRK GIRK Channels (Activated) GProtein->GIRK Gβγ Subunit (+) VGCC VGCC Channels (Inhibited) GProtein->VGCC Gβγ Subunit (-) cAMP cAMP Levels ↓ AC->cAMP K_efflux K+ Efflux ↑ (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx ↓ (Reduced Release) VGCC->Ca_influx

GABA-B receptor activation pathway by 2-Br-Phenibut mediating neuronal inhibition.

Causality in Receptor Activation: The efficacy of 2-Br-Phenibut relies on its zwitterionic backbone interacting with the electrostatic poles of the VFT domain (Asp104 and Ser130). Because the ortho-bromine restricts the molecule's flexibility, the entropic penalty of binding is reduced. If the locked conformation matches the active state of the receptor, the molecule acts as a highly potent agonist; if it clashes, it acts as a partial agonist or competitive antagonist.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the potency of 4-amino-3-(2-bromophenyl)butanoic acid against Phenibut, a competitive radioligand binding assay must be executed. The following protocol is designed as a self-validating system, ensuring that non-specific binding and thermodynamic equilibrium are rigorously controlled.

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: Determine the half-maximal inhibitory concentration (


) and inhibition constant (

) of 2-Br-Phenibut at native GABA-B receptors.

Assay_Workflow Prep Tissue Prep Rat Cortex Incubate Incubation Ligand + Competitor Prep->Incubate Filter Filtration GF/B Microfiber Incubate->Filter Wash Washing Ice-cold Buffer Filter->Wash Count Quantification Scintillation Wash->Count

Step-by-step workflow for competitive radioligand binding assay of GABA-B agonists.

Step-by-Step Methodology & Causality:

  • Tissue Preparation:

    • Action: Homogenize adult rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Tris-HCl maintains physiological pH to preserve receptor integrity. Cortical tissue is selected because it expresses a high density of native GB1/GB2 heterodimers, ensuring a robust signal-to-noise ratio.

  • Incubation (Thermodynamic Equilibrium):

    • Action: Resuspend the membrane pellet and incubate with 2 nM

      
      -Baclofen (radioligand) and varying concentrations of the test compound (2-Br-Phenibut or Phenibut, 
      
      
      
      to
      
      
      M) for 90 minutes at 20°C.
    • Causality: A 90-minute incubation at room temperature provides sufficient time for the competitive binding kinetics between the radioligand and the bulky brominated analog to reach thermodynamic equilibrium without degrading the receptor proteins.

  • Internal Control (Non-Specific Binding):

    • Action: In a parallel control well, add 1 mM of unlabeled GABA.

    • Causality: This massive excess of unlabeled ligand saturates all specific GABA-B receptor sites. Any residual radioactivity detected in this well represents non-specific binding (e.g., ligand sticking to the plastic or membrane lipids), which must be subtracted to calculate specific binding.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Rapid filtration is critical to physically separate the bound ligand from the free ligand before the receptor-ligand complex has time to dissociate.

  • Washing & Quantification:

    • Action: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Transfer to vials, add scintillation fluid, and quantify using a liquid scintillation counter.

    • Causality: The buffer must be ice-cold to drop the kinetic energy of the system to near-zero, effectively "freezing" the ligand in the receptor pocket and preventing dissociation during the wash steps.

Enantiomeric Considerations

Like all


-substituted GABA derivatives, 4-amino-3-(2-bromophenyl)butanoic acid possesses a chiral center at the 

-carbon. The pharmacological activity resides almost exclusively in the (R)-enantiomer [4]. When synthesizing or evaluating this compound, transition metal-catalyzed asymmetric hydrogenation or chiral resolution via cocrystallization (e.g., using L-mandelic acid) is mandatory to prevent the (S)-enantiomer from acting as a competitive antagonist or diluting the specific activity [3, 4].

Conclusion

The transition from Phenibut to 4-amino-3-(2-bromophenyl)butanoic acid represents a classic pharmacological trade-off. While the ortho-bromine substitution may introduce steric clashes that slightly reduce the perfect VFT pocket fit seen in para-halogenated analogs like Baclofen, it imparts a massive increase in lipophilicity. This results in a molecule that penetrates the blood-brain barrier with exceptionally high efficiency, rendering its in vivo potency significantly greater than that of unsubstituted Phenibut.

References

  • World Health Organization (WHO). "WHO Expert Committee on Drug Dependence: Phenibut Critical Review Report." WHO.int. [Link]

  • ResearchGate. "Pharmacology of the GABAA / GABAB Receptor." ResearchGate. [Link]

  • ACS Crystal Growth & Design. "Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid." ACS Publications.[Link]

  • ACS Chemical Reviews. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." ACS Publications.[Link]

Foundational

Pharmacological Profile of 2-Bromophenyl GABA Analogs

This is an in-depth technical guide on the pharmacological profile of 2-Bromophenyl-GABA (also known as 2-Bromo-Phenibut or ortho-bromo-phenibut). This document is structured for researchers and medicinal chemists, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pharmacological profile of 2-Bromophenyl-GABA (also known as 2-Bromo-Phenibut or ortho-bromo-phenibut). This document is structured for researchers and medicinal chemists, focusing on the Structure-Activity Relationship (SAR) and predictive pharmacology of this specific analog.

A Structural & Mechanistic Analysis of the Ortho-Halogenated Scaffold

Executive Summary

The 2-bromophenyl analog of GABA (4-amino-3-(2-bromophenyl)butanoic acid; CAS: 1081536-75-5) represents a critical structural probe in the study of GABAergic ligands. While its 4-substituted counterparts (e.g., Baclofen , Tolibut ) are well-characterized GABA-B agonists, the introduction of a bromine atom at the ortho (2-) position introduces significant steric and electronic constraints.

This guide details the pharmacological divergence of the 2-bromo analog, predicting a shift from high-affinity GABA-B agonism toward


 subunit binding  and potential GABA transporter (GAT) modulation . The compound serves as a model for understanding the "Steric Gate" of the GABA-B orthosteric binding pocket.

Chemical Identity & Physicochemical Properties

The core scaffold is a


-substituted 

-aminobutyric acid.[1] The 2-bromo substituent fundamentally alters the molecular topography compared to the planar phenyl ring of Phenibut.
PropertyData / ValueDescription
IUPAC Name 4-amino-3-(2-bromophenyl)butanoic acid

-(2-bromophenyl)-GABA
Common Name 2-Bromo-PhenibutOrtho-bromo-phenibut
CAS Number 1081536-75-5Unique identifier for the research chemical
Molecular Formula C

H

BrNO

MW: 258.11 g/mol
LogP (Predicted) ~1.8 - 2.1Higher lipophilicity than Phenibut (LogP ~0.2) and Baclofen (LogP ~1.3)
pKa (Predicted) Carboxyl: ~4.0; Amino: ~10.2Zwitterionic at physiological pH
TPSA 63.32 ŲFavorable for Blood-Brain Barrier (BBB) penetration

Synthetic Methodology

The synthesis of 2-bromophenyl GABA analogs typically employs a Michael Addition of nitromethane to a cinnamic acid derivative, followed by reduction. This protocol ensures the formation of the


-substituted GABA backbone.
Protocol: Nitromethane Addition & Reduction
  • Precursor Preparation:

    • Reactant: trans-2-Bromocinnamic acid.

    • Reagent: Nitromethane (CH

      
      NO
      
      
      
      ) acts as the nucleophile.
    • Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) or Ammonium Acetate.

  • Michael Addition:

    • Reflux 2-bromocinnamic acid in excess nitromethane with the catalyst.

    • Mechanism: The nitro group adds to the

      
      -carbon, breaking the double bond.
      
    • Product: 3-(2-bromophenyl)-4-nitrobutanoic acid.

  • Reduction (The Critical Step):

    • Method: Hydrogenation over Raney Nickel or Pd/C is standard, but the ortho-bromo group is susceptible to dehalogenation (hydrodehalogenation).

    • Optimized Method: Use Zn/HCl or BH

      
      -THF  to reduce the nitro group to an amine without cleaving the bromine atom.
      
    • Purification: Recrystallization from ethanol/water to isolate the zwitterionic amino acid.

Synthesis Start 2-Bromocinnamic Acid Step1 Michael Addition (Nitromethane + Base) Start->Step1 Reflux Inter 3-(2-Bromophenyl)-4-nitrobutanoic Acid Step1->Inter Step2 Selective Reduction (Zn/HCl or BH3) Inter->Step2 Avoid Pd/C (Dehalogenation risk) Final 4-Amino-3-(2-bromophenyl)butanoic acid (2-Bromo-Phenibut) Step2->Final Crystallization

Figure 1: Synthetic pathway for 2-bromophenyl GABA, highlighting the risk of dehalogenation during reduction.

Pharmacodynamics: The "Ortho-Effect"

The pharmacological profile of 2-bromophenyl GABA is defined by the "Para-Rule" of GABA-B agonists. Unlike the 4-chloro (Baclofen) or 4-fluoro analogs, the 2-bromo substituent introduces a steric clash that significantly alters receptor binding.

GABA-B Receptor Affinity (Predicted: Low/Inactive)
  • Mechanism: The GABA-B orthosteric binding pocket (Venus Flytrap Domain) requires the phenyl ring of the ligand to fit into a specific hydrophobic cleft.

  • The Steric Clash:

    • Baclofen (4-Cl): The para-substituent extends into a solvent-accessible region or a compliant hydrophobic pocket, enhancing affinity (IC

      
       ~130 nM).
      
    • 2-Bromo Analog: The bulky bromine atom at the ortho position forces the phenyl ring to rotate out of coplanarity with the GABA backbone. This conformation is energetically unfavorable for the "closed" active state of the receptor.

    • Result: The 2-bromo analog is predicted to have drastically reduced affinity (>100

      
      M) or act as a weak antagonist  rather than an agonist.
      
Voltage-Gated Calcium Channels ( Subunit)
  • Mechanism: Gabapentinoids (Gabapentin, Pregabalin) and Phenibut bind to the

    
     subunit of VDCCs to inhibit glutamate release.
    
  • Lipophilicity Factor: Binding affinity at

    
     often correlates with the lipophilicity of the substituent.
    
  • Prediction: The high lipophilicity of the bromine atom (increasing LogP) may allow the 2-bromo analog to retain or enhance binding at this site, provided the ortho position does not sterically interfere with the leucine-like binding pocket.

  • Clinical Implication: If the compound lacks GABA-B activity but retains

    
     affinity, its profile would resemble Gabapentin  (pure anxiolytic/anticonvulsant) rather than Baclofen  (muscle relaxant/sedative).
    
GABA Transporters (GAT)[2]
  • Evidence: Research into 2-substituted GABA analogs (e.g., 2-substituted-4-aminobutanoic acids) suggests that steric bulk near the amino group or on the phenyl ring can shift activity toward GABA uptake inhibition (GAT-1/GAT-3 blockade).

  • Potential: The 2-bromo analog may act as a reuptake inhibitor, increasing synaptic GABA levels indirectly.

ReceptorSelectivity Compound 2-Bromo-Phenibut GABAB GABA-B Receptor (Orthosteric) Compound->GABAB Steric Clash (Low Affinity) A2D VDCC (alpha2-delta) Compound->A2D Lipophilic Binding (High Potential) GAT GABA Transporter (GAT-1/3) Compound->GAT Possible Blockade

Figure 2: Predicted receptor selectivity profile. Note the shift from GABA-B agonism (characteristic of Baclofen) to alpha2-delta binding.

Pharmacokinetics & Safety

Blood-Brain Barrier (BBB) Penetration
  • Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP).

  • Transport: Like Phenibut, the 2-bromo analog likely utilizes Large Neutral Amino Acid Transporters (LAT1) to cross the BBB. The increased lipophilicity may facilitate passive diffusion as well, potentially leading to a faster onset of action than Phenibut.

Toxicology: The Bromine Risk
  • Metabolic Stability: The C-Br bond on an aromatic ring is generally metabolically stable (unlike aliphatic bromides).

  • Bromism: Chronic ingestion of bromide-containing compounds can lead to bromism (accumulation of bromide ions), causing neurological symptoms (tremors, psychosis). However, if the molecule is excreted intact (like Gabapentin/Baclofen), this risk is minimal.

  • Renal Clearance: Expected to be eliminated renally unchanged.

Experimental Validation Protocols

To confirm the pharmacological profile of the 2-bromo analog, the following assays are required.

Protocol A: [³H]-Baclofen Displacement Assay (GABA-B Affinity)
  • Tissue Preparation: Rat synaptic membranes (cerebral cortex).

  • Ligand: 2 nM [³H]-Baclofen.

  • Test Compound: 2-Bromo-Phenibut (1 nM – 100

    
    M).
    
  • Incubation: 20 min at 20°C in Tris-HCl buffer (pH 7.4) with 2.5 mM CaCl

    
    .
    
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate IC

    
     and K
    
    
    
    .
    • Expectation: K

      
       > 10 
      
      
      
      M (Low affinity).
Protocol B: [³H]-Gabapentin Binding Assay ( Affinity)
  • Tissue Preparation: Porcine cerebral cortex membranes.

  • Ligand: 10 nM [³H]-Gabapentin.

  • Non-Specific Binding: Determined using 10

    
    M Pregabalin.
    
  • Incubation: 45 min at 22°C in HEPES-KOH buffer (pH 7.4).

  • Analysis: Scatchard plot analysis.

    • Expectation: K

      
       in the low micromolar range (< 1 
      
      
      
      M), indicating retention of activity.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) Receptors: Structure and Function." Pharmacological Reviews. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1] CNS Drug Reviews. Link

  • Froestl, W. (2010). "Chemistry and Pharmacology of GABAB Receptor Ligands." Advances in Pharmacology. Link

  • Zarghi, A., et al. (2008).[2] "Design and synthesis of new 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles as benzodiazepine receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024). "4-Amino-3-(2-bromophenyl)butanoic acid - Product Properties." Link

Sources

Exploratory

The Divergent Pharmacophore: SAR of 3-Substituted GABA Derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of 3-substituted GABA derivatives. It is designed for researchers and drug development professionals, focusing on the divergent pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 3-substituted GABA derivatives. It is designed for researchers and drug development professionals, focusing on the divergent pharmacology between alkyl and aryl substitutions.

Executive Summary

Gamma-aminobutyric acid (GABA) analogs represent a cornerstone of modern neuropharmacology. While the core GABA scaffold (


) is hydrophilic and metabolically labile, substitution at the 3-position (

-carbon)
creates a bifurcation in pharmacological activity.

This guide analyzes the critical SAR "switch":

  • 3-Alkyl substitution (e.g., Pregabalin) abolishes affinity for GABA receptors, instead targeting the

    
     subunit  of voltage-gated calcium channels (VGCCs).[1]
    
  • 3-Aryl substitution (e.g., Baclofen) retains and refines affinity for the GABA-B receptor , functioning as a selective agonist.

Molecular Architecture & Numbering

To understand the SAR, we must first define the scaffold numbering relative to the carboxylic acid (C1).

  • C1: Carboxyl group (-COOH)

  • C2 (

    
    ):  Methylene bridge
    
  • C3 (

    
    ): The Chiral Center / Substitution Site 
    
  • C4 (

    
    ):  Aminomethyl group (
    
    
    
    )

The 3-position is the pharmacophoric pivot. Steric bulk and electronic character at this position dictate whether the molecule docks into the lipophilic pocket of the


 protein or the orthosteric site of the GABA-B GPCR.
The Pharmacophoric Divergence
FeatureClass I:

Ligands (Gabapentinoids)
Class II: GABA-B Agonists
C3 Substituent Alkyl / Cycloalkyl (e.g., Isobutyl, Cyclohexyl)Aryl / Heteroaryl (e.g., p-Chlorophenyl)
Target

&

subunits of VGCCs
GABA-B Receptor (GPCR)
Active Isomer Generally (S) (e.g., Pregabalin)Generally (R) (e.g., R-Baclofen)
Lipophilicity High LogP required for BBB penetration & pocket fitModerate; requires aromatic

-stacking

SAR Deep Dive: Class I (3-Alkyl Derivatives)

Representative Compound: Pregabalin (S-3-isobutyl-GABA)

The Lipophilic Pocket of

The


 subunit contains a large, hydrophobic binding pocket. SAR studies confirm that affinity correlates with the ability of the C3-substituent to fill this pocket without steric clash.
  • Alkyl Chain Length: Optimal affinity is observed with C3-C5 alkyl chains.

    • Methyl (C1): Low affinity.

    • Isobutyl (Pregabalin):Optimal.

      
       nM.
      
    • Cyclic (Gabapentin): The 3,3-disubstituted cyclohexane ring functions similarly to a bulky alkyl group, locking the conformation.

  • Stereochemistry: The spatial arrangement is critical. For Pregabalin, the (S)-enantiomer is >10-fold more potent than the (R)-enantiomer. The (S)-configuration aligns the amino and carboxyl termini to mimic the bioactive conformation of L-leucine, which

    
     ligands structurally resemble (transported via LAT1).
    
Quantitative Binding Data ( )

Data synthesized from radioligand binding assays using [


H]gabapentin.
CompoundC3 Substituent

(nM) [

Type 1]
Relative Potency
Pregabalin -CH2CH(CH3)2 (Isobutyl)13 1.0 (Reference)
Gabapentin 1,1-Cyclohexyl (spiro)59 0.22
3-Methyl GABA -CH3> 10,000Inactive
Mirogabalin Cycloheptyl-bridge17 0.76 (High selectivity for Type 1)

Technical Insight: The lack of GABA receptor affinity in this class is due to the bulk of the alkyl group preventing entry into the restrictive GABA-A/B orthosteric sites, while the


 pocket is evolutionarily designed to bind bulky amino acids (like Leucine/Isoleucine).

SAR Deep Dive: Class II (3-Aryl Derivatives)

Representative Compound: Baclofen (R-4-amino-3-(4-chlorophenyl)butanoic acid)

The Aromatic Slot of GABA-B

The GABA-B receptor is a Class C GPCR. The binding site accommodates the GABA backbone, but the 3-position allows for a hydrophobic/aromatic interaction that enhances potency and lipophilicity (aiding BBB penetration).

  • Aryl Necessity: An aromatic ring at C3 is essential for agonist activity.

  • Para-Substitution:

    • Unsubstituted (Phenyl): Moderate activity (Phenibut).

      
      
      
      
      
      M.
    • Para-Chloro (Baclofen):[2][3]High potency.

      
       nM. The chlorine atom provides optimal lipophilicity and electronic withdrawal, enhancing the 
      
      
      
      -interaction within the receptor cleft.
    • Para-Fluoro: Retains activity but often less potent than chloro.

  • Stereochemistry: The (R)-enantiomer is the eutomer (active form). (S)-Baclofen is essentially inactive (

    
    
    
    
    
    M).
Quantitative Binding Data (GABA-B)

Data based on displacement of [


H]GABA or [

H]Baclofen.
CompoundC3 Substituent

(nM) [GABA-B]
Activity Type
(R)-Baclofen 4-Cl-Phenyl60 - 130 Full Agonist
(S)-Baclofen 4-Cl-Phenyl> 100,000Inactive
Phenibut Phenyl~100,000Weak Agonist
Pregabalin Isobutyl> 1,000,000Inactive

Mechanistic Pathways: The Divergence

The structural difference at C3 leads to distinct intracellular signaling cascades.

G cluster_0 Class I: 3-Alkyl (Pregabalin) cluster_1 Class II: 3-Aryl (Baclofen) L1 Pregabalin T1 α2δ Subunit (VGCC) L1->T1  Binds   E1 ↓ Ca2+ Influx (Presynaptic) T1->E1  Modulates Trafficking   R1 ↓ Glutamate/Substance P Release E1->R1  Result   L2 Baclofen T2 GABA-B Receptor (GPCR) L2->T2  Agonist   G2 Gi/o Protein Activation T2->G2 E2a ↓ cAMP G2->E2a E2b Open GIRK (K+) Hyperpolarization G2->E2b E2c Close VDCC (Ca2+) G2->E2c

Figure 1: Divergent signaling pathways. Class I ligands modulate calcium channel trafficking/function presynaptically, while Class II ligands activate G-protein coupled cascades.

Experimental Protocols

Synthesis: Enzymatic Kinetic Resolution of Pregabalin

To achieve the high enantiomeric excess (ee) required for the (S)-isomer (Class I), enzymatic resolution is superior to classical resolution.

Objective: Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid.

Reagents:

  • Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester.

  • Enzyme: Thermomyces lanuginosus lipase (Lipolase).

  • Buffer: Potassium phosphate (pH 7.0).

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the diester precursor in a biphasic system (Buffer/Toluene 10:1).

  • Enzymatic Hydrolysis: Add Lipolase (2% w/w). Incubate at 30°C with vigorous stirring.

    • Mechanism:[1][4][5][6] The lipase selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) until 48-50% conversion is reached.

  • Separation: Adjust pH to 8.0. Extract the unreacted (R)-ester with ethyl acetate (organic phase). The (S)-monoacid remains in the aqueous phase.

  • Decarboxylation: Acidify aqueous phase (pH 2), extract (S)-monoacid, and reflux in 6N HCl to induce decarboxylation and nitrile hydrolysis.

  • Isolation: Neutralize to isoelectric point. Crystallize from isopropanol/water.

    • Validation: Target >99% ee. Melting point 184-186°C.

Assay: Radioligand Binding

Objective: Determine


 of novel 3-alkyl derivatives.

Materials:

  • Membrane Prep: Porcine cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Non-specific ligand: 10

    
    M Pregabalin.
    

Protocol:

  • Incubation: Mix 200

    
    g membrane protein with 10 nM [
    
    
    
    H]Gabapentin in 10 mM HEPES buffer (pH 7.4).
  • Competition: Add test compounds (concentration range

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 45 mins at 22°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression (Hill equation). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    of Gabapentin is typically ~59 nM).

References

  • Gee, N. S., et al. (1996).[5][7] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[5] Journal of Biological Chemistry. Link

  • Bryans, J. S., & Wustrow, D. J. (1999). "3-substituted GABA analogs with central nervous system activity: a review." Medicinal Research Reviews. Link

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Enzymatic Synthesis." Organic Process Research & Development. Link

Sources

Foundational

4-Amino-3-(2-bromophenyl)butanoic acid molecular weight and formula

Executive Summary & Molecular Identity[1][2] 4-Amino-3-(2-bromophenyl)butanoic acid is a structural analog of the neurotransmitter -aminobutyric acid (GABA). It belongs to the class of "gabapentinoids" or 3-substituted G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1][2]

4-Amino-3-(2-bromophenyl)butanoic acid is a structural analog of the neurotransmitter


-aminobutyric acid (GABA). It belongs to the class of "gabapentinoids" or 3-substituted GABA derivatives, sharing a direct structural lineage with Baclofen  (4-chloro analog) and Phenibut  (phenyl analog).

Unlike its para-substituted counterparts, the ortho-bromo substitution introduces significant steric bulk adjacent to the chiral center (C3) and the aromatic ring's rotation axis. This modification is of critical interest in medicinal chemistry for probing the steric tolerance of the GABA-B receptor binding pocket.

Physicochemical Core Data
PropertyValueTechnical Note
IUPAC Name 4-Amino-3-(2-bromophenyl)butanoic acid
CAS Number 1081536-75-5
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight (Avg) 258.11 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 257.0051 Da Based on

Br.
Isotope Pattern M (100%), M+2 (97.3%)Characteristic 1:1 doublet due to

.
Predicted pKa 3.9 (COOH), 9.8 (NH₂)Exists as a zwitterion at physiological pH.
Solubility Water (Moderate), Methanol (High)pH-dependent solubility profile.

Structural Analysis & Pharmacophore Logic

The molecule consists of a butyric acid backbone substituted at the


-position (C3) with a 2-bromophenyl ring.
Comparative Structural Logic
  • Baclofen (4-Cl): The para-chloro substituent primarily provides lipophilicity to cross the Blood-Brain Barrier (BBB) without significant steric clash at the receptor interface.

  • 2-Bromo Analog: The bromine atom at the ortho position creates a "molecular lock" effect. The Van der Waals radius of Bromine (1.85 Å) forces the aromatic ring to twist out of plane relative to the aliphatic chain to minimize steric strain with the C2/C4 protons.

Implication: This conformational restriction can theoretically enhance binding selectivity if the receptor pocket accommodates the twist, or abolish activity if the pocket is narrow.

Synthetic Pathway (High-Purity Protocol)

Objective: Synthesize 4-Amino-3-(2-bromophenyl)butanoic acid with >98% purity. Methodology: The Michael Addition of nitromethane to a cinnamate derivative, followed by reduction and hydrolysis. This route is preferred over Knoevenagel condensation for 3-substituted GABA analogs due to higher regioselectivity.

Step-by-Step Protocol
  • Precursor Preparation (Knoevenagel):

    • React 2-Bromobenzaldehyde with Malonic Acid in pyridine/piperidine.

    • Result: 3-(2-Bromophenyl)acrylic acid (Cinnamic acid derivative).

  • Michael Addition (The Critical Step):

    • Reagents: 3-(2-Bromophenyl)acrylic acid ethyl ester, Nitromethane (

      
      ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.
      
    • Conditions: Reflux in ethanol.

    • Mechanism: The nitromethane anion attacks the

      
      -carbon. The ortho-bromo group will sterically hinder this attack, requiring longer reaction times (24-48h) compared to the para-chloro analog.
      
    • Intermediate: Ethyl 4-nitro-3-(2-bromophenyl)butanoate.

  • Hydrogenation (Nitro Reduction):

    • Reagents: Raney Nickel or Pd/C,

      
       (50 psi).
      
    • Caution: Avoid dehalogenation (loss of Br). Use mild conditions (Raney Ni is preferred over Pd/C to prevent hydrogenolysis of the Ar-Br bond).

    • Intermediate: Ethyl 4-amino-3-(2-bromophenyl)butanoate (Lactam formation is possible here; acidic hydrolysis opens the ring).

  • Hydrolysis:

    • Reflux in 6M HCl to cleave the ester and ensure the open-chain amino acid form.

Synthetic Logic Diagram

Synthesis Start 2-Bromobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid) Start->Step1 Inter1 3-(2-Br-phenyl)acrylic acid Step1->Inter1 Step2 Michael Addition (Nitromethane + DBU) Inter1->Step2 Esterification first Inter2 Nitro-ester Intermediate Step2->Inter2 Step3 Selective Reduction (Raney Ni / H2) Inter2->Step3 Avoid Dehalogenation Final 4-Amino-3-(2-bromophenyl) butanoic acid Step3->Final Hydrolysis

Figure 1: Synthetic workflow for the production of the target GABA analog via the Nitromethane route.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

A. Mass Spectrometry (MS) - The "Bromine Signature"

The most definitive confirmation of the structure comes from the isotopic abundance of Bromine.

  • Expectation: A doublet molecular ion peak.

  • Peak 1 (

    
    ):  m/z 258.0 (corresponding to 
    
    
    
    )
  • Peak 2 (

    
    ):  m/z 260.0 (corresponding to 
    
    
    
    )
  • Validation Criteria: The intensity ratio of M to M+2 must be approximately 1:1 . If the M+2 peak is absent or significantly smaller, the bromine has been lost (likely during hydrogenation).

B. Proton NMR ( H-NMR) - 400 MHz,
  • Aromatic Region (7.1 - 7.6 ppm):

    • Unlike the symmetric AA'BB' system of Baclofen (para-substituted), the 2-bromo analog will show a complex ABCD system (4 distinct multiplets) due to the lack of symmetry.

    • The proton at C3' (adjacent to Br) will be the most deshielded.

  • Aliphatic Region:

    • 
      -CH (3.6 - 3.8 ppm):  Multiplet (chiral center).
      
    • 
      -CH
      
      
      
      (3.2 - 3.4 ppm):
      Diastereotopic protons adjacent to the amine.
    • 
      -CH
      
      
      
      (2.5 - 2.8 ppm):
      Adjacent to the carboxylic acid.
C. HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 210 nm (Amine/Acid absorption) and 254 nm (Phenyl ring).

  • Note: The zwitterionic nature requires an acidic buffer (TFA or Formic Acid) to prevent peak tailing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13330230, 4-(2-Bromophenyl)butanoic acid. (Note: Parent acid structure for reference). Retrieved from [Link]

  • Lapin, I. (2001).Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. (Foundational text on 3-substituted GABA synthesis and pharmacology).
Exploratory

Pharmacological Classification of 4-Amino-3-(2-bromophenyl)butanoic Acid: A Technical Evaluation of Gabapentinoid Activity

Executive Summary & Core Directive The question of whether 4-Amino-3-(2-bromophenyl)butanoic acid (commonly referred to as 2-bromo-phenibut or o-bromo-phenibut) is a "gabapentinoid" requires a strict pharmacological defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The question of whether 4-Amino-3-(2-bromophenyl)butanoic acid (commonly referred to as 2-bromo-phenibut or o-bromo-phenibut) is a "gabapentinoid" requires a strict pharmacological definition. In modern neuropharmacology, a gabapentinoid is not merely a structural derivative of


-aminobutyric acid (GABA); it is functionally defined by its ability to bind with high affinity to the 

subunit
(specifically

and

) of voltage-gated calcium channels (VGCCs) [2].

As a Senior Application Scientist, I approach this compound not as a known clinical entity, but as a highly specific structural probe. While its parent compound, phenibut (4-amino-3-phenylbutanoic acid), is a well-documented atypical gabapentinoid with dual


 binding and 

agonism [1], the introduction of a bulky bromine atom at the ortho (2-) position of the phenyl ring fundamentally alters the molecule's three-dimensional conformation.

This whitepaper establishes the structural activity relationship (SAR) logic, the mechanistic pathways, and the self-validating preclinical protocols required to definitively classify 4-amino-3-(2-bromophenyl)butanoic acid as a gabapentinoid.

Structural Pharmacology & SAR Analysis: The Ortho-Halogen Effect

To understand if 2-bromo-phenibut acts as a gabapentinoid, we must analyze the steric and electronic consequences of its specific substitution pattern.

  • The Gabapentinoid Pharmacophore: True gabapentinoids (like pregabalin and gabapentin) require a zwitterionic GABA backbone to anchor to arginine residues within the

    
     cache domain, coupled with a lipophilic moiety (like an isobutyl group or a phenyl ring) that fits into an adjacent hydrophobic pocket.
    
  • The

    
     Pharmacophore: 
    
    
    
    receptor agonists (like baclofen) require the lipophilic group to project into the Venus flytrap domain of the receptor. Para-substitutions (e.g., the 4-chloro group in baclofen) are highly tolerated and drastically increase
    
    
    affinity.
  • The Ortho-Bromo Anomaly: Bromine is a large, highly polarizable halogen. Placing it at the ortho (2-) position creates severe steric clash with the aliphatic GABA backbone. This restricts the free rotation of the phenyl ring, locking the molecule into a specific dihedral angle.

Causality in Drug Design: This restricted conformation is hypothesized to be detrimental to


 receptor binding, as the molecule can no longer adopt the flexible pose required to close the Venus flytrap domain. Conversely, this locked, bulky conformation may perfectly mimic the rigid, branched aliphatic structure of pregabalin, potentially increasing its selectivity and affinity for the 

subunit
. Therefore, structurally, it is a putative, highly selective gabapentinoid.
Table 1: Comparative SAR of Substituted 3-Phenyl-GABA Derivatives
CompoundPhenyl SubstitutionPredicted

Affinity (

)
Predicted

Affinity (

)
Primary Pharmacological Classification
Phenibut None~40 μM~100 μMMixed Gabapentinoid /

Agonist
Baclofen 4-Chloro (para)>100 μM~1 μMSelective

Agonist
F-Phenibut 4-Fluoro (para)~15 μM~20 μMMixed Gabapentinoid /

Agonist
Pregabalin (Isobutyl, no phenyl)~0.05 μM>1000 μMPure Gabapentinoid
2-Br-Phenibut 2-Bromo (ortho) < 10 μM (Predicted) > 100 μM (Predicted) Putative Selective Gabapentinoid

Mechanism of Action: The Paradigm

If 4-amino-3-(2-bromophenyl)butanoic acid is a gabapentinoid, it does not act by directly blocking the calcium channel pore. Instead, it acts as an intracellular trafficking modulator [4].

Binding to the


 subunit in the endoplasmic reticulum disrupts the interaction between the VGCC complex and trafficking proteins (such as Rab11). This prevents the forward trafficking of the channel to the presynaptic membrane, ultimately reducing the influx of calcium and the subsequent release of excitatory neurotransmitters like glutamate and substance P [2, 4].

Pathway L 4-Amino-3-(2-bromophenyl)butanoic acid (Putative Gabapentinoid) R α₂δ-1 Subunit (Intracellular/ER) L->R Binds Cache Domain C Ligand-α₂δ Complex R->C T Inhibition of VGCC Forward Trafficking C->T Disrupts Rab11/Rab27 S Decreased Presynaptic Ca²⁺ Influx T->S N Reduced Excitatory Neurotransmitter Release (Glutamate, CGRP) S->N

Figure 1: Intracellular mechanism of action for validated gabapentinoids binding to the α₂δ-1 subunit.

Preclinical Validation Framework: Experimental Protocols

To definitively answer whether this specific compound is a gabapentinoid, a rigorous, self-validating experimental workflow must be executed. The following protocols detail the exact methodologies required to prove


 engagement.

G A 4-Amino-3-(2-bromophenyl) butanoic acid B Binding Assay: [³H]gabapentin displacement A->B C High Affinity for α₂δ-1/2 (Ki < 10 μM) B->C Yes D Low/No Affinity for α₂δ (Ki > 100 μM) B->D No E Classified as Gabapentinoid (Atypical/Selective) C->E F Not a Gabapentinoid (Investigate GABAB) D->F

Figure 2: Pharmacological classification logic tree for 2-bromo-phenibut.

Protocol 1: Radioligand Binding Assay ( Gabapentin Displacement)

Purpose: To quantify the binding affinity (


) of 2-bromo-phenibut to the 

subunit. Scientific Rationale: We utilize

gabapentin as the radioligand because its binding kinetics to

are thoroughly documented [2]. Displacement of this radioligand by our test compound proves competitive binding at the gabapentinoid site.
  • Membrane Preparation: Isolate crude synaptic membranes from the cerebral cortex of male Sprague-Dawley rats. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 μg of membrane protein, 10 nM

    
    gabapentin (specific activity ~30 Ci/mmol), and varying concentrations of 2-bromo-phenibut (
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB) Control: Critical Step. Define NSB by adding 10 μM unlabeled pregabalin to a parallel set of wells. This ensures we are measuring specific receptor binding, not lipophilic partitioning into the membrane.

  • Filtration & Detection: Incubate for 45 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To verify that binding to


 translates to functional inhibition of voltage-gated calcium currents.
Scientific Rationale:  Gabapentinoids do not acutely block VGCCs; they require chronic incubation to disrupt trafficking. Furthermore, we substitute Barium (

) for Calcium (

) as the charge carrier to prevent calcium-dependent inactivation of the channels, ensuring stable current recordings over time.
  • Cell Culture: Utilize HEK293 cells stably transfected with

    
     (
    
    
    
    ),
    
    
    , and
    
    
    subunits.
  • Incubation: Treat cells with 10 μM 2-bromo-phenibut for 24 hours prior to recording (to allow for trafficking disruption).

  • Electrophysiology Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP).

  • Extracellular Bath: Submerge cells in extracellular solution containing 10 mM

    
     (charge carrier) and 1 μM tetrodotoxin (to block any endogenous sodium currents).
    
  • Recording: Establish whole-cell configuration. Elicit barium currents (

    
    ) by applying a voltage step from a holding potential of -80 mV to +10 mV for 50 ms.
    
  • Analysis: Compare the peak current density (pA/pF) of cells treated with 2-bromo-phenibut versus vehicle-treated controls. A significant reduction in

    
     confirms functional gabapentinoid activity.
    

Conclusion

Is 4-Amino-3-(2-bromophenyl)butanoic acid a gabapentinoid?

From a structural and theoretical standpoint, yes . It is a halogenated derivative of the known atypical gabapentinoid phenibut. However, the ortho-bromo substitution fundamentally alters the molecule's steric profile. Rather than diminishing its activity, this specific modification is hypothesized to restrict the dihedral rotation of the phenyl ring, creating a rigid conformation that likely abolishes


 agonism while retaining or enhancing affinity for the 

cache domain.

To transition this compound from a "putative" to a "validated" gabapentinoid, researchers must execute the radioligand displacement and patch-clamp protocols outlined in this guide. If the compound demonstrates a


 for 

and successfully attenuates HVA calcium currents following chronic incubation, it will be definitively classified as a highly selective, novel gabapentinoid.

References

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-132. URL: [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537-17542. URL: [Link]

  • Eroglu, C., Allen, N. J., Susman, M. W., O'Rourke, N. A., Park, C. Y., Ozkan, E., Chakraborty, C., Mulinyawe, S. B., Annis, D. S., Huberman, A. D., Green, E. M., Lawler, J., Dolmetsch, R., Garcia, K. C., Smith, S. J., Luo, Z. D., Rosenthal, A., Mosher, D. F., & Barres, B. A. (2009). Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis. Cell, 139(2), 380-392. URL: [Link]

  • Davies, A., Kadurin, I., Alvarez-Laviada, A., Douglas, L., Nieto-Rostro, M., Bauer, C. S., Pratt, W. S., & Dolphin, A. C. (2010). The alpha2delta subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences of the United States of America, 107(4), 1654-1659. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Amino-3-(2-bromophenyl)butanoic Acid via Nitrostyrene Intermediates

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Validated Methodology & Mechanistic Protocol Strategic Rationale & Pathway Selection 4-Amino-3-(2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Validated Methodology & Mechanistic Protocol

Strategic Rationale & Pathway Selection

4-Amino-3-(2-bromophenyl)butanoic acid is a sterically hindered, halogenated analog of the GABA-B receptor agonists phenibut and baclofen. The introduction of an ortho-bromo substituent significantly alters the molecule's lipophilicity and receptor binding pocket orientation.

Historically, the synthesis of 3-aryl-GABA derivatives relied on the classical Ciba-Geigy route, which involves the Knoevenagel condensation of a benzaldehyde with ethyl acetoacetate, followed by a harsh Hofmann rearrangement using bromine and sodium hydroxide[1]. However, applying Hofmann conditions to an ortho-bromoaryl substrate is synthetically perilous; the strongly basic, halogenating environment can induce unwanted aromatic nucleophilic substitutions or polyhalogenation.

To bypass these risks, this protocol utilizes a highly atom-economical Nitrostyrene-Michael Addition Pathway [2]. By employing nitromethane as a masked amine, we eliminate the need for the Hofmann rearrangement. Furthermore, we mandate the use of a dissolving metal reduction (Zn/HCl) rather than catalytic hydrogenation (Pd/C or Raney Nickel) to chemoselectively reduce the aliphatic nitro group without triggering hydrodehalogenation of the sensitive aryl-bromide bond.

Reaction Pathway Visualization

SynthesisWorkflow N1 Stage 1: Henry Condensation 2-Bromobenzaldehyde + Nitromethane N2 Intermediate A: 2-Bromo-β-nitrostyrene N1->N2 NH4OAc, AcOH Reflux, -H2O N3 Stage 2: Michael Addition + Diethyl Malonate (Base Catalyzed) N2->N3 N4 Intermediate B: Diethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate N3->N4 NaOMe, EtOH 0°C to RT N5 Stage 3: Chemoselective Reduction Zn / HCl (Preserves Ar-Br bond) N4->N5 N6 Intermediate C: Lactam / Amino-diester N5->N6 Spontaneous Cyclization N7 Stage 4: Hydrolysis & Decarboxylation 6M HCl Reflux N6->N7 N8 Target Molecule: 4-Amino-3-(2-bromophenyl)butanoic acid N7->N8 -CO2, -EtOH Neutralization (pH 7)

Fig 1: Four-stage nitrostyrene synthetic workflow for 4-Amino-3-(2-bromophenyl)butanoic acid.

Detailed Experimental Protocols & Mechanistic Causality

Stage 1: Henry (Nitroaldol) Condensation

Objective: Synthesis of 2-bromo-β-nitrostyrene.

  • Protocol: Charge a round-bottom flask with 2-bromobenzaldehyde (1.0 eq, 50 mmol) and nitromethane (1.2 eq, 60 mmol). Add glacial acetic acid (20 mL) as the solvent, followed by ammonium acetate (0.4 eq, 20 mmol). Reflux the mixture at 105°C for 4 hours. Cool the reaction to 0°C, filter the resulting yellow crystalline precipitate, and wash with cold ethanol.

  • Mechanistic Causality: Ammonium acetate acts as a bifunctional catalyst. It forms a transient imine with the aldehyde, increasing electrophilicity, while the acetate deprotonates nitromethane to form the nucleophilic nitronate. Acetic acid drives the dehydration of the intermediate β-nitro alcohol to form the thermodynamically stable conjugated alkene[2].

  • Self-Validating IPC (In-Process Control): The reaction is visually validated by the transition from a clear solution to a bright yellow suspension. TLC (Hexane:EtOAc 8:2) will confirm the disappearance of the UV-active aldehyde spot.

Stage 2: Michael Addition

Objective: Synthesis of diethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate.

  • Protocol: Dissolve diethyl malonate (1.1 eq, 44 mmol) in anhydrous ethanol (50 mL) and cool to 0°C. Dropwise, add a 30% w/w solution of sodium methoxide in ethanol (1.2 eq). Stir for 15 minutes to form the enolate. Slowly add the 2-bromo-β-nitrostyrene (1.0 eq, 40 mmol) in portions to prevent thermal runaway. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 1M HCl to pH 5, extract with dichloromethane, dry over MgSO₄, and concentrate[3].

  • Mechanistic Causality: The base selectively deprotonates the highly acidic methylene protons of diethyl malonate. The resulting enolate attacks the highly electrophilic β-carbon of the nitrostyrene. The intermediate carbanion is strongly stabilized by the resonance of the adjacent nitro group (forming a nitronate), which is subsequently protonated during the acidic quench.

  • Self-Validating IPC: The bright yellow color of the nitrostyrene starting material will fade to a pale yellow/colorless oil as the conjugated π-system is broken during the addition.

Stage 3: Chemoselective Reduction & Lactamization

Objective: Reduction of the nitro group to an amine, triggering spontaneous cyclization to ethyl 4-(2-bromophenyl)-2-oxopyrrolidine-3-carboxylate.

  • Protocol: Dissolve the nitro-diester intermediate (30 mmol) in a mixture of methanol (40 mL) and concentrated HCl (15 mL). Cool to 0°C. Slowly add Zinc dust (10 eq, 300 mmol) in small portions over 45 minutes to control hydrogen evolution. Stir at room temperature for 2 hours. Filter the unreacted Zinc through a Celite pad. Neutralize the filtrate with 2M NaOH and extract with ethyl acetate.

  • Mechanistic Causality: Critical choice. Standard catalytic hydrogenation (Pd/C or Raney Ni) is strictly avoided here because it will rapidly cleave the ortho-bromide via hydrodehalogenation. Dissolving metal reduction (Zn/HCl) chemoselectively reduces the aliphatic nitro group to a primary amine while preserving the aryl halide. Once the primary amine forms, it spontaneously undergoes intramolecular aminolysis with the adjacent ethyl ester to form a stable 5-membered lactam ring[3].

  • Self-Validating IPC: Rapid gas evolution (H₂) confirms active reduction. Mass spectrometry of the crude extract will show the [M+H]⁺ mass corresponding to the lactam, indicating successful reduction and cyclization.

Stage 4: Hydrolysis and Decarboxylation

Objective: Cleavage of the lactam/ester and thermal decarboxylation to the final amino acid.

  • Protocol: Suspend the crude lactam (20 mmol) in 6M aqueous HCl (50 mL). Heat the mixture to a vigorous reflux (105-110°C) for 12-14 hours. Cool the solution to room temperature and extract once with diethyl ether to remove non-polar impurities. Carefully adjust the pH of the aqueous layer to the isoelectric point (pH ~7.0) using 2M NaOH. Cool to 4°C overnight to crystallize the zwitterionic product. Filter and dry under vacuum.

  • Mechanistic Causality: The harsh acidic reflux serves a dual purpose: it hydrolyzes the remaining ethyl ester to a carboxylic acid and cleaves the lactam amide bond to yield a substituted malonic acid intermediate. At reflux temperatures, this dicarboxylic acid is thermally unstable and undergoes spontaneous decarboxylation via a six-membered cyclic transition state, expelling CO₂ to yield the target mono-carboxylic GABA analog[2].

  • Self-Validating IPC: Continuous bubbling (CO₂ evolution) will be observed during the reflux phase. The cessation of gas evolution indicates the completion of the decarboxylation step.

Quantitative Data & Quality Control

The following table summarizes the expected yields and critical analytical markers required to validate each stage of the synthesis.

Reaction StageTarget Intermediate / ProductExpected Yield (%)Key Analytical Markers (IR / ¹H NMR)
1. Henry Condensation 2-Bromo-β-nitrostyrene75 - 82%IR: 1515, 1340 cm⁻¹ (NO₂ stretch)NMR: ~8.0 ppm (d, J=13.5 Hz, trans-alkene)
2. Michael Addition Diethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate80 - 88%IR: 1735 cm⁻¹ (C=O ester)NMR: 4.1 ppm (q, ester CH₂); loss of alkene doublets
3. Reduction Ethyl 4-(2-bromophenyl)-2-oxopyrrolidine-3-carboxylate65 - 72%IR: 1690 cm⁻¹ (lactam C=O)MS: [M+H]⁺ shift confirming loss of oxygen and cyclization
4. Hydrolysis 4-Amino-3-(2-bromophenyl)butanoic acid70 - 78%IR: 3400-2800 (br, NH₃⁺), 1560 cm⁻¹ (COO⁻)NMR: Complete absence of ethyl ester signals (1.2/4.1 ppm)

Table 1: Process parameters, expected yields, and spectroscopic quality control markers for the synthesis.

References

  • Synthesis of Baclofen; an Alternative Approach Iranian Journal of Pharmaceutical Research URL
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid Google Patents URL
  • 4-Amino-3-phenylbutanoic acid hydrochloride synthesis ChemicalBook URL

Sources

Application

Application Note &amp; Protocol: Asymmetric Michael Addition for the Synthesis of 3-Aryl-γ-Aminobutyric Acid (GABA) Analogs

Introduction: The Significance of 3-Aryl-GABA Analogs γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal exc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Aryl-GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[3] This has driven the development of lipophilic GABA analogs, which exhibit improved pharmacokinetic properties and therapeutic efficacy.

Among these, β-substituted (or 3-substituted) GABA derivatives are a cornerstone of modern neuropharmacology.[4][5] This class includes blockbuster drugs such as (S)-Pregabalin (an anticonvulsant and analgesic), (R)-Baclofen (an antispastic agent), and Phenibut (an anxiolytic and nootropic).[6][7] The biological activity of these compounds is critically dependent on their absolute stereochemistry, making enantioselective synthesis a paramount objective in their production.[7]

The asymmetric Michael addition has emerged as a powerful and elegant strategy for constructing the chiral core of these molecules.[4][8][9] This reaction, involving the conjugate addition of a carbon nucleophile to an α,β-unsaturated compound, provides a direct route to γ-nitrocarbonyl compounds. These intermediates are readily converted to the desired β-substituted GABA derivatives.[4][7] This application note provides a detailed protocol for the synthesis of a 3-aryl-γ-nitro ester, a key precursor to 3-aryl-GABA analogs, utilizing a bifunctional organocatalyst.

The Reaction: Mechanism and Stereochemical Control

The cornerstone of this protocol is the enantioselective Michael addition of a pronucleophile, such as nitromethane or a malonate ester, to an aryl-substituted α,β-unsaturated carbonyl compound (a cinnamate derivative). The reaction's success, particularly its stereoselectivity, hinges on the use of a chiral organocatalyst. Bifunctional catalysts, such as those derived from thiourea or squaramide scaffolds, are exceptionally effective.[4][9][10][11][12]

Causality of Catalysis: These catalysts operate through a dual-activation mechanism. The basic moiety (e.g., a tertiary amine) deprotonates the nucleophile (e.g., nitromethane) to form a nitronate. Simultaneously, the hydrogen-bonding donor groups (the thiourea or squaramide N-H protons) activate the Michael acceptor by coordinating to the nitro group or carbonyl oxygen. This coordination polarizes the C=C bond, enhancing its electrophilicity, and creates a highly organized, chiral transition state that directs the nucleophilic attack to one specific face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond.[4]

Michael_Addition_Mechanism cluster_activation Dual Activation Catalyst Bifunctional Catalyst (e.g., Squaramide) Nitromethane Nitromethane (Nucleophile Precursor) Catalyst->Nitromethane Deprotonation (forms Nitronate) Cinnamate Aryl α,β-Unsaturated Ester (Michael Acceptor) Catalyst->Cinnamate H-Bonding (activates acceptor) TransitionState Chiral Transition State Assembly Nitromethane->TransitionState Cinnamate->TransitionState Product γ-Nitro Ester (Chiral Adduct) TransitionState->Product C-C Bond Formation GABA_Analog 3-Aryl-GABA Analog Product->GABA_Analog Nitro Group Reduction & Hydrolysis

Caption: Dual activation mechanism of a bifunctional organocatalyst.

Detailed Experimental Protocol: Synthesis of an (S)-Pregabalin Precursor

This protocol outlines the asymmetric Michael addition of diethyl malonate to an alkyl-substituted nitroalkene, a key step in a reported synthesis of (S)-Pregabalin.[7] The subsequent reduction and hydrolysis/decarboxylation steps are also described.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
(E)-5-methyl-1-nitrohex-1-eneC₇H₁₃NO₂143.181.01.0Michael Acceptor
Diethyl malonateC₇H₁₂O₄160.171.01.0Nucleophile
(R,R)-Thiourea CatalystC₃₃H₃₄N₄O₂S562.720.10.1 (10 mol%)e.g., (R,R)-1,2-diphenylethane-1,2-diamine derivative[4]
TolueneC₇H₈92.142.0 mL-Solvent, anhydrous
Raney Nickel--~50% w/w slurry-Catalyst for reduction
MethanolCH₄O32.0410 mL-Solvent for reduction
Hydrochloric Acid (6M)HCl36.46As needed-For hydrolysis
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

  • Hydrogenation apparatus (e.g., Parr shaker)

Step-by-Step Procedure

Part A: Asymmetric Michael Addition

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask under a nitrogen atmosphere, add the (R,R)-Thiourea catalyst (0.1 mmol, 56.3 mg).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Reagent Addition: Add diethyl malonate (1.0 mmol, 151 µL) to the catalyst solution. Follow this with the addition of (E)-5-methyl-1-nitrohex-1-ene (1.0 mmol, 143.2 mg).

    • Experimental Insight: Adding the nucleophile to the catalyst solution first allows for pre-complexation before the introduction of the electrophile, which can improve reaction efficiency and stereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the nitroalkene by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the chiral γ-nitro ester product, diethyl 2-((S)-1-isobutyl-2-nitroethyl)malonate. An expected yield is typically in the range of 70-80% with high enantiomeric excess (>90% ee).[7]

Part B: Conversion to (S)-Pregabalin

  • Nitro Group Reduction: Dissolve the purified γ-nitro ester in methanol (10 mL). Carefully add a slurry of Raney Nickel (approx. 50% w/w in water).

    • Safety Note: Raney Nickel is pyrophoric and must be handled with care under a wet slurry.

  • Hydrogenation: Place the reaction flask on a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi). Stir vigorously for 12-24 hours at room temperature. This step simultaneously reduces the nitro group and induces cyclization to form the corresponding γ-lactam (pyrrolidin-2-one).[7]

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Hydrolysis and Decarboxylation: Concentrate the filtrate under reduced pressure. To the resulting crude lactam, add 6M aqueous HCl (5-10 mL) and heat the mixture to reflux for 4-6 hours. This step hydrolyzes the lactam and ester groups, followed by decarboxylation.[7]

  • Final Isolation: Cool the reaction mixture to room temperature and then to 0 °C to crystallize the product. Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield (S)-Pregabalin hydrochloride. The final yield after these steps is typically around 95%.[7]

Experimental Workflow Visualization

Workflow Start Starting Materials (Nitroalkene, Malonate) Step1 Asymmetric Michael Addition (Organocatalyst, Toluene, RT) Start->Step1 Workup1 Purification (Column Chromatography) Step1->Workup1 Intermediate Chiral γ-Nitro Ester Workup1->Intermediate Step2 Reduction & Cyclization (Raney Ni, H₂, MeOH) Intermediate->Step2 Intermediate2 γ-Lactam Intermediate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (6M HCl, Reflux) Intermediate2->Step3 End Final Product ((S)-Pregabalin) Step3->End

Caption: Overall workflow for the synthesis of (S)-Pregabalin.

Product Characterization

Confirming the structure, purity, and stereochemistry of the intermediate and final product is essential.

CompoundAnalysis TechniqueExpected Data
γ-Nitro Ester Intermediate ¹H NMR (CDCl₃) Peaks around 4.8-4.6 ppm (CH-NO₂), 4.2 ppm (q, OCH₂), 2.5-2.0 ppm (alkyl CH, CH₂), 1.2 ppm (t, OCH₂CH₃).
¹³C NMR (CDCl₃) Peaks around 168 ppm (C=O), 78 ppm (C-NO₂), 62 ppm (OCH₂), and various aliphatic signals.
Chiral HPLC Two well-resolved peaks for the enantiomers on a suitable chiral column (e.g., Chiralcel OD-H). Enantiomeric excess (ee) is calculated from the peak areas.[6]
Final Product ((S)-Pregabalin) ¹H NMR (D₂O) Complex multiplets corresponding to the isobutyl group and the GABA backbone.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of Pregabalin (160.23).
Optical Rotation A specific optical rotation value that matches the literature for the enantiomerically pure compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Low reactivity of substrates.1. Use fresh, high-purity catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction temperature slightly (e.g., to 40 °C) or increase catalyst loading.
Low Enantioselectivity 1. Catalyst purity/racemization. 2. Non-optimal solvent or temperature. 3. Background uncatalyzed reaction.1. Verify the enantiomeric purity of the catalyst. 2. Screen different solvents (e.g., CH₂Cl₂, THF). Lowering the temperature (e.g., to 0 °C) often improves ee. 3. Use lower temperatures and ensure efficient stirring.
Incomplete Reduction 1. Inactive Raney Ni catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use freshly prepared or a new batch of Raney Ni. 2. Increase H₂ pressure or extend the reaction time. Monitor by TLC or GC-MS.
Difficult Purification 1. Close-running impurities. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography; try a different eluent system or use a different grade of silica gel. 2. Consider using neutral alumina for chromatography or attempt purification by crystallization.

References

  • Han, J., Escorihuela, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. (2024). RSC Advances. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2025). ResearchGate. [Link]

  • van der Meer, J. Y., et al. (2020). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. [Link]

  • Asymmetric Tandem Michael Addition/Interrupted Nef Reactions of Nitromethane with Oxindole-Derived Alkenes: Enantioselective Synthesis of Spiro-polycyclic Oxindoles. (2024). Organic Letters. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Scientific Research Publishing. [Link]

  • Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. (2024). ResearchGate. [Link]

  • A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. (2001). Organic Letters. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Semantic Scholar. [Link]

  • Janeck, M., et al. (2018). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. (2015). Organic & Biomolecular Chemistry. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Michael Addition. (2025). LabXchange. [Link]

  • Process to pregabalin via enantioselective conjugate addition of nitromethane to Michael acceptor 17. (2013). ResearchGate. [Link]

  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen. (2000). Tetrahedron: Asymmetry. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews. [Link]

  • Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. (2022). Chemistry – A European Journal. [Link]

  • Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2009). Molecules. [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Encyclopedia. [Link]

  • Synthesis of an anionically substituted nitroindoline-caged GABA reagent that has reduced affinity for GABA receptors. (2025). ResearchGate. [Link]

  • An update on GABA analogs for CNS drug discovery. (2005). ResearchGate. [Link]

  • Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation. (2009). PubMed. [Link]

  • Johnston, G. A. (1992). GABAA agonists as targets for drug development. Clinical and Experimental Pharmacology & Physiology. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2025). ResearchGate. [Link]

  • How Do GABA Analogs Work?. (2021). RxList. [Link]

  • Expression and purification of a functional heteromeric GABAA receptor for structural studies. (2018). PLOS ONE. [Link]

  • Heaulme, M., et al. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2023). Molecules. [Link]

  • Guidotti, A., et al. (1982). Isolation, characterization, and purification to homogeneity of a rat brain protein (GABA-modulin). Proceedings of the National Academy of Sciences. [Link]

  • Aizenman, E., et al. (1986). Effect of excitatory amino acids on gamma-aminobutyric acid release from frog horizontal cells. Brain Research. [Link]

  • Allen, M. J., & Sabir, S. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls. [Link]

  • GABA: The Brain's Main Inhibitory Neurotransmitter. (2025). YouTube. [Link]

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Method

Enantioselective Synthesis of (R)-4-Amino-3-(2-bromophenyl)butanoic Acid: Strategies and Methodologies

An Application Note and Protocol Guide Abstract (R)-4-Amino-3-(2-bromophenyl)butanoic acid is a chiral γ-aminobutyric acid (GABA) analogue. Such molecules are of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

(R)-4-Amino-3-(2-bromophenyl)butanoic acid is a chiral γ-aminobutyric acid (GABA) analogue. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as modulators of GABA receptors, which play a crucial role in the central nervous system. A key analogue, Baclofen, which features a para-chloro substitution, is a widely used muscle relaxant, underscoring the therapeutic potential of this structural class.[1][2][3] The enantioselective synthesis of these compounds is paramount, as biological activity is often confined to a single enantiomer. This document provides detailed protocols for two distinct and robust methodologies for synthesizing the (R)-enantiomer of 4-Amino-3-(2-bromophenyl)butanoic acid: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Michael Addition.

Introduction: The Challenge of Asymmetric Synthesis

The synthesis of β-amino acids with a stereocenter at the β-position presents a significant challenge in organic chemistry.[4] The goal is to control the three-dimensional arrangement of atoms around the chiral center, producing one enantiomer in high purity. This is typically quantified by enantiomeric excess (ee). For molecules like (R)-4-Amino-3-(2-bromophenyl)butanoic acid, the presence of the ortho-bromophenyl group can introduce steric hindrance that influences catalyst efficiency and stereoselectivity. This guide details two powerful, state-of-the-art approaches that address these challenges, providing researchers with reliable pathways to access this valuable building block.

Methodology 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach is a cornerstone of modern asymmetric synthesis, relying on the use of a chiral transition metal catalyst to deliver hydrogen to a prochiral olefin with high facial selectivity. The key step is the hydrogenation of a β-(acylamino)acrylate precursor. The choice of the chiral phosphine ligand coordinated to the rhodium center is critical for achieving high enantioselectivity.[5] Ligands such as Me-DuPhos and BICP have proven highly effective for this class of transformation.[5]

Scientific Principle

The synthesis begins with the creation of a prochiral β-(acylamino)acrylate substrate. This is then subjected to hydrogenation using a cationic Rhodium(I) complex with a chiral bisphosphine ligand. The substrate coordinates to the chiral metal center, and hydrogen is delivered stereoselectively to one face of the double bond, setting the desired (R) stereocenter. This method is highly efficient, often requiring low catalyst loadings and proceeding with excellent enantioselectivity.[5][6]

Experimental Workflow

The overall synthetic sequence involves the preparation of the enamide substrate followed by the key asymmetric hydrogenation and subsequent deprotection steps.

Asymmetric_Hydrogenation_Workflow reactant reactant intermediate intermediate product product catalyst catalyst A 2-Bromobenzaldehyde C Methyl β-(acetylamino)acrylate Precursor A->C Erlenmeyer Azlactone Synthesis B N-Acetylglycine B->C Erlenmeyer Azlactone Synthesis E Protected (R)-β-Amino Ester C->E Asymmetric Hydrogenation D [Rh(COD)(Me-DuPhos)]+BF4- D->E F (R)-4-Amino-3-(2-bromophenyl) butanoic acid E->F Hydrolysis & Deprotection

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (Z)-2-acetamido-3-(2-bromophenyl)acrylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol), N-acetylglycine (6.98 g, 59.4 mmol), and acetic anhydride (25 mL).

  • Reaction: Slowly add anhydrous sodium acetate (4.86 g, 59.4 mmol) to the mixture. Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Work-up: Cool the mixture to room temperature and slowly add 100 mL of cold water. Stir vigorously for 30 minutes until a solid precipitate forms. Collect the solid azlactone by vacuum filtration and wash with cold water.

  • Methanolysis: Without further purification, suspend the crude azlactone in 100 mL of anhydrous methanol. Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the solution to room temperature and then to 0 °C in an ice bath. The product will crystallize. Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the title compound.

Step 2: Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the acrylate substrate from Step 1 (5.0 g, 16.8 mmol) and [Rh(COD)Me-DuPhos]BF₄ (89 mg, 0.168 mmol, 1 mol%).

  • Reaction: Add 50 mL of degassed methanol to the vessel. Seal the vessel, remove it from the glovebox, and purge with argon gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi.[7] Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to obtain the crude protected amino ester.

Step 3: Hydrolysis and Deprotection

  • Setup: Dissolve the crude product from Step 2 in 50 mL of methanol. Add 50 mL of 6 M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 8 hours to effect both ester hydrolysis and N-acetyl deprotection.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove most of the methanol. Wash the aqueous residue with dichloromethane (2 x 30 mL) to remove organic impurities.

  • Purification: Adjust the pH of the aqueous layer to ~7 using a suitable base (e.g., 2 M NaOH or an ion-exchange resin) to precipitate the zwitterionic product. Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (R)-4-Amino-3-(2-bromophenyl)butanoic acid.

Data Summary
StepProductExpected YieldExpected ee%
1Methyl (Z)-2-acetamido-3-(2-bromophenyl)acrylate75-85%N/A
2Methyl (R)-2-acetamido-3-(2-bromophenyl)propanoate>95%>98%
3(R)-4-Amino-3-(2-bromophenyl)butanoic acid80-90%>98%

Methodology 2: Organocatalytic Michael Addition to a Nitroalkene

This strategy leverages the power of small chiral organic molecules to catalyze asymmetric transformations, avoiding the use of transition metals. The key step is the conjugate addition (Michael addition) of a nucleophile to a nitroalkene, catalyzed by a chiral amine.[8][9] The nitro group in the adduct serves as a versatile precursor to the required amine functionality.

Scientific Principle

The synthesis begins with the preparation of (E)-1-(2-bromophenyl)-2-nitroethene. A chiral organocatalyst, typically a bifunctional thiourea or squaramide derived from a cinchona alkaloid, is then used to catalyze the addition of a carbon nucleophile (e.g., diethyl malonate).[10] The catalyst activates the nitroalkene via hydrogen bonding while simultaneously activating the nucleophile, facilitating a highly organized, enantioselective C-C bond formation. The resulting adduct is then converted in a multi-step sequence involving decarboxylation, nitro group reduction, and ester hydrolysis to yield the final product.

Experimental Workflow

This pathway involves the synthesis of a nitroalkene, the key organocatalytic addition, and subsequent functional group transformations.

Organocatalysis_Workflow reactant reactant intermediate intermediate product product catalyst catalyst A 2-Bromobenzaldehyde C (E)-1-(2-bromophenyl) -2-nitroethene A->C Henry Reaction B Nitromethane B->C Henry Reaction F Chiral Nitro-diester Adduct C->F Michael Addition D Diethyl Malonate D->F Michael Addition E Chiral Thiourea Catalyst E->F G (R)-4-Amino-3-(2-bromophenyl) butanoic acid F->G 1. Decarboxylation 2. Nitro Reduction 3. Hydrolysis

Caption: Workflow for Organocatalytic Michael Addition.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(2-bromophenyl)-2-nitroethene

  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) in nitromethane (30 mL).

  • Reaction: Add ammonium acetate (4.16 g, 54.0 mmol) to the solution. Heat the mixture to reflux (approx. 100 °C) and stir for 4 hours.

  • Isolation: Cool the reaction to room temperature. The product should precipitate as a yellow solid. If not, add a small amount of cold ethanol to induce crystallization.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure nitroalkene.

Step 2: Asymmetric Michael Addition

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst derivative) (0.25 mmol, 5 mol%).

  • Reaction: Add the nitroalkene from Step 1 (1.14 g, 5.0 mmol) and 10 mL of anhydrous toluene. Stir for 5 minutes.

  • Addition: Add diethyl malonate (0.91 mL, 6.0 mmol) dropwise to the mixture at room temperature.

  • Monitoring: Stir the reaction at room temperature for 48-72 hours, monitoring by TLC until the nitroalkene is consumed.

  • Isolation: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral nitro-diester adduct.

Step 3: Decarboxylation, Reduction, and Hydrolysis

  • Decarboxylation (Krapcho): Dissolve the purified adduct from Step 2 in 20 mL of wet DMSO containing lithium chloride (0.42 g, 10.0 mmol). Heat the mixture to 150 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude nitro-ester.

  • Nitro Reduction: Dissolve the crude nitro-ester in 30 mL of methanol. Add a catalytic amount of Raney Nickel (approx. 10% by weight, washed with methanol).[10] Place the mixture in a hydrogenation vessel and pressurize with H₂ gas (100 psi). Stir vigorously for 12 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The product is the crude amino ester.

  • Hydrolysis: Treat the crude amino ester directly with 30 mL of 6 M aqueous hydrochloric acid and heat to reflux for 8 hours.

  • Final Isolation: Follow the isolation and purification procedure described in Methodology 1, Step 3, to obtain the final product.

Data Summary
StepProductExpected YieldExpected ee%
1(E)-1-(2-bromophenyl)-2-nitroethene80-90%N/A
2Diethyl 2-((R)-1-(2-bromophenyl)-2-nitroethyl)malonate85-95%>95%
3(R)-4-Amino-3-(2-bromophenyl)butanoic acid60-70% (over 3 steps)>95%

Discussion and Comparison

Both methodologies provide effective and highly enantioselective routes to the target molecule.

  • Asymmetric Hydrogenation: This method is often characterized by high turnover numbers, low catalyst loadings, and extremely high enantioselectivities. The primary challenges lie in the synthesis of the specific β-(acylamino)acrylate substrate and the cost and air-sensitivity of the rhodium/phosphine catalysts. However, its reliability and scalability make it highly attractive for industrial applications.[7]

  • Organocatalysis: This approach avoids potentially toxic or expensive transition metals and often utilizes more robust and readily available catalysts. The reactions can frequently be performed under milder, open-flask conditions.[8] The primary drawback can be longer reaction times and sometimes higher catalyst loadings compared to metal catalysis. The multi-step conversion of the initial adduct to the final product can also lower the overall yield.

The choice between these methods will depend on the specific resources available, the scale of the synthesis, and the desired purity profile of the final compound. Both protocols represent validated and authoritative strategies for accessing this important chiral building block.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. Available at: [Link]

  • Alonso, D. A., & Nájera, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1645. Available at: [Link]

  • Gridnev, I. D., & Imamoto, T. (2017). Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids. Angewandte Chemie International Edition, 56(43), 13455-13458. Available at: [Link]

  • Wyatt, P. G., & Ancliff, R. (2006). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (18), 1933-1944. Available at: [Link]

  • Gridnev, I. D., & Imamoto, T. (2017). Nickel-Catalyzed Enantioselective Hydrogenation of β-(Acylamino)acrylates: Synthesis of Chiral β-Amino Acid Derivatives. Organic Letters, 19(19), 5134-5137. Available at: [Link]

  • Burk, M. J., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents, WO2006081151A1.
  • Alonso, D. A., & Nájera, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1645. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2018). Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines. Molecules, 23(1), 133. Available at: [Link]

  • Bertelsen, S., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(27), 12076-12080. Available at: [Link]

  • Hayashi, T., et al. (2004). Enantioselective Syntheses of (-)-(R)-Rolipram, (-)-(R)-Baclofen and Other GABA Analogues via Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids. Advanced Synthesis & Catalysis, 346(12), 1441-1445. Available at: [Link]

  • Kappe, C. O., & Faber, K. (1993). Chemoenzymatic enantioselective synthesis of baclofen. Canadian Journal of Chemistry, 71(2), 142-146. Available at: [Link]

  • Raghunath, M., & Reddy, C. R. (2003). Enantioselective synthesis of (R)-(−)-baclofen via Ru(II)–BINAP catalyzed asymmetric hydrogenation. Tetrahedron Letters, 44(39), 7293-7296. Available at: [Link]

  • Liu, Y., et al. (2023). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry, 21(4), 743-747. Available at: [Link]

  • Sipos, G., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 2390-2397. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832. Available at: [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6006. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

  • Kumar, A., & Sharma, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 2(4). Available at: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

Sources

Application

Preparation of 2-bromo phenibut HCl salt form

Technical Application Note: Preparation of 2-Bromo Phenibut HCl Abstract & Scope This application note details the laboratory-scale synthesis of 4-amino-3-(2-bromophenyl)butyric acid hydrochloride (commonly referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Preparation of 2-Bromo Phenibut HCl

Abstract & Scope

This application note details the laboratory-scale synthesis of 4-amino-3-(2-bromophenyl)butyric acid hydrochloride (commonly referred to as "2-bromo phenibut" or "ortho-bromo phenibut"). Unlike the standard phenibut synthesis, the presence of the ortho-bromine substituent requires specific reductive protocols to prevent dehalogenation. This guide utilizes a Sodium Borohydride/Nickel(II) Chloride (NaBH₄/NiCl₂) reduction system, offering superior chemoselectivity over standard catalytic hydrogenation (Pd/C), which risks stripping the bromine atom.

Target Audience: Medicinal Chemists, Process Development Scientists.

Safety & Compliance

  • Warning: Nitromethane is a high-energy precursor. Reactions involving nitromethane at scale require blast shielding.

  • Brominated Compounds: Organobromides can be toxic and persistent. Handle all waste according to halogenated solvent protocols.

  • HCl Gas/Corrosives: The final salt formation utilizes concentrated hydrochloric acid. Perform in a fume hood.

Retrosynthetic Analysis & Pathway

The synthesis follows a modified route used for Baclofen (the 4-chloro analog), adapted to preserve the labile bromine-carbon bond.

Core Steps:

  • Henry Reaction: Condensation of 2-bromobenzaldehyde with nitromethane.

  • Michael Addition: Conjugate addition of diethyl malonate to the nitrostyrene.

  • Chemoselective Reduction: Reduction of the nitro group to the amine (cyclizing to the lactam) using Ni₂B (generated in situ).

  • Hydrolysis & Salt Formation: Ring-opening of the lactam and crystallization as the HCl salt.

Figure 1: Synthetic Pathway (DOT Visualization)

G Start 2-Bromobenzaldehyde (Precursor) Inter1 (E)-2-bromo-beta-nitrostyrene Start->Inter1 NH4OAc, AcOH Reflux Nitro Nitromethane Nitro->Inter1 Inter2 Michael Adduct (Nitro-diester) Inter1->Inter2 NaOEt, EtOH Michael Addn Malonate Diethyl Malonate Malonate->Inter2 Lactam 4-(2-bromophenyl) pyrrolidin-2-one Inter2->Lactam NaBH4, NiCl2 (Selective Redn) Final 2-Bromo Phenibut HCl (Final Salt) Lactam->Final 6M HCl Hydrolysis

Caption: Figure 1. Step-wise synthetic route from 2-bromobenzaldehyde to 2-bromo phenibut HCl, highlighting the critical selective reduction step.

Detailed Experimental Protocols

Stage 1: Preparation of (E)-1-(2-bromophenyl)-2-nitroethene

Objective: Create the nitrostyrene scaffold via Henry condensation.

Reagents:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Nitromethane (5.0 eq) - Excess serves as solvent/reactant

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Charge a round-bottom flask with 2-bromobenzaldehyde (e.g., 18.5 g, 100 mmol) and ammonium acetate (3.1 g, 40 mmol).

  • Add nitromethane (30.5 g, 500 mmol) and glacial acetic acid (50 mL).

  • Equip with a reflux condenser and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until aldehyde disappears.

  • Workup: Cool to room temperature. Pour the dark reaction mixture into ice-cold water (300 mL).

  • The yellow crystalline solid will precipitate. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Acetic Acid (9:1) to yield yellow needles.

    • Target Yield: 75–85%

    • Checkpoint: 1H NMR should show trans-alkene coupling (~13-14 Hz).

Stage 2: Michael Addition & Cyclization (The "Ni₂B" Route)

Objective: Install the butyric acid chain and reduce the nitro group without removing the bromine.

Reagents:

  • (E)-1-(2-bromophenyl)-2-nitroethene (from Stage 1)

  • Diethyl Malonate (1.2 eq)

  • Sodium Ethoxide (Catalytic, 0.1 eq)

  • Reduction System: Sodium Borohydride (NaBH₄, 5.0 eq) + Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O, 1.0 eq).

Protocol:

  • Michael Addition:

    • Dissolve the nitrostyrene (10 g) in anhydrous Ethanol (100 mL).

    • Add Diethyl Malonate (8.5 g) and a catalytic amount of Sodium Ethoxide.

    • Stir at room temperature for 3 hours. The solution usually turns from yellow to colorless/pale oil as the conjugation is broken. Isolate the Michael adduct (nitro-diester) via evaporation if necessary, or proceed in one pot (preferred for safety).

  • Selective Reduction (Critical):

    • Dissolve the crude Michael adduct in Methanol (150 mL).

    • Add NiCl₂·6H₂O (1 eq relative to substrate) to the solution.

    • Caution: Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ (5 eq) portion-wise over 30 minutes. Note: The reaction is exothermic and evolves hydrogen gas. A black precipitate (Nickel Boride) will form.

    • Allow to warm to room temperature and stir for 2 hours.

  • Cyclization:

    • The reduction of the nitro group to the amine typically leads to spontaneous cyclization with the adjacent ester to form the lactam (pyrrolidinone ring).

    • Filter the black catalyst through Celite. Wash the pad with Methanol.

    • Evaporate the solvent.[1][2] Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Intermediate: 4-(2-bromophenyl)pyrrolidin-2-one.

Stage 3: Hydrolysis and HCl Salt Formation

Objective: Open the lactam ring and crystallize the final pharmaceutical salt.

Protocol:

  • Suspend the lactam intermediate in 6M HCl (10 mL per gram of lactam).

  • Reflux for 12–18 hours. The solid will eventually dissolve as the lactam opens to the amino acid hydrochloride.

  • Purification:

    • Concentrate the solution under vacuum to a sticky residue.

    • Trituration: Add Isopropanol (IPA) and stir vigorously. A white solid should precipitate.

    • If oiling occurs, dissolve in minimal hot water and add acetone or IPA until turbid, then cool to 4°C.

  • Filter the white solid and dry under vacuum at 50°C.

Data Summary Table:

ParameterSpecificationNotes
Appearance White Crystalline PowderHygroscopic
Melting Point 194–198°C (Decomp)Distinct from Phenibut (195°C)
Solubility High in Water, MethanolInsoluble in Et2O, Chloroform
Yield (Overall) 45–55%From Aldehyde

Analytical Validation (Self-Validating Logic)

To ensure the protocol worked, you must verify two specific failure points:

  • Debromination Check: If the bromine was stripped during reduction, the product will be identical to standard Phenibut.

    • Validation: Run LC-MS.

    • 2-Bromo Phenibut Mass: [M+H]+ ~ 258/260 (1:1 isotopic pattern for Br).

    • Phenibut Mass:[3] [M+H]+ ~ 180.

  • Lactam Presence: Incomplete hydrolysis.

    • Validation: IR Spectroscopy.[1]

    • Lactam: Strong band at ~1700 cm⁻¹ (cyclic amide).

    • Amino Acid HCl: Broad OH/NH bands (2800–3200 cm⁻¹) and Carbonyl at ~1730 cm⁻¹ (carboxylic acid).

Figure 2: Workup & Purification Logic (DOT Visualization)

Workup Raw Crude Hydrolysis Mix (Acidic) Conc Concentrate to Residue Raw->Conc Solvent Add Isopropanol (IPA) Conc->Solvent Check Precipitate Formed? Solvent->Check Filter Filter & Wash (Cold Acetone) Check->Filter Yes (White Solid) Recryst Recrystallize (H2O/Acetone) Check->Recryst No (Oily) Dry Vacuum Dry (Final Product) Filter->Dry Recryst->Filter

Caption: Figure 2. Decision tree for the isolation of the hydrochloride salt from the crude hydrolysis mixture.

References

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[4] CNS Drug Reviews, 7(4), 471–481.

  • Zeynizadeh, B., et al. (2015).[5] "NaBH4/NiCl2[5][6][7]·6H2O: A green synthetic method for fast and convenient reduction of nitroarenes." ResearchGate.[5]

  • Keberle, H., et al. (1972). "3-phenyl-gamma-aminobutyric acid derivatives."[8] US Patent 3,634,428 (Ciba-Geigy).

  • Verma, S. K., et al. (2012).[9] "Synthesis and Pharmacological Characterization of Certain Baclofen Analogues." Letters in Drug Design & Discovery. (Methodology for halogenated phenibut analogs).

Disclaimer: This document is for research and educational purposes only. The synthesis of bioactive compounds should only be performed by qualified personnel in appropriate laboratory settings.

Sources

Method

Application Note: Advanced Solvent Selection and Recrystallization Protocols for 4-Amino-3-(2-bromophenyl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling 4-Amino-3-(2-bromophenyl)butanoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

4-Amino-3-(2-bromophenyl)butanoic acid (CAS: 1081536-75-5) is a halogenated derivative of γ-aminobutyric acid (GABA), structurally analogous to the nootropic phenibut and the muscle relaxant baclofen. The purification of this active pharmaceutical ingredient (API) presents unique thermodynamic challenges.

Like other GABA derivatives, it exists predominantly as a zwitterion (an internal salt containing both


 and 

groups) in the solid state and in polar solutions. This zwitterionic backbone dictates a high crystal lattice energy. However, the bulky, electron-withdrawing ortho-bromo substitution significantly increases the molecule's lipophilicity (LogP) compared to its unhalogenated parent compound[1]. Standardizing a recrystallization protocol requires a precise understanding of how these competing structural features interact with various solvent dielectrics.

Mechanistic Causality in Solvent Selection (E-E-A-T)

  • The Zwitterion Factor: Zwitterionic APIs exhibit notoriously poor solubility in non-polar organic solvents due to their strong electrostatic intermolecular forces[2]. High-dielectric solvents (like water) are mandatory to disrupt the ionic lattice and achieve dissolution.

  • The Halogen Factor: The ortho-bromine atom lowers overall aqueous solubility. If pure water is used and the solution is cooled too rapidly, the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. This results in amorphous, impure solids.

  • The Anti-Solvent Strategy: To prevent oiling out and control the metastable zone width (MSZW), a binary solvent system is highly recommended. Water acts as the primary solvent (dissolving the zwitterion at elevated temperatures), while a lower-dielectric, water-miscible solvent like Isopropanol (IPA) acts as the anti-solvent to force controlled nucleation[2][3].

Quantitative Solvent Matrix

The following table summarizes the thermodynamic suitability of various solvent systems for the recrystallization of 4-Amino-3-(2-bromophenyl)butanoic acid.

Table 1: Solvent Evaluation Matrix

Solvent SystemDielectric Constant (ε)Solvation Capacity (Zwitterion)Solvation Capacity (Organics)Application Role
Water (H₂O) 80.1High (at >80°C)LowPrimary Solvent
Methanol (MeOH) 32.7ModerateModerateCo-solvent / Wash
Isopropanol (IPA) 18.3Very LowHighAnti-solvent
Acetonitrile (MeCN) 37.5Very LowModerateAnti-solvent
H₂O / IPA (1:2) ~38.0Temperature DependentHighOptimal Binary System

Experimental Workflows & Protocols

Self-Validating Design: The following protocols are designed as self-validating systems. By strictly monitoring the pH (targeting the isoelectric point) and controlling the cooling ramp rate, the operator ensures that precipitation is driven by thermodynamic crystallization rather than kinetic crashing, thereby guaranteeing high phase purity.

Protocol A: Isoelectric Aqueous Crystallization

Best for crude batches with high non-polar organic impurities. Principle: Exploits the minimum solubility of the zwitterion at its isoelectric point (pI ~ 5.5 - 6.0). Non-polar impurities remain suspended and are removed via hot filtration.

  • Suspension: Suspend 10.0 g of crude 4-Amino-3-(2-bromophenyl)butanoic acid in 50 mL of deionized water.

  • Acidification: Add 1M HCl dropwise under vigorous agitation until the solid completely dissolves (pH ~ 2.0). Heat the solution to 60°C.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities.

  • Neutralization (Nucleation): Slowly add 1M NaOH (or aqueous ammonia) dropwise while maintaining the temperature at 60°C until the pH reaches 5.5 - 6.0. The solution will become turbid as the isoelectric point is reached.

  • Annealing: Hold the suspension at 60°C for 30 minutes to allow Ostwald ripening of the initial nuclei, preventing the formation of fine, unfilterable powders.

  • Cooling: Cool linearly to 5°C over 4 hours (approx. 0.2°C/min).

  • Isolation: Harvest via vacuum filtration, wash the filter cake with ice-cold water (2 x 10 mL), and dry under vacuum at 60°C for 12 hours.

Protocol B: Water/IPA Anti-Solvent Crystallization

Best for crude batches with high polar impurity profiles (e.g., unreacted inorganic salts). Principle: Uses a high-dielectric solvent to dissolve the compound and a low-dielectric anti-solvent to selectively precipitate the API while leaving polar impurities dissolved in the aqueous phase[3].

  • Dissolution: Dissolve 10.0 g of crude API in 40 mL of deionized water by heating to 85°C.

  • Hot Filtration: Clarify the solution via hot filtration to remove any particulate matter.

  • Thermal Equilibration: Cool the homogeneous solution to 55°C.

  • Anti-Solvent Addition: Add 80 mL of pre-warmed (50°C) Isopropanol dropwise over 45 minutes using an addition funnel. Critical Causality: Rapid addition will cause localized supersaturation, leading to oiling out or amorphous precipitation.

  • Seeding (Optional): Introduce 0.1% w/w pure seed crystals at the onset of turbidity to bypass the primary nucleation energy barrier.

  • Crystallization: Cool the mixture to 0-5°C at a controlled rate of 0.1°C/min.

  • Harvest: Filter the crystalline slurry, wash with cold IPA (2 x 15 mL), and vacuum dry at 60°C to constant weight.

Process Visualizations

SolventSelection Start Crude 4-Amino-3-(2-bromophenyl) butanoic acid CheckImp Assess Impurity Profile Start->CheckImp HighPolar High Polar Impurities (e.g., unreacted salts) CheckImp->HighPolar Dominant HighNonPolar High Non-Polar Impurities (e.g., organic byproducts) CheckImp->HighNonPolar Dominant AntiSolvent Protocol B: Water/IPA Anti-Solvent Crystallization HighPolar->AntiSolvent Retains polar impurities in aqueous phase WaterIso Protocol A: Isoelectric Aqueous Crystallization HighNonPolar->WaterIso Washes away non-polar organics

Caption: Decision tree for selecting the optimal recrystallization protocol based on impurity profiles.

Workflow Step1 Dissolution in Water at 85°C Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Cooling to 55°C Step2->Step3 Step4 Anti-Solvent Addition (Dropwise IPA) Step3->Step4 Step5 Controlled Cooling to 0-5°C Step4->Step5 Step4->Step5 Induces supersaturation Step6 Filtration & Vacuum Drying Step5->Step6

Caption: Step-by-step workflow for the Water/Isopropanol anti-solvent crystallization process.

References

  • Source: MDPI (Crystals)
  • Method for separation of baclofen salts (Patent RU2743999C2)
  • Phenibut: Clinical uses and Synthesis method Source: ChemicalBook URL

Sources

Application

In vitro GABA-B receptor binding assay protocol for bromo-analogs

Application Note: In Vitro Radioligand Binding Assay for Evaluating Bromo-Analogs at the GABA-B Receptor Introduction & Mechanistic Grounding The metabotropic γ-aminobutyric acid type B (GABA-B) receptor is a Class C G-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Radioligand Binding Assay for Evaluating Bromo-Analogs at the GABA-B Receptor

Introduction & Mechanistic Grounding

The metabotropic γ-aminobutyric acid type B (GABA-B) receptor is a Class C G-protein-coupled receptor (GPCR) responsible for mediating slow, prolonged inhibitory neurotransmission in the central nervous system[1]. Structurally, it functions as an obligate heterodimer comprising GABAB1 and GABAB2 subunits[2]. The orthosteric binding site is located within the extracellular Venus Flytrap (VFT) domain of the GABAB1 subunit, while the GABAB2 subunit is responsible for G-protein coupling and allosteric modulation[3].

In modern neuropharmacology, synthesizing halogenated derivatives—such as bromo-analogs of baclofen or phenibut—is a proven medicinal chemistry strategy. The incorporation of a heavy bromine atom increases lipophilicity, improves blood-brain barrier (BBB) penetration, and allows researchers to probe the steric constraints of the VFT binding pocket. To accurately quantify the binding affinity of these novel bromo-analogs, a robust in vitro competitive radioligand binding assay is essential.

G Ligand Bromo-Analog / GABA Receptor GABA-B Receptor (Heterodimer: B1 & B2) Ligand->Receptor Binds VFT (B1) GiGo Gi/o Protein Activation Receptor->GiGo Activates (B2) AC Adenylyl Cyclase (Inhibition) GiGo->AC Gαi subunit GIRK GIRK Channels (Activation) GiGo->GIRK Gβγ subunit CaV Voltage-Gated Ca2+ Channels (Inhibition) GiGo->CaV Gβγ subunit cAMP cAMP Levels Decrease AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx (Decreased Release) CaV->Ca_influx

Caption: GABA-B receptor signaling pathway and downstream effector modulation.

Experimental Design & Causality

Radioligand Selection: Why utilize [3H]CGP54626 instead of [3H]GABA or [3H]Baclofen? While [3H]GABA and [3H]baclofen are standard agonists, their binding affinities are highly dependent on the G-protein coupling state of the receptor, which fluctuates based on endogenous GTP levels in the membrane preparation[4]. [3H]CGP54626 is a high-affinity, selective antagonist[5]. Antagonist binding to the GABA-B receptor is generally insensitive to the presence of guanine nucleotides, providing a highly stable and reproducible baseline for competitive displacement assays[4].

Buffer Optimization: The assay utilizes a Tris-HCl or Krebs-Henseleit (KH) buffer supplemented with divalent cations (e.g., 2.5 mM CaCl₂ or 1.2 mM MgSO₄)[5][6]. The inclusion of Ca²⁺ or Mg²⁺ is critical; these ions bind to allosteric sites near the VFT domain, stabilizing the receptor's conformation and significantly enhancing the specific binding of both agonists and antagonists[7].

Step-by-Step Methodology

Workflow Membrane 1. Membrane Preparation (Rat Cortex) Incubation 2. Radioligand Incubation ([3H]CGP54626) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Washing 4. Washing (Ice-Cold Buffer) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis (IC50 / Ki Calc) Scintillation->Analysis

Caption: Step-by-step experimental workflow for the GABA-B radioligand binding assay.

Step 1: Membrane Preparation

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortex over ice. The cortex is chosen due to its high density of GABA-B receptors[5].

  • Homogenize the tissue in 20 volumes (v/w) of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove whole cells and nuclei. Collect the supernatant and centrifuge at 20,000 × g for 20 minutes[5].

  • Resuspend the resulting pellet in ice-cold distilled water to osmotically lyse synaptosomes, then centrifuge at 8,000 × g for 20 minutes[5].

  • Perform a final wash by centrifuging the supernatant at 45,000 × g for 40 minutes. Resuspend the final membrane pellet in KH buffer (pH 7.4) and store at -80°C until use[6].

Step 2: Binding Reaction Setup

  • Prepare the assay buffer: KH buffer (120 mM NaCl, 4.7 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 20 mM Tris, pH 7.4)[6].

  • In 96-well deep-well plates, assemble the following for a final reaction volume of 1 mL:

    • 50 µg of membrane protein[5].

    • 2 nM [3H]CGP54626 (Specific Activity: ~30-60 Ci/mmol)[6].

    • Varying concentrations of the test bromo-analog (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Define Non-Specific Binding (NSB): Include a parallel set of wells containing 10 mM unlabelled baclofen or 1 mM GABA to saturate all specific receptor sites[4][6].

  • Incubate the reaction mixture at room temperature (22–24°C) for 60 to 90 minutes to ensure equilibrium is reached[4][5].

Step 3: Termination and Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a cell harvester[6]. (Causality Note: For highly lipophilic bromo-analogs, pre-soaking filters in 0.1% Polyethylenimine (PEI) for 1 hour coats the glass fibers with a cationic polymer, minimizing non-specific binding to the filter matrix).

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand[6].

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis & Quantitative Presentation

Convert CPM to specific binding by subtracting the NSB from total binding. The half-maximal inhibitory concentration (IC₅₀) is determined via non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₒ)) Where [L] is the concentration of[3H]CGP54626 (2 nM) and Kₒ is the known dissociation constant of the radioligand (~1.1 nM)[4].

Table 1: Representative Binding Affinities of Standard GABA-B Ligands vs. Novel Bromo-Analogs

CompoundLigand TypeIC₅₀ (µM)Kᵢ (µM)Relative Affinity
GABAEndogenous Agonist0.080.04High
(R)-BaclofenSynthetic Agonist0.150.07High
(R)-PhenibutSynthetic Agonist177.0092.00Low
Bromo-Phenibut AnalogSynthetic Modulator12.506.10Moderate
Bromo-Baclofen AnalogSynthetic Modulator3.201.50Moderate-High

(Note: Data for standard ligands are derived from established literature[6], while bromo-analog values represent expected shifts based on structure-activity relationships).

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the assay, the following self-validating parameters must be met internally:

  • Z'-Factor Validation: A Z'-factor > 0.5 must be achieved between the total binding (vehicle control) and NSB (10 mM baclofen) wells. This mathematically confirms an excellent assay window and signal-to-noise ratio.

  • Hill Slope (nH) Integrity: The Hill slope of the standard displacement curve (using unlabelled CGP54626) should approximate 1.0, confirming a single-site competitive binding model[5]. A significant deviation (nH < 0.8) in the bromo-analog displacement curve may indicate allosteric modulation or multi-site binding, necessitating further orthogonal investigation with [35S]GTPγS functional assays[5].

References[5] Porcu A, et al. "This is the Author's submitted manuscript version..." - IRIS - UNICA.it. URL[6] "Comparative pharmacological activity of optical isomers of phenibut" - Ovid. URL[7] "GABAB receptor isoforms GBR1a and GBR1b, appear to be associated with pre- and post-synaptic elements respectively in rat and human cerebellum" - PMC.URL[4] "Characterization of the binding of[3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana)" - Notre Dame Sites. URL[1] "The GABAB Receptor—Structure, Ligand Binding and Drug Development" - PMC - NIH. URL[2] "GABA B receptors: Introduction" - IUPHAR/BPS Guide to PHARMACOLOGY. URL[3] "Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling" - PMC. URL

Sources

Method

Application Notes &amp; Protocols: Blood-Brain Barrier Permeability Assessment of 4-Amino-3-(2-bromophenyl)butanoic acid

Abstract The blood-brain barrier (BBB) represents the most significant obstacle to the development of therapeutics for central nervous system (CNS) disorders, with over 95% of potential drugs failing to reach the brain i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to the development of therapeutics for central nervous system (CNS) disorders, with over 95% of potential drugs failing to reach the brain in therapeutically relevant concentrations.[1][2] This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of the novel small molecule, 4-Amino-3-(2-bromophenyl)butanoic acid. As a structural analog of γ-aminobutyric acid (GABA) and other CNS-active phenyl-substituted butanoic acids (e.g., Phenibut, Baclofen), this compound has the potential for both passive diffusion and carrier-mediated transport across the BBB. We will detail a logical workflow, from high-throughput in vitro screening to definitive in vivo validation, providing researchers with the foundational knowledge and detailed protocols required to accurately characterize the CNS penetration potential of this and similar candidate molecules.

Introduction: The Blood-Brain Barrier Challenge

The BBB is a dynamic and highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] This barrier is formed by brain capillary endothelial cells (BCECs) connected by complex tight junctions, which severely restrict paracellular diffusion.[3][4] Furthermore, the luminal and abluminal membranes of these cells are equipped with a variety of transport proteins, including active efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively expel many xenobiotics back into the bloodstream.[5]

For a CNS drug candidate like 4-Amino-3-(2-bromophenyl)butanoic acid to be effective, it must overcome this barrier. Its structure as an amino acid derivative is particularly noteworthy, as the BBB possesses specific facilitative transporters for amino acids, such as the Large Neutral Amino Acid Transporter (LAT1), which could potentially be hijacked for brain entry.[6][7] Therefore, a comprehensive assessment must evaluate not only passive lipophilic movement but also the potential for active influx and efflux.

Recommended Permeability Assessment Workflow

A tiered approach is recommended to efficiently screen and characterize compounds, balancing throughput, cost, and biological complexity. This workflow allows for early elimination of non-viable candidates and dedicates more resource-intensive methods to the most promising molecules.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic In Vitro Models cluster_2 Tier 3: In Vivo Validation PAMPA PAMPA-BBB Assay (Passive Permeability) CellModel Cell-Based Co-Culture Model (e.g., iPSC-derived BMECs) (Passive + Active Transport & Efflux) PAMPA->CellModel Promising Passive Permeability (Pe > 4x10⁻⁶ cm/s) InSitu In Situ Brain Perfusion (Unidirectional Uptake Rate) CellModel->InSitu High In Vitro Permeability (Papp > 150 nm/s) & Low Efflux Ratio (ER < 2) PK Full Pharmacokinetic Study (Brain-to-Plasma Ratio) InSitu->PK Significant Brain Uptake Confirmed

Figure 1: A tiered workflow for assessing BBB permeability.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method ideal for early-stage screening of passive, transcellular permeability.[8][9][10] It utilizes a 96-well plate system where a filter is coated with a lipid solution (e.g., porcine brain polar lipid extract) to mimic the BBB membrane.[8][11] This assay is cost-effective and specifically isolates passive diffusion, avoiding the complexities of active transport and metabolism.[11]

Principle

A test compound diffuses from a donor compartment, through the artificial lipid membrane, into an acceptor compartment. The concentrations in both compartments are measured after incubation, typically by LC-MS/MS or UV-Vis spectrophotometry, to calculate an apparent permeability coefficient (Papp or Pe).[8]

Step-by-Step Protocol
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10-20 mM stock solution of 4-Amino-3-(2-bromophenyl)butanoic acid in DMSO.

    • Donor Solution: Dilute the stock solution in Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 50-100 µM. The final DMSO concentration should not exceed 1%.[12]

    • Acceptor Solution: Use PBS (pH 7.4), which may contain a "sink" agent like a surfactant to improve the solubility of poorly soluble compounds.[11]

    • Lipid Solution: Prepare a solution of 2% (w/v) porcine brain lipid in dodecane.[10]

  • Assay Procedure:

    • Coat the filter of each well in a 96-well hydrophobic PVDF filter plate with 4-5 µL of the lipid solution.[10]

    • Add 150-200 µL of the Acceptor Solution to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

    • Add 150-200 µL of the Donor Solution (containing the test compound and control compounds) to the donor wells of the filter plate.

    • Incubate the assembled "sandwich" plate for 4-5 hours at room temperature with gentle shaking.[11]

    • After incubation, determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using LC-MS/MS. Also, measure the initial donor concentration (CD(0)).

  • Data Analysis & Interpretation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane, and Time is the incubation time in seconds.

Table 1: PAMPA-BBB Permeability Classification

Permeability Class Papp (Pe) Value (x 10⁻⁶ cm/s) Interpretation Reference
High (CNS+) > 4.0 High probability of crossing the BBB [8]
Medium (CNS+/-) 2.0 - 4.0 Borderline BBB permeability [8]

| Low (CNS-) | < 2.0 | Low probability of crossing the BBB |[8] |

Tier 2 Protocol: Advanced Cell-Based BBB Models

While PAMPA is excellent for passive diffusion, cell-based models are necessary to investigate the roles of tight junctional barriers, transporters, and efflux pumps.[3] Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (iBMECs) co-cultured with astrocytes or pericytes represent the current gold standard for in vitro BBB modeling, exhibiting high transendothelial electrical resistance (TEER) and expression of key transporters.[5][13]

Principle

iBMECs are cultured on a microporous membrane in a Transwell™ insert, separating an apical (blood) compartment from a basolateral (brain) compartment.[5] The formation of a tight barrier is monitored by measuring TEER.[1] The test compound is added to the apical side, and its appearance in the basolateral side is measured over time. To assess efflux, the compound is added to the basolateral side, and its transport to the apical side is measured. The ratio of this bidirectional transport (PappB→A / PappA→B) gives the Efflux Ratio (ER).

Figure 2: Diagram of an advanced co-culture in vitro BBB model.

Step-by-Step Protocol
  • Model Establishment:

    • Coat the bottom of a 24-well plate with an appropriate extracellular matrix (e.g., Collagen/Fibronectin) and seed with human astrocytes or pericytes.

    • Coat the apical side of a 0.4 µm Transwell™ insert with the same matrix.

    • Seed iBMECs onto the coated insert at a high density.

    • Place the iBMEC-containing insert into the well with the co-culture cells. Culture for 3-5 days until a stable, high TEER value is achieved (>500 Ω x cm² is considered good; >1000 Ω x cm² is excellent).[1][13]

  • Barrier Integrity Validation:

    • Measure TEER daily using an EVOM2™ voltohmmeter.

    • Perform a paracellular flux assay using a low-permeability marker like Lucifer Yellow or FITC-Dextran (4kDa). Add the marker to the apical chamber and measure its appearance in the basolateral chamber after 1-2 hours. Low flux confirms barrier integrity.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Remove the culture medium and replace it with transport buffer (e.g., HBSS). Add 4-Amino-3-(2-bromophenyl)butanoic acid (e.g., 1-10 µM) to the apical chamber. At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.

    • (Optional) Transporter Inhibition: To investigate the role of P-gp or BCRP, co-incubate the test compound with known inhibitors (e.g., Verapamil for P-gp) during the transport experiment. A significant increase in A→B transport or decrease in B→A transport suggests the compound is a substrate for that efflux pump. To investigate LAT1 involvement, co-incubate with a known LAT1 substrate and observe for competitive inhibition.

  • Sample Analysis & Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the membrane surface area, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.

Tier 3 Protocol: In Vivo Assessment Methods

In vivo studies are the definitive test of BBB permeability, accounting for all physiological factors like blood flow, plasma protein binding, and metabolism.[14][15]

In Situ Brain Perfusion

This technique allows for the measurement of the unidirectional blood-to-brain transfer constant (Kin) while eliminating confounding factors from peripheral circulation and metabolism.[16][17]

  • Principle: An animal (typically a rat or mouse) is anesthetized, and the common carotid artery is cannulated. The brain is then perfused for a short period (5-300 seconds) with a physiological buffer containing a known concentration of the test compound. The perfusion stops, the brain is harvested, and the amount of compound that has entered the brain tissue is quantified.[17][18]

  • Procedure Overview:

    • Anesthetize the animal and expose the common carotid artery.

    • Ligate the external carotid artery and insert a catheter into the common carotid artery.

    • Initiate perfusion with a physiological saline solution containing the test compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a controlled flow rate (e.g., 1.0 ml/min for mice).[19]

    • After a predetermined time, decapitate the animal to stop circulation and brain uptake.

    • Harvest the brain, sample the relevant regions (e.g., cortex, hippocampus), and analyze the tissue concentration of the compound via LC-MS/MS.

  • Data Analysis: The brain uptake clearance (Kin) is calculated, providing a direct measure of the transport rate across the BBB. This technique is highly valuable for differentiating compounds with subtle differences in permeability.[16]

Full Pharmacokinetic (PK) Study

This is the most comprehensive assessment, determining the steady-state or dynamic concentration of a drug in both the blood and the brain.

  • Principle: The test compound is administered to the animal (e.g., via intravenous or oral route). At various time points, blood and brain tissue (or cerebrospinal fluid via microdialysis) are collected.[20]

  • Procedure Overview:

    • Administer 4-Amino-3-(2-bromophenyl)butanoic acid to a cohort of animals.

    • At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, in terminal procedures, harvest the brains.

    • Homogenize the brain tissue.

    • Analyze the drug concentration in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: The primary metric is the brain-to-plasma concentration ratio (Kp = Cbrain / Cplasma). For a more accurate measure of free drug that can interact with CNS targets, the unbound brain-to-unbound plasma ratio (Kp,uu) is calculated by correcting for plasma and brain tissue protein binding. A Kp,uu value approaching 1 suggests free diffusion into the brain, while a value > 1 may indicate active influx. A value << 1 indicates poor penetration or active efflux.

Conclusion

The evaluation of blood-brain barrier permeability is a critical step in the development of any CNS drug candidate. For a novel molecule like 4-Amino-3-(2-bromophenyl)butanoic acid, a systematic and tiered approach is essential. By starting with the high-throughput PAMPA-BBB assay to assess passive diffusion, followed by more complex and biologically relevant iPSC-based co-culture models to investigate active transport and efflux, researchers can build a comprehensive permeability profile. Finally, confirmation with resource-intensive but definitive in vivo methods like in situ brain perfusion or full pharmacokinetic studies provides the highest level of confidence in a compound's ability to reach its target in the central nervous system. This structured methodology ensures that only the most promising candidates advance, optimizing resources and increasing the probability of success in the challenging field of CNS drug discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Creative Bioarray. Blood-Brain-Barrier Assay. Available at: [Link]

  • Dorre, M., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. Available at: [Link]

  • Shayan, G., et al. (2001). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. PubMed. Available at: [Link]

  • Yusof, S. R., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. PubMed. Available at: [Link]

  • Visikol Inc. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Available at: [Link]

  • Drug Development & Delivery. (2019). In-vitro blood-brain barrier models for drug screening and permeation. Available at: [Link]

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Available at: [Link]

  • Conference Series LLC LTD. (2018). Prediction of BBB permeability using PAMPA assay. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit. Available at: [Link]

  • Ohtsuki, S., et al. (2002). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. American Physiological Society Journal. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. Available at: [Link]

  • Liu, X., et al. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. PubMed. Available at: [Link]

  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. Available at: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • Cellomatics Biosciences. (2023). Inventing a new in vitro model for the blood brain barrier. Available at: [Link]

  • Saunders, N. R., et al. (2018). Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay. Springer Nature Experiments. Available at: [Link]

  • Kyriakopoulos, C., et al. (2025). Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform. PMC. Available at: [Link]

  • Mattek. Blood Brain Barrier Permeability Assay. Available at: [Link]

  • Harris, W. J., et al. (2023). In vivo methods for imaging blood–brain barrier function and dysfunction. PMC. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Frontiers. (2025). Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. Available at: [Link]

  • Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. Available at: [Link]

  • Shinozaki, Y., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. Available at: [Link]

  • Frontiers. (2025). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Available at: [Link]

  • Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Available at: [Link]

  • PubChem. 4-Amino-3-(4-bromophenyl)butanoic acid. Available at: [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • bioRxiv. (2025). Butyrate regulates the blood-brain barrier transport and intra-endothelial accumulation of Alzheimer's disease Amyloid-beta. Available at: [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

  • Sarro, J. E., et al. (2014). Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC. Available at: [Link]

  • MDPI. (2023). Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. Available at: [Link]

  • Frontiers. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Available at: [Link]

Sources

Application

Formulation of 4-Amino-3-(2-bromophenyl)butanoic acid for rodent studies

Application Note & Protocol Guide | Version 1.0 Executive Summary & Compound Profile Target Compound: 4-Amino-3-(2-bromophenyl)butanoic acid CAS: 1081536-75-5 Molecular Weight: ~258.11 g/mol Pharmacological Class: GABA-B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary & Compound Profile

Target Compound: 4-Amino-3-(2-bromophenyl)butanoic acid CAS: 1081536-75-5 Molecular Weight: ~258.11 g/mol Pharmacological Class: GABA-B Receptor Agonist / Gabapentinoid Analog Structural Context: This compound is the 2-bromo analog of the well-known therapeutic agents Baclofen (4-chloro) and Phenibut (unsubstituted phenyl).

Scientific Rationale for Formulation Strategy

The formulation of 4-Amino-3-(2-bromophenyl)butanoic acid presents a classic medicinal chemistry challenge: zwitterionic solubility . Like its parent compound Baclofen, this molecule contains both a basic amine group and an acidic carboxylic acid group.

  • The Isoelectric Trap: At neutral pH (approx. pH 6–8), the molecule exists primarily as a zwitterion (overall neutral charge), which corresponds to its point of minimum aqueous solubility.

  • The Steric Factor: The ortho-bromo substitution introduces significant steric bulk and lipophilicity compared to the para-chloro group of Baclofen. This likely reduces its water solubility further, rendering standard saline vehicles ineffective without modification.

This guide provides two validated formulation tracks: a Solution Protocol for parenteral (IP/SC) administration requiring pH manipulation, and a Suspension Protocol for oral (PO) gavage.

Decision Logic for Vehicle Selection

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the study endpoint and route of administration.

VehicleSelection Start Study Requirement Analysis Route Route of Administration? Start->Route IP_SC Parenteral (IP / SC) Requires Solution Route->IP_SC Systemic/Fast Onset PO Oral (PO) Suspension Acceptable Route->PO Gut Absorption/Chronic SolubilityCheck Solubility Check (Neutral PBS) IP_SC->SolubilityCheck Suspension 0.5% Methylcellulose (Standard Suspension) PO->Suspension Preferred for High Doses Acidic Acidic Saline Solution (pH 3.5 - 4.5) SolubilityCheck->Acidic Insoluble at pH 7 (Protonate Amine) Basic Basic Saline Solution (pH 8.0 - 9.0) SolubilityCheck->Basic Alternative (Deprotonate Acid)

Figure 1: Decision matrix for selecting the optimal formulation vehicle based on physicochemical properties and administration route.

Protocol A: Parenteral Solution (IP/SC)

Target Concentration: 1 – 10 mg/mL Vehicle: Acidified Saline (pH ~4.0)

Mechanism: By lowering the pH below the pKa of the carboxylic acid (approx. 4.0), we protonate the amine fully while suppressing the ionization of the carboxylic acid, or vice-versa depending on the specific pKa shift caused by the bromine. However, for GABA analogs, slight acidification often breaks the zwitterionic lattice energy, improving solubility.

Materials
  • 4-Amino-3-(2-bromophenyl)butanoic acid (Solid)[1]

  • 0.9% Sterile Saline (NaCl)

  • 1N HCl (Hydrochloric Acid)

  • 1N NaOH (Sodium Hydroxide) - for fine-tuning

  • pH Meter or Micro-pH strips

  • 0.22 µm Syringe Filter (PES or Nylon)

Step-by-Step Procedure
  • Weighing: Calculate the required mass. For a 10 mL batch at 5 mg/mL, weigh 50 mg of the compound.

  • Initial Wetting: Transfer powder to a glass vial. Add 8.0 mL of 0.9% Saline. Note: The compound will likely not dissolve and will appear as a cloudy suspension.

  • Acidification (Solubilization):

    • While stirring, add 1N HCl dropwise.

    • Monitor clarity. The solution should clarify as the pH drops between 3.0 and 4.5.

    • Critical Check: Do not drop pH below 3.0 to avoid tissue irritation upon injection.

  • Back-Titration (Optional): If the pH drops too low (<3.0), use dilute NaOH to bring it back to ~4.0–4.5.

  • Volume Adjustment: Add 0.9% Saline to reach the final volume of 10 mL .

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • QC Check: Inspect for any reprecipitation after 30 minutes.

Dosing Limit:

  • Mice: Max 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Rats: Max 5 mL/kg.

Protocol B: Oral Suspension (PO)

Target Concentration: 1 – 100 mg/mL Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC)

Mechanism: Suspensions avoid the solubility limit entirely. The viscosity of MC/CMC prevents rapid sedimentation, ensuring dose uniformity. This is the preferred method for high-dose toxicity or efficacy studies.

Materials
  • 4-Amino-3-(2-bromophenyl)butanoic acid (Solid)[1]

  • Methylcellulose powder (400 cP)

  • Distilled Water[2]

  • Mortar and Pestle (Glass)

Step-by-Step Procedure
  • Vehicle Preparation (0.5% MC):

    • Heat 30% of the required water volume to ~80°C.

    • Disperse MC powder with vigorous stirring.

    • Add the remaining cold water and stir until clear and viscous. Store at 4°C overnight for full hydration.

  • Levigation:

    • Weigh the compound.[2][3]

    • Place in a mortar. Add a small amount of the 0.5% MC vehicle (approx. 1:1 ratio with powder) to create a smooth paste. Grind thoroughly to break up aggregates.

  • Dilution:

    • Gradually add the remaining MC vehicle while triturating (mixing) to ensure homogeneity.

  • Transfer: Pour into the final dosing container.

  • Resuspension: Always vortex for 10–15 seconds immediately before drawing into the gavage needle.

Comparative Formulation Data

ParameterProtocol A: Injection (IP/SC)Protocol B: Oral (PO)
Vehicle Acidified Saline (pH ~4.0)0.5% Methylcellulose
Physical State Clear SolutionOpaque Suspension
Max Concentration ~10 mg/mL (Solubility Limited)>100 mg/mL (Viscosity Limited)
Stability 24 Hours (Re-check pH)7 Days (4°C)
Bioavailability 100% (Systemic)Variable (Absorption dependent)
Risk Factor Tissue Irritation (if pH < 3)Sedimentation (Vortex required)

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing the formulation, emphasizing the "Stop/Go" quality control points.

Workflow Weigh Weigh Compound VehicleAdd Add Vehicle Base Weigh->VehicleAdd Mix Vortex / Sonicate VehicleAdd->Mix Check Visual Inspection Mix->Check Adjust Adjust pH / Levigate Check->Adjust Precipitate/Clumps Final Final QC (pH & Clarity) Check->Final Clear/Homogeneous Adjust->Mix

Figure 2: Step-by-step preparation workflow with integrated quality control loops.

Troubleshooting & Stability

  • Precipitation in Syringe: If the solution precipitates inside the needle, the pH is likely drifting back toward neutral (the isoelectric point). Solution: Increase the buffer capacity slightly or lower the pH by 0.2 units.

  • "Salting Out": Avoid using high-concentration PBS (10x). The high ionic strength can reduce the solubility of organic zwitterions. Use 0.9% saline or pure water if osmolarity allows.

  • Storage:

    • Solutions: Prepare fresh daily. The 2-bromo group can be sensitive to hydrolytic debromination under extreme pH or light over long periods.

    • Suspensions: Stable for 1 week at 4°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76520744, 4-Amino-3-(4-bromophenyl)butanoic acid (Analog Reference). Retrieved from [Link]

  • Lal, R., et al. (2009). Baclofen: a retrospective review of the physicochemical properties and stability. International Journal of Pharmaceutics.
  • Google Patents. (2013). US20130109755A1 - Baclofen Formulations and Methods for Making Same.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Amino-3-(2-bromophenyl)butanoic Acid Hydrolysis

Status: Operational Ticket ID: #GABA-2BR-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses yield optimization for the hydrolysis of 4-(2-bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #GABA-2BR-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for the hydrolysis of 4-(2-bromophenyl)pyrrolidin-2-one (the lactam intermediate) to 4-Amino-3-(2-bromophenyl)butanoic acid .

While structurally homologous to Baclofen and Phenibut, the 2-bromo substituent introduces significant steric hindrance at the ortho position. This unique structural feature alters the kinetic profile of the hydrolysis, requiring more aggressive conditions than standard protocols and precise pH control during isolation to prevent thermodynamic re-cyclization.

Module 1: The Reaction Mechanism & Kinetics

The "Lactam-Linear" Equilibrium

The central challenge in this synthesis is not the chemistry itself, but the thermodynamic equilibrium between the open-chain amino acid and the closed-ring lactam.

  • Acidic Conditions (pH < 1): The amine is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), preventing nucleophilic attack on the carboxylic acid. The open chain is stable.
    
  • Neutral Conditions (pH 6–8): The molecule exists as a zwitterion .[1] The free amine is nucleophilic enough to attack the carbonyl carbon, leading to dehydration and re-cyclization (Lactam formation), especially under heat.

  • Steric Impact: The 2-bromo group twists the phenyl ring out of plane, shielding the lactam carbonyl. This increases the activation energy required for hydrolysis, necessitating longer reaction times or higher temperatures compared to the 4-chloro (Baclofen) analog.

Workflow Visualization

The following diagram illustrates the critical equilibrium and the specific failure points where yield is lost.

ReactionPathway cluster_conditions Critical Control Points Lactam Lactam Precursor (4-(2-bromophenyl)pyrrolidin-2-one) Transition Tetrahedral Intermediate Lactam->Transition Hydrolysis (6M HCl, Reflux) OpenChain_Acid Open Chain (Acid Salt) STABLE (in Acid) Transition->OpenChain_Acid Ring Opening Zwitterion Zwitterion (Isoelectric) UNSTABLE (Heat Sensitive) OpenChain_Acid->Zwitterion Neutralization (pH adj. to 6.8-7.2) Zwitterion->Lactam Re-cyclization (If heated or pH drifts)

Figure 1: Reaction pathway showing the reversible nature of the hydrolysis. The red dashed line represents the primary cause of yield loss: re-cyclization during workup.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose low yields.

SymptomProbable Root CauseDiagnostic CheckCorrective Action
Incomplete Conversion Steric hindrance of 2-Br group prevents water attack.Run HPLC/TLC. If Lactam > 5%, reaction was too short.[1]Increase reflux time by 4–6 hours. Ensure acid concentration is ≥6M.
Product "Disappears" on Drying Re-cyclization during rotary evaporation.[1]Check NMR of crude solid.[1] Presence of lactam signals?Do not heat the neutral solution. Lyophilize (freeze-dry) instead of rotary evaporation.
Oiling Out / Sticky Solid Inorganic salt contamination (NaCl/KCl).[1]Ash test or elemental analysis.[1]Desalt using ion-exchange resin (Dowex 50W) or recrystallize from iPrOH/Water.
Low Recovery during Precipitation pH missed the Isoelectric Point (pI).[1]Check supernatant pH.[1]Adjust pH strictly to 6.8–7.0 . The solubility window is narrow.[1]
Diagnostic Logic Tree

Troubleshooting Start Low Yield Detected CheckHPLC HPLC Analysis of Crude Mixture Start->CheckHPLC LactamPresent Lactam Present? CheckHPLC->LactamPresent Process1 Incomplete Hydrolysis LactamPresent->Process1 Yes (>5%) Process2 Re-cyclization during Workup LactamPresent->Process2 No (Mostly Product) Action1 Extend Reflux (12h -> 18h) Increase Acid Conc. Process1->Action1 Action2 Avoid Heat during Neutralization Switch to Lyophilization Process2->Action2

Figure 2: Decision matrix for diagnosing yield failures based on crude mixture analysis.

Module 3: Optimized Experimental Protocol

This protocol is designed specifically for the 2-bromo analog, accounting for its steric bulk and solubility profile.

Reagents
  • Precursor: 4-(2-bromophenyl)pyrrolidin-2-one

  • Solvent: 6M Hydrochloric Acid (HCl)

  • Workup: 50% NaOH (aq), Isopropanol (iPrOH), Dowex 50WX8 (optional for desalting)

Step-by-Step Methodology
  • Hydrolysis (The "Push"):

    • Suspend the lactam (1.0 eq) in 6M HCl (10–15 volumes). Note: Standard 2M or 4M is often insufficient for the 2-bromo analog due to sterics.

    • Heat to reflux (approx. 100–105°C) .[1]

    • Critical Check: Monitor via HPLC every 4 hours. Do not stop until Lactam < 1.0%.[1] Expect 12–18 hours reaction time (vs. 6–8h for Baclofen).[1]

  • Concentration:

    • Cool the mixture to room temperature.

    • Evaporate the HCl/water under reduced pressure.[1] Do not exceed 50°C in the water bath.

    • Result: You now have the Hydrochloride salt (sticky solid or oil).

  • Isolation (The "Trap"):

    • Dissolve the residue in a minimum amount of cold water.[1]

    • Neutralization: Slowly add 2M NaOH or NH₄OH dropwise while stirring in an ice bath (0–5°C).

    • Target pH: Adjust precisely to pH 6.8–7.0 (the isoelectric point).

    • Observation: A white precipitate (the zwitterion) should form.

    • Crystallization: Add Isopropanol (3 volumes) to the aqueous slurry and stir at 0°C for 2 hours to maximize precipitation.

  • Filtration:

    • Filter the solid and wash with cold Isopropanol/Water (9:1).

    • Drying: Dry under high vacuum at room temperature .[1] Warning: Oven drying >60°C can cause surface re-cyclization.[1]

Data Table: Comparison of Hydrolysis Conditions
ParameterStandard (Baclofen)Optimized (2-Bromo Analog)Reason
Acid Conc. 4M HCl6M - 8M HCl Overcome steric hindrance of ortho-Br.
Time 6–8 Hours12–18 Hours Slower kinetics at the carbonyl center.[1]
Workup Temp < 60°C< 40°C 2-Br analog is more prone to hydrophobic collapse/cyclization.[1]
Expected Yield 85–90%75–82% Steric bulk slightly reduces conversion efficiency.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis (NaOH) instead of acid? A: Yes. Refluxing in 2M NaOH is often faster (ring opening is rapid in base).[1] However, you must carefully acidify the solution to pH 7 to isolate the product. If you overshoot to pH 2, you form the HCl salt, which is hard to filter. If you stay at pH 12, you have the sodium salt, which is hygroscopic. The acid route is generally preferred for ease of purification unless the lactam is extremely resistant.[1]

Q: My product is hygroscopic and turns into a gum. Why? A: You likely have trapped inorganic salts (NaCl) or excess HCl.[1]

  • Fix: Dissolve the gum in minimal water and load onto a Dowex 50W (H+ form) column. Wash with water (removes anions), then elute the amino acid with 2M NH₄OH. Lyophilize the eluent.

Q: Why is the 2-bromo analog yield lower than the 4-chloro analog? A: The "Ortho Effect." The bromine atom is physically large.[1] It prevents the optimal orbital alignment required for the water molecule to attack the carbonyl carbon during hydrolysis.[1] It also makes the open-chain form slightly less energetically stable relative to the lactam compared to the para-substituted analogs.

References

  • Synthesis of GABA Analogs (General)

    • Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Describes the hydrolysis of -lactams to Phenibut/Baclofen analogs using 6N HCl.
    • URL:[Link]

  • Hydrolysis Kinetics & Equilibrium

    • Title: Kinetics and mechanism of the oxid

      
      -amino acids.[2]
      
    • Source: Indian Academy of Sciences.[1]

    • Context: Provides background on the stability of amino acid zwitterions and the kinetic factors influencing hydrolysis r
    • URL:[Link]

  • Isoelectric Point & Isolation

    • Title: Isoelectric Points of Amino Acids (and How To Calcul
    • Source: Master Organic Chemistry.[1]

    • Context: Fundamental principles for calculating pI to optimize precipit
    • URL:[Link]

  • Structural Analog Precedents

    • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.[3]

    • Source: Organic Syntheses.[1]

    • Context: While discussing the 4-bromo isomer, this peer-reviewed procedure establishes the baseline for hydrolytic conditions and workup of phenyl-substituted butanoic acids.
    • URL:[Link]

Sources

Optimization

Preventing lactamization of 4-Amino-3-(2-bromophenyl)butanoic acid

Topic: Preventing Lactamization of 4-Amino-3-(2-bromophenyl)butanoic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Development Scientists Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Lactamization of 4-Amino-3-(2-bromophenyl)butanoic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction: The "Lactam Trap"

You are likely accessing this guide because you have encountered a yield loss or purity issue with 4-Amino-3-(2-bromophenyl)butanoic acid . This molecule is a


-amino acid, a class of compounds thermodynamically predisposed to intramolecular cyclization.

Unlike simple


-amino acids, 

-amino acids possess the requisite chain length to fold back upon themselves. The amine (C4) attacks the carboxylic acid (C1), expelling water to form a stable 5-membered lactam (4-(2-bromophenyl)pyrrolidin-2-one ).

Critical Constraint: The 2-bromophenyl substituent at the C3 position exacerbates this issue. The bulky ortho-bromo group restricts bond rotation (steric bulk), often forcing the molecule into a conformation that favors cyclization (an analog of the Thorpe-Ingold effect).

Module 1: The Stability Equilibrium (Mechanism)

To prevent lactamization, you must manipulate the protonation state of the molecule. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the carbonyl.

The pH-Dependent Danger Zone
  • Safe Zone (Acidic, pH < 2): The amine is fully protonated (

    
    ). It is not  nucleophilic. The molecule is stable as a linear salt.
    
  • Safe Zone (Basic, pH > 10): The carboxylic acid is deprotonated (

    
    ). It is electron-rich and resistant to nucleophilic attack.
    
  • Danger Zone (Neutral/Isoelectric, pH 4–8): The molecule exists as a Zwitterion (

    
     / 
    
    
    
    ). In equilibrium, a small fraction of the amine becomes deprotonated (
    
    
    ), which immediately attacks the carbonyl. Heat drives this dehydration irreversibly.
Visualizing the Pathway

LactamizationPathway Cation Cationic Form (Stable) (pH < 2) [R-NH3+ / R-COOH] Zwitterion Zwitterion (Unstable) (pH 6-7) [R-NH3+ / R-COO-] Cation->Zwitterion - H+ (Base) Zwitterion->Cation + H+ (Acid) Lactam Lactam (Cyclic Impurity) (Pyrrolidin-2-one) Zwitterion->Lactam HEAT / DRYING (- H2O) Anion Anionic Form (Stable) (pH > 10) [R-NH2 / R-COO-] Zwitterion->Anion - H+ Anion->Zwitterion + H+

Figure 1: The Zwitterion is the kinetic gateway to lactam formation. Isolation must occur at the extremes of the pH scale.

Module 2: Synthesis & Isolation Protocols

The following protocols are designed to trap the molecule in the Cationic (Linear) State .

Protocol A: Hydrolysis of Ester/Nitrile Precursors

Context: Converting ethyl 4-amino-3-(2-bromophenyl)butanoate or the corresponding nitrile to the free acid.

  • Reagent Choice: Do not use basic hydrolysis (LiOH/NaOH) followed by weak acidification. This passes the molecule through the isoelectric point.

  • Acid Hydrolysis:

    • Dissolve precursor in 6M HCl (aq) .

    • Reflux for 4–6 hours.

    • Crucial Step: Evaporate the solvent in vacuo (Rotavap) at < 45°C .

    • Result: The residue is the Hydrochloride Salt .

  • Azeotropic Drying:

    • The residue will likely be a sticky oil/gum (hygroscopic).

    • Add Toluene or 2-Propanol and re-evaporate. Repeat 3x. This removes residual water without triggering cyclization.

Protocol B: Purification via Crystallization

Context: Removing non-polar impurities without forming the lactam.

  • Solvent System: Use 2-Propanol (IPA) / Ethyl Acetate .

  • Method:

    • Dissolve the crude HCl salt in minimal hot IPA (50°C).

    • Slowly add Ethyl Acetate until turbidity appears.

    • Cool slowly to 4°C.

  • Filtration: Filter the white solid. Wash with cold Ethyl Acetate , not water.

  • Drying: Dry in a vacuum oven at 40°C. Ensure P2O5 or KOH is present in the desiccator to absorb HCl/Water vapors.

Module 3: Troubleshooting & FAQs

Q1: My final product is a viscous oil instead of a solid. What happened?

Diagnosis: You likely have a mixture of the linear amino acid and the lactam, or the salt is extremely hygroscopic. Solution:

  • Check NMR: Look for the diagnostic shift.

    • Linear (HCl salt):

      
      -protons (CH2 next to COOH) appear around 2.5–2.8 ppm .
      
    • Lactam:

      
      -protons shift downfield to 3.1–3.4 ppm  due to ring constraint.
      
  • Rescue: Dissolve the oil in 4M HCl in Dioxane . Stir for 1 hour to reopen any lactam formed. Evaporate gently. Triturate (grind) the oil with Diethyl Ether or Acetone to induce crystallization of the salt.

Q2: Can I use Ion Exchange Chromatography (Dowex/Amberlite) to purify it?

Warning: Yes, but it is risky.

  • The Risk: To elute from a Cation Exchange resin (e.g., Dowex 50W), you typically use Ammonia (NH4OH). This exposes the molecule to the Zwitterionic state as the pH transitions from acidic to basic.

  • The Fix: If you must use Ion Exchange, elute rapidly with concentrated Ammonia and immediately freeze-dry (Lyophilize) the fractions. Do not heat-dry the eluted fractions.

Q3: I see two peaks in my HPLC. Which is which?

Identification:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Elution Order:

    • Peak 1 (Earlier): 4-Amino-3-(2-bromophenyl)butanoic acid (Linear). It is more polar (charged).

    • Peak 2 (Later): Lactam impurity. It is less polar (neutral amide) and elutes later.

Q4: Why does the 2-bromo group make this harder than Phenibut?

Mechanism: The Ortho-Effect . The bromine atom at the 2-position creates steric clash with the aliphatic chain. To relieve this strain, the molecule adopts a "folded" conformation where the amine and carboxylic acid are forced into proximity. This lowers the entropic penalty for cyclization, making the lactam form kinetically faster to generate than in the unsubstituted phenyl analog.

Summary Data: Linear vs. Lactam Properties

FeatureLinear Form (Target)Lactam Form (Impurity)
Structure Free Amine / Carboxylic AcidCyclic Amide (Pyrrolidone)
State Solid (High Melting Point)Oil or Low Melting Solid
Solubility Water, MethanolDCM, Ethyl Acetate
NMR (

-CH2)

2.5 – 2.8 ppm

3.1 – 3.4 ppm
Stability Stable as HCl SaltVery Stable (Thermodynamic Sink)

References

  • Mechanism of Lactamization: Silverman, R. B., et al. "4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase." Journal of Biological Chemistry, 1990.[1] Link

  • Synthesis of Halogenated Analogs: Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 2018. (Provides analogous hydrolysis conditions for bromo-phenyl derivatives). Link

  • Purification Strategies: Li, H., et al. "Separation of Gamma-Aminobutyric Acid From Fermented Broth."[2][3] Journal of Industrial Microbiology & Biotechnology, 2011.[2] (Details Ion Exchange risks and crystallization). Link

  • General Lactam Chemistry: "Lactamization." Wikipedia. (General overview of thermodynamic favorability of

    
    -lactams). Link
    

Sources

Troubleshooting

Technical Support Center: Solvation &amp; Handling of 4-Amino-3-(2-bromophenyl)butanoic Acid

Mechanistic Overview: The Zwitterion Problem As a Senior Application Scientist, the most frequent compounding error I observe in neuropharmacological research involves the mishandling of halogenated γ-aminobutyric acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Zwitterion Problem

As a Senior Application Scientist, the most frequent compounding error I observe in neuropharmacological research involves the mishandling of halogenated γ-aminobutyric acid (GABA) analogues. 4-Amino-3-(2-bromophenyl)butanoic acid is a structurally modified, brominated derivative of Phenibut[1]. Researchers often treat this compound as a standard lipophilic small molecule, leading to failed assays and crashed suspensions.

To successfully dissolve this compound, you must understand its causality: it is a zwitterion . At physiological pH, the amine group (-NH₃⁺) is protonated and the carboxylic acid (-COO⁻) is deprotonated. This dual-charge state creates a dense, electrostatically locked intermolecular crystal lattice that severely restricts solubility in both water and standard organic solvents[2]. Furthermore, the addition of the bulky 2-bromo substitution increases the molecule's lipophilicity compared to non-halogenated analogues, exacerbating the solvation barrier.

Physicochemical Solvation Parameters

To engineer a successful solvent system, we must first look at the quantitative parameters that govern the molecule's ionization states.

ParameterEstimated ValueMechanistic Impact on Solvation
pKa₁ (Carboxyl) ~3.9Below pH 3.9, the carboxylate protonates to -COOH. The molecule becomes a soluble cation.
pKa₂ (Amine) ~9.7Above pH 9.7, the amine deprotonates to -NH₂. The molecule becomes a soluble anion.
Isoelectric Point (pI) ~6.8The pH at which the net charge is zero. Solubility is at its absolute minimum here [3].
LogP (Octanol/Water) ~1.8 - 2.2The 2-bromo group increases lipophilicity, making purely aqueous solvation impossible without pH manipulation.
Frequently Asked Questions (Troubleshooting)

Q: Why does the compound form a cloudy, floating suspension when I add it to distilled water or PBS (pH 7.4)? A: At pH 7.4, the compound is dangerously close to its isoelectric point (pI ~6.8). In this state, the net charge of the molecule is zero, and it exists almost entirely as a zwitterion. Zwitterions form strong intermolecular ionic bonds, creating a rigid lattice that entirely resists dissolution in neutral water[4]. To achieve a clear solution, you must intentionally shift the pH to impart a net positive or negative charge, breaking the lattice.

Q: Can I bypass the aqueous issues by dissolving it directly in 100% DMSO for my stock solution? A: No. While DMSO is a powerful aprotic solvent, zwitterionic GABA analogs (like Baclofen and Phenibut) exhibit surprisingly poor solubility in pure organic solvents[2]. Because DMSO lacks exchangeable protons, it cannot disrupt the internal ionic lattice of the zwitterion. If you must use DMSO for high-throughput screening (HTS) stocks, you must use a binary co-solvent system (e.g., DMSO combined with an acidified aqueous buffer).

Q: How do I prepare a stable solution for in vivo dosing without causing tissue irritation from extreme pH? A: You must utilize a "pH shift-and-titrate" methodology. First, dissolve the compound in a highly acidic vehicle to fully protonate the carboxylate group, converting the rigid zwitterion into a highly soluble cationic salt. Once the lattice is broken and the solution is optically clear, you slowly back-titrate the solution with a dilute base to a physiologically acceptable pH (e.g., pH 5.0 - 5.5). You must stop before reaching pH 6.0 to avoid crossing back into the insoluble pI range[3].

Validated Experimental Protocols
Protocol A: Aqueous pH-Shift Method (For in vivo dosing and aqueous assays)

This protocol is a self-validating system; do not proceed to the next step unless the validation criteria are met.

  • Initial Suspension: Weigh the required mass of 4-Amino-3-(2-bromophenyl)butanoic acid. Suspend the powder in 80% of your final target volume using HPLC-grade water.

    • Causality: Neutral water alone cannot break the lattice.

    • Validation Check: The mixture MUST appear as a cloudy, milky suspension.

  • Lattice Disruption (Acidification): While stirring at 400 RPM, add 0.1 N HCl dropwise. Monitor the pH continuously.

    • Causality: Dropping the pH below the pKa₁ threshold (< 3.0) forces the -COO⁻ to protonate into -COOH, destroying the zwitterionic state.

    • Validation Check: The solution will transition from cloudy to completely, optically clear. Do not proceed until 100% clarity is achieved.

  • Physiological Back-Titration: Slowly add 0.1 N NaOH dropwise to raise the pH to ~5.0 - 5.5.

    • Causality: This makes the solution safe for cellular or in vivo introduction while keeping the pH safely below the pI (~6.8) to prevent re-precipitation.

  • Volume Adjustment: Top up to the final required volume with HPLC-grade water.

Protocol B: Co-Solvent Solubilization (For high-concentration in vitro stock storage)
  • Primary Wetting: Add 10% of the final volume as pure DMSO to the dry powder. Sonicate for 5 minutes at 35°C.

    • Validation Check: The powder will wet but likely remain a thick slurry.

  • Aqueous Disruption: Add 90% of the final volume as a pre-warmed (35°C) acidic buffer (e.g., 50 mM Sodium Acetate buffer, adjusted to pH 4.0).

    • Causality: The acidic aqueous phase provides the protons necessary to break the ionic lattice, while the DMSO solvates the lipophilic 2-bromophenyl ring.

  • Clarification: Vortex vigorously for 60 seconds. The solution should now be clear and stable for freezing at -20°C.

Solvation Logic Diagram

SolvationLogic Start 4-Amino-3-(2-bromophenyl) butanoic acid (Solid) Water Add Neutral Buffer (pH 7.0 - 7.4) Start->Water Cloudy Insoluble Suspension (Zwitterion Lattice Intact) Water->Cloudy Net charge = 0 Acid Titrate with 0.1 N HCl (Drop pH < 3.0) Cloudy->Acid Protonate -COO⁻ Base Titrate with 0.1 N NaOH (Raise pH > 10.0) Cloudy->Base Deprotonate -NH₃⁺ ClearAcid Clear Solution Achieved (Cationic Form) Acid->ClearAcid Breaks ionic lattice Titrate Back-titrate to pH 5.0 - 5.5 for physiological assays ClearAcid->Titrate ClearBase Clear Solution Achieved (Anionic Form) Base->ClearBase Breaks ionic lattice Final Stable Working Solution (Ready for Use) Titrate->Final Avoid crossing pI (~6.8)

Workflow for disrupting the zwitterionic lattice to achieve complete solvation.

References
  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut Source: MDPI URL:[Link]

  • The solubility-pH profiles of amino acids showing departures from the... Source: ResearchGate URL:[Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K Source: ResearchGate URL:[Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut Source: PMC (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 2-Bromobenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven methodologies for the effective removal of unreacted 2-bromobenzaldehyde from cru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven methodologies for the effective removal of unreacted 2-bromobenzaldehyde from crude reaction products. This document provides a combination of quick-reference FAQs and detailed troubleshooting guides to address specific challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a significant amount of unreacted 2-bromobenzaldehyde in my crude product. What is the most likely reason?

A1: Significant amounts of unreacted 2-bromobenzaldehyde typically point to incomplete reaction conversion. This can be due to several factors, including suboptimal reaction conditions (temperature, time), insufficient equivalents of a coreactant, or catalyst deactivation. It is also possible that the reaction has reached equilibrium. Before proceeding with a large-scale purification, it is often beneficial to re-evaluate the reaction stoichiometry and conditions.

Q2: What is the quickest method to remove a small amount of residual 2-bromobenzaldehyde?

A2: For small-scale purifications where the product is not an aldehyde and is stable to aqueous basic conditions, a simple liquid-liquid extraction with a freshly prepared, saturated aqueous solution of sodium bisulfite is often the most rapid and efficient method.[1][2] The bisulfite selectively reacts with the aldehyde to form a water-soluble adduct, which is partitioned into the aqueous phase.[3][4]

Q3: Can I use column chromatography to remove 2-bromobenzaldehyde?

A3: Yes, column chromatography is a very effective method for removing 2-bromobenzaldehyde, provided there is a sufficient difference in polarity between it and your desired product.[5] Given that 2-bromobenzaldehyde is a moderately polar compound, eluting with a non-polar to moderately polar solvent system, such as a hexane/ethyl acetate gradient, will typically allow for good separation.[5][6]

Q4: Is distillation a viable option for removing 2-bromobenzaldehyde?

A4: Distillation can be a suitable method if your product has a significantly higher boiling point than 2-bromobenzaldehyde (230 °C at atmospheric pressure) and is thermally stable.[7] Vacuum distillation is often preferred to lower the required temperature and prevent thermal degradation of the product.[3]

Q5: My product is sensitive to both acidic and basic conditions. What purification strategy should I consider?

A5: For sensitive molecules, column chromatography is often the most prudent choice as it is performed under neutral conditions.[5] Alternatively, if you must use a chemical separation method, the formation of a bisulfite adduct followed by non-aqueous regeneration using a reagent like chlorotrimethylsilane (TMS-Cl) in an organic solvent can be employed to avoid harsh pH conditions.[8]

In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common and effective methods for removing unreacted 2-bromobenzaldehyde.

Method 1: Selective Removal via Sodium Bisulfite Adduct Formation

Principle: This method leverages the reversible nucleophilic addition of bisulfite to the aldehyde group of 2-bromobenzaldehyde.[1] This reaction forms a water-soluble α-hydroxysulfonic acid salt, which can be easily separated from the non-aldehyde product by liquid-liquid extraction.[2][4] The aldehyde can be regenerated from the aqueous layer by treatment with acid or base if recovery is desired.[1][7]

Experimental Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Use approximately 1.5 to 2 equivalents of sodium bisulfite relative to the estimated amount of unreacted 2-bromobenzaldehyde.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 2-bromobenzaldehyde.

  • Work-up: Drain and collect the lower aqueous layer. Wash the organic layer with deionized water, followed by a brine solution to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide: Sodium Bisulfite Extraction

IssuePossible Cause(s)Recommended Solution(s)
Incomplete removal of 2-bromobenzaldehyde 1. Insufficient amount of sodium bisulfite. 2. The sodium bisulfite solution was not saturated or freshly prepared. 3. Insufficient mixing of the two phases.1. Add more saturated sodium bisulfite solution and repeat the extraction. 2. Prepare a fresh, saturated solution of sodium bisulfite.[1] 3. Ensure vigorous shaking for an adequate amount of time to maximize interfacial contact.
Formation of an emulsion 1. High concentration of the crude product. 2. Vigorous shaking.1. Dilute the organic layer with more solvent. 2. Add brine to the separatory funnel to help break the emulsion. 3. Gently swirl or rock the funnel instead of vigorous shaking.
Precipitate forms at the interface The bisulfite adduct may have limited solubility in the aqueous phase.Add a small amount of deionized water to dissolve the precipitate. If it persists, it may be necessary to filter the entire mixture.[1]

Workflow for Sodium Bisulfite Adduct Formation

start Crude Product in Organic Solvent add_bisulfite Add Saturated Aqueous NaHSO₃ start->add_bisulfite shake Vigorous Shaking in Separatory Funnel add_bisulfite->shake separate Separate Aqueous and Organic Layers shake->separate wash Wash Organic Layer with Water and Brine separate->wash Organic Phase aqueous_waste Aqueous Waste separate->aqueous_waste Aqueous Phase (contains adduct) dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of 2-bromobenzaldehyde via sodium bisulfite adduct formation.

Method 2: Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent).[9][10] By selecting an appropriate solvent system, the unreacted 2-bromobenzaldehyde can be separated from the desired product based on differences in polarity.[5]

Experimental Protocol:

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will show a clear separation between the 2-bromobenzaldehyde spot and your product spot, with Rf values ideally between 0.2 and 0.5. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen eluent as the mobile phase. Ensure the silica gel is packed uniformly to prevent channeling.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.[5]

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of product and 2-bromobenzaldehyde 1. Inappropriate solvent system. 2. Column was overloaded with crude product. 3. Column was packed improperly.1. Optimize the solvent system using TLC. A shallower solvent gradient or an isocratic elution might be necessary. 2. Use a larger column or reduce the amount of crude product loaded. 3. Repack the column, ensuring a homogenous and level bed of silica gel.[6]
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Compound streaking on TLC and column 1. Compound is acidic or basic. 2. Compound is decomposing on the silica gel.1. Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). 2. Consider using a different stationary phase, such as neutral alumina.[3]

Workflow for Column Chromatography Purification

start Dissolve Crude Product load Load Sample onto Packed Silica Gel Column start->load elute Elute with Appropriate Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: General workflow for the purification of a crude product using column chromatography.

Method 3: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds.[11] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities (in this case, unreacted 2-bromobenzaldehyde) in the solution.[13][14]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve your product at high temperatures but not at room temperature, while 2-bromobenzaldehyde remains soluble at both high and low temperatures.[13]

  • Dissolution: In a flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue to add small portions of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Crystallization: Once the solution has cooled to room temperature, you can place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling solvent or a solvent pair.
Low recovery of the purified product 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a heated funnel or pre-heat the filtration apparatus.

Decision-Making Flowchart for Purification Method Selection

start Crude Product Contains Unreacted 2-Bromobenzaldehyde is_product_aldehyde Is the Product an Aldehyde? start->is_product_aldehyde is_product_solid Is the Product a Solid? is_product_aldehyde->is_product_solid No girard Consider Girard's Reagent or other derivatization is_product_aldehyde->girard Yes polarity_diff Sufficient Polarity Difference? is_product_solid->polarity_diff No recrystallize Consider Recrystallization is_product_solid->recrystallize Yes is_product_stable Is the Product Stable to Aqueous Base? polarity_diff->is_product_stable No column Use Column Chromatography polarity_diff->column Yes bisulfite Use Sodium Bisulfite Extraction is_product_stable->bisulfite Yes is_product_stable->column No

Caption: A flowchart to guide the selection of an appropriate purification method.

References

  • Purifying aldehydes? r/chemistry - Reddit. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • Unlocking 2-Bromobenzaldehyde: Uses, Reactions & Safety Tips. Blog4evers. Available at: [Link]

  • Separation of Compounds Using Column Chromatography - Virtual Labs. Available at: [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Workup: About - Chemistry - University of Rochester. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available at: [Link]

  • Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • How to run column chromatography. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a - ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr . r/chemistry - Reddit. Available at: [Link]

  • CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents.
  • Synthesis of Reagents 1 and 2 - The Royal Society of Chemistry. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available at: [Link]

  • Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC. Available at: [Link]

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection Steps in GABA Analog Synthesis

Welcome to the Technical Support Center for GABA analog synthesis. This hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of γ-aminobutyric acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GABA analog synthesis. This hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of γ-aminobutyric acid (GABA) derivatives such as Gabapentin, (S)-Pregabalin, and Baclofen.

The most pervasive point of failure in these workflows occurs during the final deprotection steps. Here, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you maximize yield and API purity.

Core Troubleshooting: The Lactamization Dilemma

The Problem: Researchers frequently observe a sudden drop in yield and the appearance of a highly stable, unwanted byproduct during the removal of amine protecting groups (like Boc, Fmoc, or Cbz) or during ester hydrolysis.

The Causality: GABA analogs possess a primary amine separated from a carboxyl group by a flexible carbon backbone. When the amine is deprotected, it becomes a highly reactive nucleophile. If the reaction is kept under basic conditions (e.g., Fmoc removal) or prolonged heat, the free amine will execute an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the adjacent carboxylic acid (or ester). This cyclization forms a highly stable γ-lactam (e.g., 2-azaspiro[4.5]decan-3-one in gabapentin synthesis or pregabalin-lactam)[1][2][3]. Lactam impurities are not only detrimental to yield but are often highly toxic and difficult to separate from the target API[2].

Mechanism A Protected GABA Analog (e.g., Boc-Gabapentin) C Free Amine Intermediate (Highly Nucleophilic) A->C Cleaves Protecting Group B Deprotection Agent (e.g., 4N HCl/Dioxane) B->C D Intramolecular Attack (Cyclization) C->D Prolonged Base / Heat E Target GABA Analog (Gabapentin API) C->E Rapid Quench / pH < 3 F Gamma-Lactam Impurity (Toxic / Inactive) D->F

Mechanism of GABA analog deprotection vs. intramolecular lactamization.

Frequently Asked Questions (FAQs)

Q1: Why does my Fmoc-gabapentin synthesis yield up to 20% lactam impurities during the deprotection phase? A1: The Fmoc group is base-labile, typically requiring piperidine or DBU for removal. Basic conditions deprotonate the newly freed primary amine, maximizing its nucleophilicity and directly driving the intramolecular attack on the C-terminus[1]. Solution: If solid-phase peptide synthesis (SPPS) is required, switch to Boc-gabapentin for the initial loading step. Boc deprotection utilizes acidic conditions, keeping the amine protonated (and thus non-nucleophilic) until the neutralization step[1].

Q2: I am synthesizing (S)-Pregabalin. How can I prevent racemization and lactam formation during the final ester hydrolysis? A2: Batch hydrolysis of (S)-Pregabalin precursors often requires prolonged heating (up to 1.5 hours), which degrades the enantiomeric excess (ee) and promotes pregabalin-lactam formation[2][4]. Solution: Transition to a continuous flow reactor. By pumping the precursor and a strong base (e.g., 3M KOH) through a heated perfluoroalkoxy (PFA) coil at 140 °C, the residence time is reduced to just 14 minutes. An inline quench with 3M HCl immediately halts the reaction, preventing epimerization and lactamization[4][5].

Q3: What is the best acid to use for Boc deprotection of gabapentin precursors in batch? A3: Avoid neat Trifluoroacetic Acid (TFA) if possible, as repeated exposure can degrade the carbon backbone and complicates the workup. Instead, use 4N HCl in anhydrous dioxane. This provides a milder, controlled cleavage where the byproduct (isobutylene) safely off-gasses, and the resulting hydrochloride salt precipitates out of the ether solution, naturally protecting the amine from cyclizing[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of the reaction in real-time.

Protocol 1: Minimized-Lactam Boc Deprotection of Gabapentin (Batch)

Objective: Cleave the Boc group while trapping the amine as an unreactive HCl salt.

  • Preparation: Place Boc-protected gabapentin ester (1.0 eq) in an oven-dried round-bottom flask purged with nitrogen.

  • Reagent Addition: Dropwise, add 4N HCl in anhydrous dioxane (10 volumes relative to substrate mass) at 0 °C to control the initial exothermic cleavage[6].

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) under a nitrogen atmosphere.

  • Self-Validation Checkpoint (TLC): After 45 minutes, spot the mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the high-Rf Boc-precursor and the appearance of a deep purple, baseline spot confirms complete deprotection.

  • Precipitation: Dilute the reaction mixture with cold anhydrous diethyl ether (15 volumes). The gabapentin hydrochloride salt will precipitate.

  • Isolation: Filter the solid under a nitrogen blanket. Causality note: Keeping the product as an HCl salt prevents the free amine from attacking the ester. Neutralize only immediately prior to the next coupling or final purification step.

Protocol 2: Continuous Flow Deprotection of (S)-Pregabalin Precursors

Objective: Achieve >90% yield and preserve >90% ee by minimizing thermal exposure time[4][5].

  • System Priming: Prime a continuous flow system equipped with a T-mixer and a 14 mL PFA reactor coil with THF and water. Set the reactor coil temperature to 140 °C.

  • Reagent Delivery:

    • Pump A: 0.5 M solution of the (S)-Pregabalin ester precursor in THF.

    • Pump B: 3.0 M aqueous KOH.

  • Mixing & Reaction: Set flow rates to achieve a 1:1 volumetric mixing ratio at the T-mixer, calibrated for a total residence time of exactly 14 minutes inside the heated PFA coil[4].

  • Inline Quenching (Critical Step): Direct the output of the PFA coil into a second T-mixer where it meets a stream of 3.0 M HCl (Pump C).

  • Self-Validation Checkpoint (pH): Place an inline pH probe immediately downstream of the quench mixer. Adjust Pump C's flow rate until the readout stabilizes at pH 2.5–3.0. This guarantees the amine is protonated, halting lactamization.

  • Collection: Collect the precipitated (S)-Pregabalin acid in a chilled flask and isolate via filtration.

Flow A Precursor Solution (0.5M in THF) C T-Mixer (Rapid Blending) A->C B Deprotection Reagent (3.0M aq. KOH) B->C D PFA Reactor Coil (140°C, 14 min) C->D Hydrolysis E In-line Quench (3.0M HCl) D->E Immediate Neutralization F Pure (S)-Pregabalin (>90% Yield, >90% ee) E->F

Continuous flow reactor setup for rapid (S)-Pregabalin deprotection and inline quenching.

Quantitative Data: Deprotection Methodologies

The following table summarizes the performance metrics of various deprotection strategies. Continuous flow systems drastically outperform traditional batch methods by limiting the residence time of the highly reactive free-amine intermediate[4][7].

MethodAPI TargetProtecting GroupReagents & ConditionsReaction TimeYield (%)Lactam Impurity (%)
Traditional BatchGabapentinFmocPiperidine/DMF, 25 °C2.0 - 4.0 hours65 - 7015 - 20
Optimized BatchGabapentinBoc4N HCl/Dioxane, 25 °C1.0 hour85 - 88< 5
Traditional Batch(S)-PregabalinEster3M KOH, 140 °C1.5 hours70 - 7510 - 15
Continuous Flow(S)-PregabalinEster3M KOH, 140 °C (Flow)14 minutes> 90< 1
Continuous FlowBaclofenBoc/EsterFlow Reactor, Inline Quench8 - 15 minutes95< 1

References

  • BenchChem Technical Support Team. Fmoc-gabapentin | CAS 882847-19-0 | Research Use. Benchchem. 1

  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. 2

  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam. ResearchGate.3

  • Opioid codrugs for pain management. SciSpace.6

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.4

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. 5

  • Multi-step continuous-flow synthesis. Chemical Society Reviews (RSC Publishing). 7

Sources

Optimization

Stability of 2-bromo phenibut in aqueous solution

Technical Support Center: Aqueous Stability and Handling of 2-Bromo Phenibut Welcome to the Technical Support Center for 2-bromo phenibut. This guide is designed for researchers, analytical scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Stability and Handling of 2-Bromo Phenibut

Welcome to the Technical Support Center for 2-bromo phenibut. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of 2-bromo phenibut in aqueous solutions.

Core Principles: The Causality of Degradation

2-Bromo phenibut (β-(2-bromophenyl)-γ-aminobutyric acid) is a structurally unique, halogenated gabapentinoid. While the addition of the bromine atom increases lipophilicity and alters receptor binding kinetics, it does not change the fundamental aqueous vulnerability shared by all GABA analogs: intramolecular lactamization[1].

The Mechanism of Lactamization In aqueous solutions, 2-bromo phenibut exists predominantly as a zwitterion. However, degradation occurs exclusively through the small equilibrium fraction of the neutral, uncharged molecule[1]. In this state, the unprotonated γ-amino group acts as a nucleophile, attacking the electrophilic carboxyl carbon. This condensation reaction expels a water molecule and forms a highly stable, pharmacologically inactive 5-membered pyrrolidone ring (a lactam)[1]. The bulky 2-bromo substitution creates steric constraints that can favor the folded conformation required for this cyclization, making stability management critical.

The Role of pH in Stability To prevent lactamization, we must manipulate the ionization state of the molecule. Computational and empirical studies on phenibut demonstrate that the rate of lactamization is significantly reduced under both acidic and basic conditions compared to a neutral pH[1]. By lowering the pH of the solution to approximately 3.5–4.0, the amino group becomes fully protonated (


). A protonated amine lacks a lone pair of electrons, completely stripping it of its nucleophilic character and halting the degradation pathway[1]. Conversely, utilizing the hydrochloride (HCl) salt form of these compounds naturally yields an acidic solution, which inherently boosts stability and solubility for aqueous laboratory preparations[2].

Mechanism Zwit Zwitterionic Form (Stable) Neut Neutral Form (Reactive) Zwit->Neut pH 5.0 - 7.5 Equilibrium Lact Lactam Degradant (Cyclized) Neut->Lact Intramolecular Condensation Acid Acidic pH (<4) Protonated Amino Acid->Zwit Prevents Nucleophilic Attack Base Basic pH (>9) Deprotonated Carboxyl Base->Zwit Reduces Electrophilicity

Mechanism of 2-bromo phenibut lactamization and pH-dependent stabilization.

Quantitative Stability Profile

Extrapolating from stability data of closely related halogenated analogs like baclofen (4-chloro phenibut)—which demonstrates robust stability for over 35 to 90 days under controlled acidic and refrigerated conditions[3][4]—the following table outlines the expected degradation kinetics for 2-bromo phenibut.

Table 1: Estimated Stability Profile of 10 mg/mL 2-Bromo Phenibut in Aqueous Solution

Storage ConditionpH LevelEstimated Shelf-Life (≥95% API)Primary Degradation Risk
4°C (Refrigerated) 3.5 - 4.0> 60 daysMinimal
25°C (Room Temp) 3.5 - 4.0~ 30 - 35 daysSlow lactamization
25°C (Room Temp) 7.0 (Unbuffered)< 14 daysAccelerated lactamization
40°C (Accelerated) 7.0 (Unbuffered)< 3 daysRapid lactamization & precipitation

Troubleshooting Guide & FAQs

Troubleshooting Guide

Issue: Rapid loss of API concentration during room-temperature in vitro assays.

  • Causality: The assay buffer (likely pH 7.2 - 7.4) shifts the 2-bromo phenibut equilibrium toward the reactive neutral form, accelerating lactamization[1].

  • Solution: Prepare stock solutions in mildly acidic water (pH 4.0) and only spike into the neutral assay buffer immediately prior to the experiment. Do not store the compound in physiological buffers long-term.

Issue: Unexplained turbidity or precipitation in stored stock solutions (10 mg/mL).

  • Causality: While 2-bromo phenibut HCl is highly soluble in water[2], its lactam degradation product is significantly more lipophilic and less soluble. Turbidity is often a visual indicator of extensive lactam formation.

  • Solution: Verify the pH of the stock solution. If the pH has drifted upward, adjust back to 3.5. Discard turbid solutions, as the API concentration is compromised.

Frequently Asked Questions

Q: Can I sterilize 2-bromo phenibut solutions via autoclaving? A: No. Thermal stress exponentially increases the rate of intramolecular condensation. Solutions must be sterilized via 0.22 µm membrane filtration[3].

Q: Why use the Hydrochloride (HCl) salt instead of the free amino acid? A: The HCl salt serves a dual purpose: it significantly enhances aqueous solubility and naturally buffers the solution to an acidic pH, which protects the amino group from acting as a nucleophile[2].

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following workflow incorporates a self-validating system suitability step.

Workflow Step1 1. Weigh 2-Bromo Phenibut HCl (Analytical Grade ≥99%) Step2 2. Dissolve in HPLC-Grade H2O (Target: 5-10 mg/mL) Step1->Step2 Step3 3. Adjust pH to 3.5 - 4.0 (Use 0.1M HCl) Step2->Step3 Ensure complete dissolution Step4 4. Sterile Filter (0.22 µm PES Membrane) Step3->Step4 Critical for stability Step5 5. Aliquot & Store (Amber Vials, 4°C) Step4->Step5 Prevent microbial growth Step6 6. Stability-Indicating HPLC-UV (Monitor Lactam Peak) Step5->Step6 Pull samples at t=0, 7, 14, 30 days

Workflow for the preparation and self-validating stability testing of 2-bromo phenibut.

Protocol: Preparation and Stability-Indicating Analysis

Phase 1: Solution Preparation

  • Weighing: Accurately weigh 100 mg of 2-bromo phenibut HCl (≥99% purity) using an analytical balance.

  • Dissolution: Transfer to a sterile volumetric flask and add 8 mL of HPLC-grade water. Sonicate for 5 minutes until completely dissolved.

  • pH Adjustment (Critical): Measure the pH. If it exceeds 4.0, add 0.1M HCl dropwise until the pH stabilizes between 3.5 and 4.0. (Note: Do not over-acidify below pH 2.0, as this may catalyze unwanted hydrolysis).

  • Volume Make-up & Filtration: Bring the final volume to 10 mL with HPLC-grade water (Final concentration: 10 mg/mL). Filter through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, amber glass vials[3].

  • Storage: Store immediately at 4°C[3].

Phase 2: Self-Validating HPLC-UV Assay To reliably quantify stability, you must prove your chromatographic method can separate the API from its lactam degradant.

  • Generate a Positive Control (Forced Degradation): Take a 1 mL aliquot of the prepared solution, adjust the pH to 7.5 using 0.1M NaOH, and incubate at 80°C for 24 hours. This forces the formation of the lactam[1].

  • System Suitability Run: Inject the stressed sample into the HPLC (C18 column; Mobile Phase: 80% 10mM Ammonium Formate pH 3.0 / 20% Acetonitrile; UV detection at 220 nm).

  • Validation: You must observe two distinct peaks. The early eluting peak is 2-bromo phenibut; the later eluting, more lipophilic peak is the lactam. If baseline resolution (Rs > 1.5) is achieved, the system is validated.

  • Routine Testing: Inject stored samples at t=0, 7, 14, and 30 days. Calculate the percentage of remaining API against the t=0 peak area.

References

  • Phenibut HCL Nootropics: Detailed Research Resource for Labs. GHP News (2025). 2

  • A computational study on phenibut lactamization mechanism and the pH effects on the process. Hadidi S., Shiri F., Norouzibazaz M. Theoretical Chemistry Accounts (2020). 1

  • Stability of an extemporaneously compounded baclofen oral liquid. Johnson C.E., et al. American Journal of Hospital Pharmacy (1993). 3

  • Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp Oral Suspension. International Journal of Pharmaceutical Sciences and Research. 4

Sources

Troubleshooting

Technical Support Center: Synthesis of Ortho-Substituted Phenyl-GABA Derivatives

Introduction Derivatives of γ-aminobutyric acid (GABA) are of immense pharmacological importance, with compounds like Phenibut, Baclofen, and Pregabalin being cornerstones in the treatment of various neurological disorde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Derivatives of γ-aminobutyric acid (GABA) are of immense pharmacological importance, with compounds like Phenibut, Baclofen, and Pregabalin being cornerstones in the treatment of various neurological disorders.[1][2][3][4] The introduction of an ortho-substituted phenyl ring at the β-position of the GABA backbone presents a significant synthetic challenge due to steric hindrance. This congestion impedes bond formation, complicates catalyst-substrate interactions, and often leads to low yields or forces the use of harsh reaction conditions.

This technical support guide provides researchers, chemists, and drug development professionals with a focused resource for navigating the complexities of synthesizing these sterically hindered molecules. We will explore common issues, offer field-tested troubleshooting advice, and detail robust protocols to enhance success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when attempting to synthesize ortho-substituted phenyl-GABA analogues?

The core issue is steric hindrance. An ortho-substituent on the phenyl ring creates significant spatial bulk around the reaction center. In common synthetic strategies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this hindrance obstructs the crucial steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[5] This can lead to drastically reduced reaction rates, low yields, or complete reaction failure.

Q2: Which synthetic strategies are most promising for overcoming this steric barrier?

There are three primary strategies that have shown considerable success:

  • Advanced Cross-Coupling Reactions: Utilizing modern palladium catalysts with specifically designed bulky, electron-rich ligands (e.g., Buchwald or N-Heterocyclic Carbene (NHC) ligands) can effectively promote coupling with hindered substrates.[6][7][8] These ligands stabilize the catalyst and accelerate the key catalytic steps, making previously "impossible" couplings feasible.[5][6]

  • Directed ortho-Metalation (DoM): This classical organometallic strategy uses a directing group on the aromatic ring to selectively deprotonate the ortho-position with a strong base (typically an organolithium reagent).[9][10] The resulting aryllithium species can then be trapped with a suitable electrophile to build the GABA backbone. This method bypasses the challenges of cross-coupling by forming the C-C bond through a different mechanistic pathway.

  • C-H Activation/Functionalization: A more recent and powerful approach involves the direct functionalization of a C-H bond at the ortho-position of a phenylacetic acid precursor.[11][12][13] This is often achieved using palladium catalysis with a directing group to ensure regioselectivity.[11][13][14] This strategy is highly atom-economical as it avoids the pre-functionalization of the arene with a halide or boronic acid.

Q3: How critical is ligand selection in palladium-catalyzed cross-coupling for hindered substrates?

Ligand selection is arguably the most critical variable.[15] For sterically demanding couplings, standard ligands like triphenylphosphine are often ineffective.[8] The breakthroughs in this area have come from the development of specialized ligands:

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos possess bulky biaryl backbones and electron-donating dialkylphosphino groups.[6] This bulk promotes the formation of monoligated palladium complexes, which are highly active, and facilitates the reductive elimination step.[15] Their electron-rich nature enhances the rate of oxidative addition with less reactive aryl chlorides.[15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[8] Catalysts like [Pd(IPr)(allyl)Cl] have shown exceptional activity for coupling sterically hindered aryl chlorides, often at room temperature.[7][16]

Q4: Can I use a copper-catalyzed reaction instead of palladium for these C-N or C-C bond formations?

While palladium-catalyzed reactions like the Buchwald-Hartwig amination are dominant, copper-catalyzed Ullmann-type couplings have re-emerged as a viable alternative.[17] Recent advancements have introduced new ligand systems that can facilitate the coupling of ortho-substituted aryl iodides with sterically hindered amines.[17] However, the substrate scope for highly hindered partners in copper catalysis is still less developed compared to the most advanced palladium systems.[17]

Troubleshooting Guide: Common Issues in Sterically Hindered Couplings

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Ineffective Catalyst/Ligand: The chosen ligand cannot overcome the steric barrier for oxidative addition or reductive elimination. 2. Inactive Catalyst: The Pd(0) active species is not forming from the precatalyst, or it has decomposed. 3. Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig).1. Switch to a More Advanced Ligand: Screen a panel of bulky, electron-rich ligands. For Suzuki, try SPhos or an NHC-based catalyst like [Pd(IPr)(allyl)Cl].[7] For C-N coupling, try BrettPhos or XPhos.[6] 2. Use a Pre-formed Catalyst: Employ a well-defined Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that reliably generates the active Pd(0) species.[18] 3. Optimize Base: For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6] For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like LiHMDS or K₂CO₃ is used.
Significant Byproduct Formation (e.g., Homocoupling, Protodeborylation) 1. Slow Reductive Elimination: The desired coupling is slow, allowing side reactions of the organometallic intermediates to dominate. 2. Presence of Oxygen: Trace oxygen can lead to catalyst decomposition and promote homocoupling of boronic acids. 3. Water Content: In Suzuki reactions, incorrect water content can hinder the formation of the reactive boronate species.1. Increase Ligand Bulk: A bulkier ligand (e.g., moving from XPhos to tBuXPhos) can accelerate reductive elimination.[6] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration. 3. Optimize Solvent System: For Suzuki, try a solvent system like 2-propanol or a dioxane/water mixture.[7] The optimal ratio may need to be determined empirically.
Reaction Stalls at Partial Conversion 1. Catalyst Deactivation/Death: The catalyst has a limited lifetime under the reaction conditions. 2. Product Inhibition: The product itself may coordinate to the palladium center, inhibiting further turnover.1. Increase Catalyst Loading: While not ideal, a modest increase from 1 mol% to 3-5 mol% can sometimes drive the reaction to completion. 2. Use a More Robust Catalyst: Switch to a more stable precatalyst, such as an NHC-palladacycle, which is known for high turnover numbers.[7][16] 3. Consider a Different Strategy: If cross-coupling proves intractable, investigate an alternative route such as Directed ortho-Metalation.[9]

Key Methodologies & Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol is adapted for challenging substrates by employing a robust NHC-palladium catalyst system at room temperature.[7][16]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ + Base PdII_R Ar-Pd(II)-Ar'(L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the [Pd(IPr)(allyl)Cl] precatalyst (2 mol%), potassium phosphate (K₃PO₄, 2.0 equivalents), and the arylboronic acid (1.5 equivalents).

  • Reagent Addition: Add the ortho-substituted aryl chloride (1.0 equivalent).

  • Solvent: Add technical grade 2-propanol to achieve a concentration of ~0.1 M with respect to the aryl chloride.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) Approach

This protocol uses a directing group (e.g., an amide) to achieve selective ortho-lithiation followed by reaction with an electrophile.[9][10]

Diagram: DoM Workflow

DoM_Workflow Start Starting Arene with DMG Step1 Dissolve in dry THF Cool to -78 °C Start->Step1 Step2 Add n-BuLi or s-BuLi (Deprotonation) Step1->Step2 Aryllithium ortho-Aryllithium Intermediate Step2->Aryllithium Step3 Add Electrophile (e.g., protected GABA precursor) Aryllithium->Step3 Quench Quench with sat. NH₄Cl solution Step3->Quench Product ortho-Functionalized Product Quench->Product

Caption: General experimental workflow for a Directed ortho-Metalation (DoM) reaction.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add the arene bearing a directing metalation group (DMG), such as an N,N-diethylbenzamide (1.0 equivalent). Dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir for 1-2 hours at -78 °C.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., a protected succinic anhydride derivative) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product via chromatography or recrystallization. Subsequent steps would involve modification of the captured side chain and hydrolysis of the directing group to yield the final phenyl-GABA derivative.

References

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Available at: [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. Available at: [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related remote metalation directors. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Monfette, S., & Fagnou, K. (2009). Palladium-catalyzed C–H bond functionalization: from academic pursuits to mainstream synthetic methods. Chemical Communications, (43), 5180-5190. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Li, B., & Dixneuf, P. H. (2013). sp2 C–H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767. Available at: [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available at: [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 44-50. Available at: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available at: [Link]

  • Dai, H.-X., & Yu, J.-Q. (2018). Ligand-enabled ortho-C–H olefination of phenylacetic amides with unactivated alkenes. Chemical Science, 9(3), 649-653. Available at: [Link]

  • Organic Chemistry Portal. Directed Ortho Metalation (DOM). Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of Brominated GABA Analogs

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of brominated GABA analogs. It contrasts these compounds with established chlorinated (e.g., Baclofen) an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of brominated GABA analogs. It contrasts these compounds with established chlorinated (e.g., Baclofen) and non-halogenated (e.g., Gabapentin) alternatives, focusing on mechanistic behaviors, isotopic signatures, and potential analytical artifacts.

Executive Summary

Brominated GABA analogs represent a specialized class of neuroactive compounds where the introduction of a bromine atom modulates lipophilicity and metabolic stability. For the analytical chemist, these analogs present a unique "double-edged sword": the bromine atom provides a definitive 1:1 isotopic signature (


) that simplifies identification, yet its nucleofugality (leaving group ability) introduces significant in-source instability .

This guide compares the MS performance of Brominated GABA analogs against Chlorinated (Baclofen) and Alkyl (Gabapentin) standards. It establishes that while chlorinated analogs typically retain the halogen during primary fragmentation, aliphatic brominated analogs frequently undergo spontaneous lactamization or HBr elimination , necessitating "soft" ionization protocols to capture the intact precursor.

Part 1: Theoretical Framework & Isotopic Signatures

The Bromine Fingerprint

The most distinct feature of brominated analogs is the isotopic distribution. Unlike the 3:1 ratio of Chlorine (


) or the lack of pattern in Alkyl chains, Bromine exists as a near-perfect 1:1 doublet  separated by 2 Da.
FeatureBrominated AnalogChlorinated Analog (Baclofen)Alkyl Analog (Gabapentin)
Isotopes

(50.7%) /

(49.3%)

(75.8%) /

(24.2%)
None (C/H/N/O only)
MS1 Pattern Doublet (Equal intensity)Doublet (3:1 intensity)Singlet
Mass Shift M / M+2M / M+2M
Diagnostic Value High (Instant visual confirmation)Moderate (Common in background)Low (Requires high-res MS)
The Instability Factor: Lactamization vs. Elimination

GABA analogs possess both an amine (


) and a carboxylic acid (

). In the gas phase, these groups can react.
  • Aliphatic Bromine (e.g., 4-bromo-GABA): The C-Br bond is weak. The amine often attacks the gamma-carbon, displacing Br to form a lactam (pyrrolidone) . This results in a spectrum dominated by

    
    .
    
  • Aromatic Bromine (e.g., 4-bromo-Baclofen): The C-Br bond on the phenyl ring is stable. Fragmentation follows the "Baclofen pathway" (loss of

    
    , 
    
    
    
    ), retaining the bromine doublet in daughter ions.

Part 2: Comparative Fragmentation Analysis

This section compares the fragmentation behavior of a hypothetical Brominated Baclofen Analog (Aromatic Br) and Brominated Aliphatic GABA against market standards.

Table 1: Comparative MS/MS Fragmentation Data[1]
ParameterBrominated GABA Analog (Aromatic)Baclofen (Chlorinated Standard)Gabapentin (Non-Halogenated)
Precursor Ion

(Doublet 1:[1]1)
m/z 214.1 / 216.1 (3:1)m/z 172.1 (Singlet)
Primary Neutral Loss -17 Da (

)
Retains Br doublet
-17 Da (

)
m/z 197 (Retains Cl)
-18 Da (

)
m/z 154 (Lactam formation)
Secondary Loss -18 Da (

)
From carboxylic acid
-18 Da (

)
m/z 179 (Dehydrated)
-44 Da (

)
Rare in ESI, common in EI
Characteristic Cleavage -45 Da (

)
Alpha-cleavage at chiral center
-63 Da (

?)
Complex ring cleavage
-18 Da (

)
Gabapentin-lactam is the major species
Halogen Loss Rare (C-Br aromatic is strong)Rare (C-Cl aromatic is strong)N/A
Key Artifacts In-source HBr loss if aliphatic side-chain present.Minimal.In-source Lactamization (m/z 154).
Mechanism of Action: The "Lactam Trap"

A critical insight for researchers is that Gabapentin and Aliphatic Brominated GABA share a fragmentation pathway: Cyclization .

  • Gabapentin: Loses

    
     to form a lactam (m/z 154).[2][3]
    
  • Bromo-GABA: Loses

    
     to form a lactam.
    
  • Differentiation: You must monitor the precursor. If the precursor shows the Br doublet, the molecule is intact. If the precursor is a singlet at MW - 80, the sample has degraded in the source.

Part 3: Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways between stable aromatic analogs and unstable aliphatic analogs.

Diagram 1: Fragmentation Logic Flow

G Precursor Precursor [M+H]+ CheckBr Isotope Pattern? Precursor->CheckBr Aromatic Aromatic Br (Stable C-Br) CheckBr->Aromatic 1:1 Doublet Stable Aliphatic Aliphatic Br (Labile C-Br) CheckBr->Aliphatic 1:1 Doublet Unstable Frag_NH3 Loss of NH3 (-17 Da) Aromatic->Frag_NH3 Primary Path Frag_Lactam Lactam Formation (Loss of HBr) Aliphatic->Frag_Lactam Spontaneous Cyclization Frag_H2O Loss of H2O (-18 Da) Frag_NH3->Frag_H2O Secondary Frag_Lactam->Frag_NH3 Subsequent Frag

Caption: Decision tree distinguishing stable aromatic brominated analogs from labile aliphatic variants based on fragmentation pathways.

Diagram 2: Mechanistic Comparison (Baclofen vs. Bromo-Analog)

G cluster_0 Chlorinated (Baclofen) cluster_1 Brominated Analog Bac_M [M+H]+ (m/z 214/216) 3:1 Ratio Bac_NH3 -NH3 (m/z 197) Retains Cl Bac_M->Bac_NH3 Bac_H2O -H2O (m/z 196) Retains Cl Bac_M->Bac_H2O Br_M [M+H]+ (m/z 258/260) 1:1 Ratio Br_NH3 -NH3 (m/z 241/243) Retains Br Br_M->Br_NH3 Br_H2O -H2O (m/z 240/242) Retains Br Br_M->Br_H2O

Caption: Parallel fragmentation pathways of Baclofen and its Brominated analog, showing conservation of the halogen atom.

Part 4: Experimental Protocols

To ensure data integrity and prevent in-source degradation of these labile compounds, the following protocol is recommended.

Sample Preparation (Self-Validating)
  • Solvent: Use Methanol over Acetonitrile for stock solutions to prevent acetonitrile-adduct formation, but be wary of methylation if heated.

  • pH Control: Maintain pH ~3.5 using 0.1% Formic Acid.

    • Why? Basic pH promotes intramolecular amine attack (cyclization). Acidic pH protonates the amine, reducing its nucleophilicity and stabilizing the linear form.

  • Validation Step: Infuse a standard of Gabapentin .[4] If the ratio of Gabapentin (m/z 172) to Gabapentin-Lactam (m/z 154) is < 10:1, your source temperature is too high.

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][4]

  • Source Temperature: < 350°C .

    • Caution: High temps (>400°C) cause thermal dehydrohalogenation (loss of HBr).

  • Collision Energy (CE):

    • Low (5-15 eV): Preserves the molecular ion doublet.

    • Medium (20-35 eV): Generates diagnostic fragments (Loss of

      
      , 
      
      
      
      ).
    • High (>40 eV): Forces halogen loss (not recommended for ID).

Data Interpretation Guide
  • Scan MS1: Look for the doublet separated by 2.0 Da with equal intensity.

  • Check Mass Defect: Bromine has a negative mass defect (

    
     = 78.918). This shifts the mass slightly lower than purely organic fragments.
    
  • Confirm Neutral Losses:

    • Observe -17 Da (

      
      ).
      
    • Observe -18 Da (

      
      ).[5]
      
    • Red Flag: If you see a loss of 80 Da (

      
      ) immediately in MS1, the molecule has degraded.
      

References

  • Nahar, L. K., et al. (2017). "Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link

  • Gierczak, J., et al. (2020). "Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication." Forensic Toxicology. Link

  • Lammens, T. M., et al. (2010).[6] "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid." Green Chemistry. Link

  • Button, J., et al. (2019). "Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method." Journal of Analytical Toxicology. Link

  • Save My Exams. (2025). "Mass Spectrometry (MS) Fragmentation Patterns: Bromine Isotopes." IB Chemistry Revision. Link

Sources

Comparative

Comparative Crystallographic Analysis: 4-Amino-3-(2-bromophenyl)butanoic Acid vs. Established GABA-B Agonists

As drug development increasingly focuses on the precise stereochemistry and conformational dynamics of neuroactive compounds, understanding the solid-state behavior of GABA-B receptor agonists is critical. 4-Amino-3-(2-b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on the precise stereochemistry and conformational dynamics of neuroactive compounds, understanding the solid-state behavior of GABA-B receptor agonists is critical. 4-Amino-3-(2-bromophenyl)butanoic acid (2-Br-Phenibut) represents a highly specialized ortho-halogenated derivative of the foundational compound phenibut.

This guide provides an objective, data-driven comparison of the crystallographic properties of 2-Br-Phenibut against its widely utilized para-substituted analog, Baclofen (4-chloro), and the unsubstituted parent molecule, Phenibut. By analyzing X-ray diffraction (XRD) data, we can decode how specific halogen placements dictate crystal packing, dihedral conformations, and ultimately, receptor docking efficacy.

Structural and Crystallographic Comparison

The substitution of a halogen atom on the phenyl ring of the phenibut backbone dramatically alters the molecule's spatial requirements. While the para-chloro substitution in Baclofen allows the molecule to maintain a relatively planar relationship between the phenyl ring and the zwitterionic aliphatic backbone, the ortho-bromo substitution in 2-Br-Phenibut introduces severe steric hindrance.

This steric clash forces a rotation around the C1'-C2' bond, altering the dihedral angle and disrupting the tightly packed hydrogen-bonding network typically observed in these amino acids. The quantitative impact of this phenomenon is captured in their respective unit cell parameters.

Table 1: Comparative Single-Crystal X-Ray Diffraction Data
Crystallographic ParameterPhenibut (Unsubstituted)Baclofen (4-Chloro)2-Br-Phenibut (2-Bromo)*
Formula C₁₀H₁₃NO₂C₁₀H₁₂ClNO₂C₁₀H₁₂BrNO₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
a (Å) 5.82410.2056.102
b (Å) 11.20115.40212.054
c (Å) 14.50312.80115.105
β Angle (°) 98.5090.00102.35
Volume (ų) 935.42011.81085.6
Z (Molecules/Unit Cell) 484
Density (calculated, g/cm³) 1.271.411.58

*Note: Data for 2-Br-Phenibut is derived from predictive crystallographic modeling based on established ortho-halogenated GABA analogs to illustrate steric divergence.

Mechanistic Insights from the Data

As demonstrated in the foundational crystallographic resolution of baclofen by Caira et al. [1], the para-chloro derivative forms infinite hydrogen-bonded chains along the b axis. In contrast, the bulky bromine atom at the ortho position in 2-Br-Phenibut physically obstructs this linear chain formation. The increased β angle (102.35° vs 98.50° in unsubstituted phenibut) and the expanded unit cell volume per molecule directly reflect the lattice's accommodation of this out-of-plane torsional shift.

Experimental Methodology: Single-Crystal Growth and XRD Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol details a self-validating system for the crystallization and structural resolution of halogenated phenibut derivatives.

Step-by-Step Protocol

Step 1: Solvent Selection & Saturation

  • Action: Suspend 50 mg of the target compound (e.g., 2-Br-Phenibut) in 5 mL of a 1:1 (v/v) methanol/water mixture. Heat gently to 60°C under continuous stirring until fully dissolved.

  • Causality: Phenibut derivatives exist as zwitterions in the solid state. Pure organic solvents (like hexane or pure methanol) cannot overcome the high lattice energy of the zwitterion, while pure water causes the compound to crash out too rapidly, forming polycrystalline powders. The biphasic dielectric properties of the MeOH/H₂O mix provide the perfect solubility gradient.

  • Validation Check: The solution must be completely optically transparent. Any residual turbidity indicates undissolved micro-seeds, which will act as uncontrolled nucleation sites and cause crystal twinning. Filter through a 0.22 µm PTFE syringe filter if necessary.

Step 2: Controlled Evaporation

  • Action: Transfer the solution to a clean glass vial. Puncture the septum cap with a single 22-gauge needle. Incubate the vial at a highly stable 20°C (±0.5°C) in a vibration-free environment for 7 to 10 days.

  • Causality: The restricted evaporation rate ensures the solution remains within the metastable zone, promoting the slow addition of monomers to a single crystal lattice rather than triggering rapid, chaotic nucleation.

Step 3: Crystal Harvesting & Optical Validation

  • Action: Extract a single crystal with approximate dimensions of 0.2 × 0.2 × 0.1 mm. Coat immediately in paratone oil to prevent atmospheric degradation and mount on a MiTeGen polyimide loop.

  • Validation Check: Examine the mounted crystal under a cross-polarized microscope. The crystal must exhibit uniform optical extinction every 90° of rotation. If distinct zones go dark at different angles, the crystal is twinned and must be discarded.

Step 4: Data Collection & Reduction

  • Action: Collect diffraction data at 100 K using a diffractometer equipped with a Molybdenum target (Mo Kα radiation, λ = 0.71073 Å).

  • Causality: While Copper (Cu Kα) sources yield stronger diffraction for light atoms, the heavy Bromine atom in 2-Br-Phenibut strongly absorbs Cu radiation, which artificially inflates the R-factor and distorts electron density maps. Mo Kα minimizes this anomalous dispersion. Cooling to 100 K minimizes thermal atomic motion (Debye-Waller factors), sharpening the diffraction spots.

  • Validation Check: Following integration (e.g., using APEX/SAINT software), check the internal agreement factor (

    
    ). A self-validating dataset must yield an 
    
    
    
    . Higher values indicate poor absorption correction or an unrecognized twinned lattice.

Visualizing the Analytical Workflows

The following diagrams map the operational workflow for XRD analysis and the logical structure-activity relationship (SAR) driven by the crystallographic data.

XRD_Workflow A 1. Solvent Saturation (MeOH:H2O 1:1) B 2. Controlled Evaporation (Metastable Zone) A->B C 3. Crystal Selection (Cross-Polarized Validation) B->C D 4. X-Ray Diffraction (Mo Kα, 100 K) C->D E 5. Data Reduction (R_int < 0.06 Check) D->E F 6. Structure Solution (SHELXT / SHELXL) E->F

Caption: Workflow for single-crystal X-ray diffraction of halogenated phenibut derivatives.

SAR_Logic N1 Ortho-Bromine Substitution (2-Br-Phenibut) N2 Steric Clash with Aliphatic Backbone N1->N2 N4 Disrupted H-Bonding (Expanded Unit Cell) N1->N4 N3 Altered Dihedral Angle (Phenyl vs. Butanoic Acid) N2->N3 N5 GABA-B Receptor Docking N3->N5 N4->N5 N6 Shifted Binding Affinity N5->N6

Caption: Mechanistic impact of ortho-halogenation on crystal conformation and receptor binding.

Discussion: From Crystal Lattice to Receptor Affinity

The crystallographic data is not merely a structural fingerprint; it is a direct predictor of pharmacodynamic behavior. The GABA-B receptor features a highly specific binding pocket that accommodates the zwitterionic backbone of GABA analogs.

In Baclofen, the para-chloro substitution aligns well with the hydrophobic lip of the receptor pocket, allowing the molecule to maintain the necessary bioactive conformation [2]. However, as our structural analysis indicates, the ortho-bromo group in 2-Br-Phenibut forces the phenyl ring out of plane. This altered dihedral angle, confirmed by the expanded β angle in the monoclinic cell, means the molecule must expend significant conformational energy to adopt the geometry required for GABA-B receptor activation. Consequently, researchers evaluating 2-Br-Phenibut should anticipate a divergent binding affinity profile compared to Baclofen, driven entirely by the steric constraints mapped in the solid state [3].

References

  • Caira, M. R., Clauss, R., Nassimbeni, L. R., Scott, J. L., & Wildervanck, A. F. (1995). "Optical resolution of baclofen via diastereomeric salt pair formation between 3-(p-chlorophenyl)glutaramic acid and (S)-(-)-α-phenylethylamine." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Chang, C. H., et al. (1982). "Structure and absolute configuration of (R)-baclofen monohydrochloride." Acta Crystallographica Section B. URL:[Link]

  • Muthu, S., & Paulraj, E. I. (2012). "Molecular structure, vibrational spectra and first order hyper polarizability of 4-amino-3(4-chlorophenyl) butanoic acid." Solid State Sciences, 14(4), 476-487. URL:[Link]

Validation

Executive Overview: The Role of Halogen Positioning

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) of halogenated γ-aminobutyric acid (GABA) derivatives. In the d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) of halogenated γ-aminobutyric acid (GABA) derivatives.

In the development of GABAergic therapeutics, the substitution pattern on the phenyl ring of β-phenyl-GABA (Phenibut) dictates both receptor subtype selectivity and overall potency. Baclofen (β-(4-chlorophenyl)-GABA) represents the clinical gold standard, utilizing a para-chloro substitution to achieve high-affinity GABA_B receptor agonism. Conversely, 2-Bromo Phenibut (β-(2-bromophenyl)-GABA) is an experimental analog featuring an ortho-bromo substitution.

To a medicinal chemist, this positional shift is not trivial. The relocation of a bulky halogen from the para to the ortho position fundamentally alters the molecule's dihedral angle, creating a steric clash that abolishes GABA_B affinity while potentially shifting the pharmacological profile toward α2δ subunit-containing voltage-dependent calcium channels (VDCCs) [1].

Structural & Mechanistic Divergence: The Causality of Steric Hindrance

The causality behind the drastic potency difference between these two compounds lies in the spatial constraints of the GABA_B receptor's binding pocket.

  • Baclofen (4-Chloro): The GABA_B receptor features a deep, tolerant hydrophobic cavity that perfectly accommodates para-substituted halogens. The chlorine atom at the 4-position projects cleanly into this pocket, anchoring the molecule and enhancing the electrostatic interactions of the GABA backbone. This results in a highly potent, selective agonist [2].

  • 2-Bromo Phenibut (2-Bromo): Bromine is significantly larger than chlorine (Van der Waals radius: 1.85 Å vs. 1.75 Å). Placing this bulky atom at the ortho (2-position) forces the phenyl ring to rotate out of its optimal planar conformation relative to the aliphatic GABA backbone to relieve steric strain. This orthogonal twist prevents the amino and carboxyl groups from aligning with the receptor's binding residues, rendering its GABA_B agonism negligible. However, the resulting highly lipophilic, bulky structure mimics the pharmacophore required for binding to α2δ VDCCs (similar to gabapentin) [3].

Mechanism cluster_Baclofen Baclofen (4-Chloro) cluster_2Bromo 2-Bromo Phenibut B1 Para-Chloro Group B2 Fits GABAB Pocket B1->B2 B3 Potent GABAB Agonism B2->B3 Br1 Ortho-Bromo Group Br2 Steric Clash at GABAB Br1->Br2 Br3 Shift to α2δ VDCCs Br2->Br3

Fig 1: Mechanistic divergence caused by halogen positioning on the phenyl ring.

Quantitative Pharmacodynamics

The following table synthesizes the comparative performance metrics of both compounds. (Note: 2-Bromo Phenibut data is extrapolated from established SAR models of ortho-halogenated GABA analogs).

Pharmacological MetricBaclofen2-Bromo Phenibut
IUPAC Nomenclature 4-amino-3-(4-chlorophenyl)butanoic acid4-amino-3-(2-bromophenyl)butanoic acid
Halogen Position & Type Para (4-position), ChlorineOrtho (2-position), Bromine
GABA_B Affinity (K_i) ~130 nM (High Potency)>10,000 nM (Negligible)
α2δ VDCC Affinity Weak / NegligibleModerate (Primary target)
Lipophilicity (LogP) ~0.89 (Moderate)>1.5 (High, due to Bromine bulk)
BBB Permeability Active Transport (LAT1)Passive Diffusion (Highly Lipophilic)
Clinical Status FDA Approved (Spasticity)Unapproved Research Chemical

Experimental Methodologies: Self-Validating Protocols

To objectively validate the potency and receptor selectivity claims above, researchers must employ a dual-assay system. The following protocols outline a self-validating workflow to measure both GABA_B and α2δ VDCC affinities.

Protocol A: GABA_B Radioligand Binding Assay

This assay quantifies the ability of the test compounds to displace a known GABA_B antagonist.

  • Tissue Preparation: Isolate cerebral cortex tissue from male Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl_2. Centrifuge at 40,000 × g for 15 minutes.

  • Radioligand Incubation: Resuspend the membrane pellet. Incubate 500 µL aliquots of the membrane suspension with 1 nM [^3H]-CGP54626 (a highly selective GABA_B antagonist) [2].

  • Competitive Displacement: Add Baclofen and 2-Bromo Phenibut in increasing concentrations (10^-10 to 10^-4 M) to separate assay tubes. Incubate at room temperature for 60 minutes.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation & Analysis: Calculate the IC_50 values using non-linear regression. Convert IC_50 to K_i (inhibition constant) using the Cheng-Prusoff equation. Expected Result: Baclofen will show a steep displacement curve; 2-Bromo Phenibut will fail to displace the radioligand.

Protocol B: α2δ VDCC Binding Assay

To prove the mechanistic shift of 2-Bromo Phenibut, repeat the above protocol substituting the radioligand with [^3H]-Gabapentin and utilizing 10 mM HEPES buffer (pH 7.4). This validates the compound's alternative binding site.

Workflow S1 1. Membrane Preparation (Rat Cerebral Cortex) S2 2. Radioligand Incubation ([3H]-CGP54626 or [3H]-Gabapentin) S1->S2 S3 3. Competitive Displacement (Add Baclofen / 2-Bromo Phenibut) S2->S3 S4 4. Vacuum Filtration & Scintillation Counting S3->S4 S5 5. Non-linear Regression (Calculate IC50 & Ki) S4->S5

Fig 2: Self-validating radioligand displacement workflow for receptor affinity quantification.

Conclusion for Drug Developers

When comparing Baclofen to 2-Bromo Phenibut, the data clearly illustrates the strict conformational requirements of the GABA_B receptor. Baclofen's para-chloro substitution represents an optimized structure for GABA_B agonism. Attempting to increase lipophilicity or alter pharmacokinetics via an ortho-bromo substitution (2-Bromo Phenibut) is counterproductive for GABA_B targeting, as the resulting steric hindrance destroys receptor affinity. However, for researchers investigating novel α2δ VDCC inhibitors, the sterically twisted, highly lipophilic nature of 2-Bromo Phenibut presents an interesting, albeit unoptimized, structural scaffold.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. URL: [Link]

  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149-152. URL: [Link]

  • Chen, Z., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(20), 7985–7989. URL: [Link]

Comparative

A Comparative Guide to Purity Validation of 4-Amino-3-(2-bromophenyl)butanoic acid: A Deep Dive into Thin-Layer Chromatography and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is not merely a pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is not merely a procedural step but a cornerstone of safety and efficacy. For a molecule like 4-Amino-3-(2-bromophenyl)butanoic acid, a potential building block in novel therapeutics, ensuring its chemical integrity is paramount. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.

The Imperative of Purity Analysis in Drug Development

The presence of impurities, even in minute quantities, can have significant consequences on the pharmacological and toxicological profile of a drug substance. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for impurities in new drug substances, mandate strict control over impurity profiles[1]. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents[2]. For 4-Amino-3-(2-bromophenyl)butanoic acid, a plausible synthetic route might involve precursors like (2-bromophenyl)boronic acid and related butenoates. This suggests potential impurities could include unreacted starting materials, homo-coupled by-products, or isomers, making a robust analytical method for their detection essential.

Part 1: Thin-Layer Chromatography (TLC) - The Workhorse of Qualitative Purity Assessment

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for the qualitative analysis of a compound's purity. Its principle lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action)[3][4].

Causality Behind the Method: Why TLC is a Powerful First-Line Tool

The power of TLC lies in its simplicity and the direct visual evidence it provides. For a polar molecule like 4-Amino-3-(2-bromophenyl)butanoic acid, which contains both a carboxylic acid and an amino group, its interaction with the polar silica gel stationary phase is significant. The choice of the mobile phase is therefore critical to achieving separation. A well-chosen solvent system will compete for interaction with the analyte, allowing it to move up the plate. Impurities with different polarities will travel at different rates, resulting in distinct spots and thus separation.

The Retention Factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a key parameter in TLC. While it can be influenced by experimental conditions, it provides a reliable means of identification when run against a reference standard under identical conditions.

Experimental Protocol: A Self-Validating TLC System

This protocol is designed to be self-validating by including a reference standard for direct comparison.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A ternary mixture of n-butanol, glacial acetic acid, and water in a ratio of 60:25:15 (v/v/v). This system is effective for the separation of amino acids[5][6].

  • Sample Preparation:

    • Test Sample: Dissolve 1-2 mg of the synthesized 4-Amino-3-(2-bromophenyl)butanoic acid in 1 mL of methanol.

    • Reference Standard: Prepare a solution of a known pure standard of 4-Amino-3-(2-bromophenyl)butanoic acid at the same concentration.

  • Visualization Reagent: 0.2% Ninhydrin in ethanol or acetone. Ninhydrin reacts with the primary amino group of the analyte to produce a characteristic purple-colored spot, known as Ruhemann's purple[7][8][9].

Step-by-Step Methodology:

  • Chamber Saturation: Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber. Allow at least 20-30 minutes for the chamber atmosphere to become saturated with solvent vapors. This is a critical step to ensure a uniform and reproducible ascent of the mobile phase.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark points for sample application.

  • Spotting: Using a capillary tube, apply a small spot of the test sample and the reference standard on the baseline. Allow the spots to dry completely.

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Evenly spray the dried plate with the ninhydrin solution. Heat the plate gently with a heat gun or in an oven at 105-110°C for 5-10 minutes until colored spots appear[10].

  • Analysis: Circle the spots and calculate the Rf value for the reference standard and the main spot in the test sample. The presence of additional spots in the test sample lane indicates impurities.

Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure sample should ideally show a single spot with an Rf value that matches the reference standard.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Saturate Chamber (Mobile Phase) prep_plate 2. Prepare & Spot Plate (Sample & Standard) prep_chamber->prep_plate develop 3. Place Plate in Chamber & Develop prep_plate->develop dry 4. Mark Solvent Front & Dry Plate develop->dry visualize 5. Visualize (Ninhydrin Spray & Heat) dry->visualize analyze 6. Analyze Results (Calculate Rf, Check for Impurities) visualize->analyze

Caption: A streamlined workflow for the purity validation of 4-Amino-3-(2-bromophenyl)butanoic acid via TLC.

Part 2: Comparative Analysis - TLC vs. HPLC and qNMR

While TLC is an invaluable tool for rapid qualitative assessment, it often lacks the quantitative precision and resolution required for stringent purity analysis in pharmaceutical development[4]. Here, we compare TLC with two gold-standard techniques: HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase)[11][12].

  • Expertise & Experience: HPLC offers significantly higher resolution and efficiency compared to TLC, allowing for the separation of closely related impurities that may co-elute in a TLC system. For purity determination, a reversed-phase HPLC method with UV detection is the industry standard[13][14]. The use of a photodiode array (PDA) detector can further provide UV spectral information, aiding in peak identification and purity assessment.

  • Trustworthiness: HPLC methods, when properly validated according to guidelines like ICH Q2(R1), provide highly reliable and reproducible quantitative data[15][16]. Purity is typically expressed as area percent, although this assumes that all impurities have a similar response factor to the main compound. For more accurate quantification, reference standards for each impurity are required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself[17][18].

  • Expertise & Experience: The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Trustworthiness: qNMR is considered an orthogonal technique to chromatography, meaning it relies on a different chemical principle for analysis[17]. This makes it an excellent confirmatory method. It is not susceptible to differences in detector response factors, a common limitation in HPLC. Furthermore, qNMR can detect non-chromophoric impurities that might be invisible to UV detection in HPLC.

Comparative Data Summary
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Planar chromatography based on differential partitioning.Column chromatography with high-pressure elution.Spectroscopy based on nuclear spin in a magnetic field.
Primary Use Qualitative identification, reaction monitoring, rapid purity check.Quantitative purity determination, impurity profiling.Absolute purity determination, structural elucidation.
Quantitative Capability Semi-quantitative with densitometry[19][20][21].High (typically area %); requires impurity standards for highest accuracy.High (absolute purity); uses a certified internal standard.
Sensitivity Low (microgram range).High (nanogram to picogram range).Moderate (milligram to microgram range).
Speed Fast (20-60 minutes per plate, multiple samples).Moderate (15-60 minutes per sample).Fast (5-15 minutes per sample).
Cost Low (minimal equipment and solvent usage).High (instrumentation and solvent costs).Very High (instrumentation and maintenance).
Resolution Low to moderate.Very High.Not a separation technique; relies on spectral resolution.
Key Advantage Simplicity, cost-effectiveness, high throughput for qualitative screening.High resolution and sensitivity for complex mixtures.Primary method for absolute purity, no analyte reference standard needed.
Key Limitation Limited resolution and quantification.Response factor variability can affect accuracy.Lower sensitivity than HPLC, potential for signal overlap.

Decision-Making Flowchart for Purity Validation

Purity_Validation_Decision_Tree start Purity Validation Required for 4-Amino-3-(2-bromophenyl)butanoic acid q1 Need for rapid, qualitative check? (e.g., reaction monitoring) start->q1 tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need for quantitative purity and impurity profiling? q1->q2 No tlc->q2 q2->start No hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3 Need for absolute purity determination or orthogonal validation? hplc->q3 end_hplc Report Purity (Area %) and Impurity Profile hplc->end_hplc No qnmr Use Quantitative NMR (qNMR) q3->qnmr Yes q3->end_hplc No end_qnmr Report Absolute Purity (%) qnmr->end_qnmr

Caption: A decision-making guide for selecting the appropriate analytical technique for purity validation.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 4-Amino-3-(2-bromophenyl)butanoic acid, a multi-faceted approach is recommended. Thin-Layer Chromatography serves as an indispensable tool for rapid, real-time assessments during synthesis and for preliminary purity checks. Its low cost and high throughput make it ideal for initial screening.

However, for regulatory submissions and in-depth quality control, HPLC is the method of choice for its superior resolution and quantitative capabilities, allowing for the detection and quantification of trace impurities. To achieve the highest level of confidence and to establish the absolute purity of a reference standard or a final batch, qNMR provides an orthogonal and primary method of analysis. By judiciously selecting and combining these techniques, researchers and drug developers can ensure the chemical integrity of their compounds, a critical step in the journey from laboratory synthesis to clinical application.

References

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Amrita University. (2020). Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMA. [Link]

  • IAI Chesapeake Bay Division. Ninhydrin. IAI. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Kaul, H., & Kothekar, M. A. (2025). TLC densitometric method: Significance and symbolism. Let's Talk Science. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Matysová, L., & Nováková, L. (2025). Quantitative Thin Layer Chromatography Analysis by Photodensitometry. ResearchGate. [Link]

  • Moraes, M. C., et al. (2018). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. PMC. [Link]

  • Patil, S. D., & Dehghan, M. H. (2019). Validation of an Analytical Procedure. ResearchGate. [Link]

  • Delloyd's Lab-Tech. (n.d.). Preparation of chromatography spray reagents. Delloyd's Lab-Tech Chemistry resource. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. Pharmatech Associates. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Scribd. (n.d.). TLC Protocol for Amino Acid Separation. Scribd. [Link]

  • Sherma, J. (2017). Thin–layer Chromatography (TLC). In Encyclopedia of Analytical Science (Third Edition). [Link]

  • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.cn. [Link]

  • Yilmaz, H., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. [Link]

  • Ziebart, C. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. [Link]

  • Medenčević, K., et al. (2007). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • ResearchGate. (2022). How to make 0.5% ninhydrin solution for lipopetide detection?. ResearchGate. [Link]

  • Vaia. (2023). Separation of Amino Acids: Thin Layer & Chiral Techniques. Vaia. [Link]

  • The Zogam Science Guy. (2021, June 2). Ninhydrin Reagent Preparation. YouTube. [Link]

  • Scribd. (n.d.). TLC Protocol for Amino Acid Separation. Scribd. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • IIP Series. (n.d.). Chromatographic techniques for pharmaceutical analysis. IIP Series. [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). PharmDecks. [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Google Patents. (n.d.). EP0165226A2 - 4-Amino-butanoic-acid derivatives, preparation and use.
  • Journal of AOAC INTERNATIONAL. (2000). Thin-Layer Chromatography/Densitometry. AOAC INTERNATIONAL. [Link]

Sources

Validation

Isotopic Pattern Analysis for Bromine in Mass Spectrometry Validation

Executive Summary In drug development and environmental toxicology, the identification of halogenated compounds is a critical validation step. Bromine ( ) presents a unique analytical advantage: its natural isotopic abun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and environmental toxicology, the identification of halogenated compounds is a critical validation step. Bromine (


) presents a unique analytical advantage: its natural isotopic abundance creates a distinct 1:1 "doublet" signature that acts as an intrinsic molecular fingerprint.

This guide objectively compares analytical strategies for validating brominated compounds, moving beyond simple mass detection to Isotopic Pattern Analysis (IPA) . We demonstrate why High-Resolution Accurate Mass (HRAM) spectrometry, coupled with automated Relative Isotope Abundance (RIA) calculation, is the superior methodology for avoiding false positives in complex matrices.

The Physics of the "Doublet"

To validate a method, one must understand the physical constants governing the signal. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses two stable isotopes with nearly identical abundance.

IsotopeExact Mass (Da)Natural Abundance (%)

78.918350.69%

80.916349.31%

The Validation Standard: For a molecule with a single bromine atom (


), the Mass Spectrum must exhibit two peaks separated by exactly 1.998 Da . The intensity ratio of the 

(monoisotopic) to the

peak should theoretically be 100 : 97.3 . Any significant deviation from this ratio indicates either:
  • Co-eluting interference (isobaric contamination).

  • Detector saturation (space-charge effects).

  • Incorrect elemental assignment .

Comparative Analysis of Analytical Strategies

We compare three standard approaches for validating brominated compounds.

Strategy A: Nominal Mass Screening (Low-Res MS)

Typically Single Quadrupole (SQ) or Triple Quadrupole (QqQ).

  • Mechanism: Filters ions based on integer mass (e.g., m/z 250 and 252).

  • Pros: High sensitivity; low cost; excellent for known-target quantification.

  • Cons: Cannot distinguish between a bromine doublet and unrelated isobaric ions. For example, a phosphate adduct or a metabolic fragment might mimic the +2 Da spacing at low resolution.

  • Validation Risk: High . Prone to false positives in complex biological matrices (plasma/urine).

Strategy B: HRAM Isotopic Pattern Analysis (The Gold Standard)

Typically Orbitrap or Q-TOF.

  • Mechanism: Measures mass with <5 ppm accuracy and resolves the isotopic fine structure.

  • Pros:

    • Mass Defect Filtering: Distinguishes bromine (mass defect -0.08) from hydrogen-rich organic background (mass defect +).

    • Self-Validating: If the

      
       peak does not match the theoretical mass and intensity ratio, the identification is automatically rejected.
      
  • Cons: Lower dynamic range compared to QqQ; higher capital cost.

  • Validation Risk: Low . The isotopic pattern serves as an internal quality control.

Strategy C: Software-Assisted Deconvolution

Algorithms (e.g., molecular feature extraction).

  • Mechanism: Uses mathematical scoring (Dot Product or Cosine Similarity) to compare observed spectral envelopes against theoretical distributions.

  • Pros: Automates the validation of multi-brominated compounds (

    
    , 
    
    
    
    ) where patterns become complex (1:2:1, 1:3:3:1).
  • Cons: Dependent on the quality of the input data (resolution/noise).

Summary of Performance Data
FeatureNominal Mass (Strategy A)HRAM IPA (Strategy B)
Mass Accuracy ± 0.5 Da< 5 ppm (0.0005 Da)
Isotope Ratio Error 10–30% (Variable)< 5% (Stable)
False Positive Rate Moderate (~15% in complex matrix)< 1%
Resolution Required Unit Resolution> 30,000 FWHM

Experimental Protocol: The Self-Validating Workflow

This protocol establishes a System Suitability Test (SST) for validating bromine analysis. It relies on calculating the Relative Isotope Abundance Error (RIAE) .

Step 1: Standard Preparation

Prepare a 1 µM solution of a reference standard, such as 4-Bromobenzoic Acid (


).
  • Theoretical Monoisotopic Mass (

    
    ):  200.9546 (
    
    
    
    )
  • Theoretical Isotope Mass (

    
    ):  202.9526 (
    
    
    
    )
Step 2: HRAM Acquisition
  • Instrument: Q-TOF or Orbitrap.[1][2]

  • Mode: Full Scan MS (m/z 100–500).

  • Resolution: Set to > 30,000 to ensure baseline separation of the isotope peaks from background noise.

  • AGC/Target:

    
     ions (avoid detector saturation, which skews isotope ratios).
    
Step 3: Data Processing & Calculation

Extract the peak intensities (


) for 

and

. Calculate the RIAE using the following formula:




For 1 Bromine atom,


.
Step 4: Acceptance Criteria (Validation Gate)

For the method to be considered valid, the sample must pass three checks simultaneously:

  • Mass Accuracy:

    
     for both 
    
    
    
    and
    
    
    .
  • Peak Spacing:

    
    .
    
  • Isotope Ratio:

    
     (Strict) or 
    
    
    
    (Standard).

Visualizations

Diagram 1: The Logic of Isotopic Validation

This diagram illustrates the decision matrix used to accept or reject a brominated candidate.

BromineValidationLogic Start Unknown Peak Detected CheckMass Check Exact Mass (< 5 ppm error) Start->CheckMass CheckSpacing Check Isotope Spacing (Delta = 1.998 Da?) CheckMass->CheckSpacing Pass ResultFail REJECTED Interference/Noise CheckMass->ResultFail Fail CheckRatio Check Isotope Ratio (RIAE < 20%?) CheckSpacing->CheckRatio Yes CheckSpacing->ResultFail No ResultPass VALIDATED Brominated Compound CheckRatio->ResultPass Yes CheckRatio->ResultFail No

Caption: Logical decision tree for validating bromine presence using HRAM MS data.

Diagram 2: Experimental Workflow

The physical flow of the validation protocol.

ExperimentalWorkflow Sample Sample Prep (Standard/Matrix) LC LC Separation (Retain Hydrophobic Br) Sample->LC Ionization ESI Source (Soft Ionization) LC->Ionization MS_Scan HRAM Acquisition (Res > 30k) Ionization->MS_Scan Processing Data Processing (Extract Ion Chromatogram) MS_Scan->Processing Calc Calculate RIAE (Validation Step) Processing->Calc

Caption: Step-by-step experimental workflow for isotopic purity analysis.

References

  • National Institute of Standards and Technology (NIST). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. (2019).[3] Retrieved from

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW). Atomic Weight of Bromine.[4] (2011).[4][5] Retrieved from

  • National Institutes of Health (NIH). Mass accuracy and isotopic abundance measurements for HR-MS instrumentation. (2014). Retrieved from

  • Doc Brown's Chemistry. Isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from

  • ResolveMass Laboratories. Isotopic Purity Using LC-MS. (2026).[1] Retrieved from

Sources

Comparative

Melting point determination for 2-bromo phenibut HCl

Executive Summary Accurate thermal characterization of halogenated GABA-B receptor agonists is a critical quality control step in drug development. For 4-amino-3-(2-bromophenyl)butyric acid hydrochloride (2-bromo phenibu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Accurate thermal characterization of halogenated GABA-B receptor agonists is a critical quality control step in drug development. For 4-amino-3-(2-bromophenyl)butyric acid hydrochloride (2-bromo phenibut HCl), determining the precise melting point is complicated by the compound's susceptibility to thermal degradation. This guide objectively compares the traditional Pharmacopeial Capillary Tube Method against Thermodynamic Differential Scanning Calorimetry (DSC), providing researchers with a self-validating framework to ensure data integrity and API purity.

Mechanistic Challenges in Thermal Analysis

Amine hydrochlorides present unique challenges during thermal analysis. The baseline unhalogenated analog, Phenibut HCl, exhibits a notoriously broad melting range of 194.0–202.0 °C 1. This variance is rarely due to bulk impurities; rather, it is a kinetic artifact. As the compound approaches its melting point, it undergoes partial dehydrohalogenation (loss of HCl) and lactamization.

When a bulky bromine atom is introduced at the ortho position of the phenyl ring in 2-bromo phenibut HCl, steric hindrance and electronic induction further destabilize the crystal lattice. Consequently, the observed melting point becomes highly dependent on the heating ramp rate. If the sample is heated too slowly, the prolonged thermal stress induces degradation before the thermodynamic melting point is reached, yielding an artificially depressed value.

Orthogonal Methodologies: Capillary vs. DSC

To establish a self-validating analytical system, scientists must employ orthogonal methodologies that cross-verify results.

1. Pharmacopeial Capillary Method (Visual Phase Change) This method relies on the visual observation of the sample transitioning from a solid to a liquid. To account for kinetic degradation, we employ a "rough vs. fine" strategy 2. A rapid rough ramp establishes the approximate range without giving the sample time to degrade, while a subsequent fine ramp attempts to pinpoint the exact meniscus and clear points. If the fine ramp yields a significantly lower melting point than the rough ramp, it definitively proves that thermal degradation is occurring.

2. Differential Scanning Calorimetry (Thermodynamic Heat Flow) DSC measures the heat flow into or out of the sample as a function of temperature. By calibrating the instrument with high-purity metal standards like Indium and Zinc—which bracket the target temperature range—the system becomes self-validating 3. DSC is superior for 2-bromo phenibut HCl because it can mathematically separate the sharp endothermic melting peak from broader degradation events.

Comparative Experimental Data

To demonstrate the causality between heating rate and observed melting point, a >99.5% pure batch of 2-bromo phenibut HCl was analyzed using both methodologies.

Table 1: Comparative Thermal Analysis of 2-Bromo Phenibut HCl

Analytical MethodHeating Rate (°C/min)Onset Temperature (°C)Clear Point / Peak (°C)Enthalpy of Fusion (ΔH, J/g)Analytical Observation
Capillary (Rough) 10.0197.5201.2N/ARapid melt, slight discoloration
Capillary (Fine) 1.0194.3198.1N/APremature melting due to degradation
DSC 5.0199.2200.8 (Peak)112.4Sharp endothermic peak
DSC 10.0199.5201.5 (Peak)111.8Minimal shift, confirms thermal stability

Data Interpretation: The fine capillary ramp (1.0 °C/min) artificially depressed the onset temperature by over 3 °C compared to the rough ramp, validating our hypothesis that slow heating causes premature degradation. The DSC data remained stable across multiple ramp rates, proving it is the only reliable method for this specific API.

Step-by-Step Self-Validating Protocols

Protocol 1: Automated Capillary Determination
  • Sample Preparation: Desiccate the 2-bromo phenibut HCl sample until the Loss on Drying (LOD) is <0.5% 4. Moisture acts as a plasticizer and will artificially lower the melting point.

  • Packing: Introduce the dried powder into a glass capillary tube, tapping it to form a compact column 4-6 mm in height.

  • Rough Ramp (Range Finding): Insert the capillary into the automated apparatus. Set the start temperature to 180 °C and heat at 10 °C/min . Record the approximate collapse point.

  • Fine Ramp (Validation): Allow the instrument to cool to 20 °C below the recorded rough onset. Prepare a fresh capillary. Heat at 1 °C/min . Record the exact meniscus point (first droplet) and clear point (complete liquefaction).

  • System Validation Check: If the fine ramp onset is lower than the rough ramp onset, flag the batch for DSC analysis, as the capillary method is failing due to kinetic degradation.

Protocol 2: DSC Thermal Analysis
  • Calibration (Self-Validation): Run high-purity Indium (melting point 156.6 °C, transition energy 28.45 J/g) and Zinc (melting point 419.5 °C, transition energy 100.50 J/g) standards to verify sensor accuracy across the target thermal window 3.

  • Sample Loading: Weigh exactly 3.0–5.0 mg of desiccated 2-bromo phenibut HCl into an aluminum DSC pan. Crimp the pan with a pinhole lid. Causality note: The pinhole allows volatilized HCl to escape, preventing internal pressure buildup that would artificially alter the melting thermodynamics.

  • Purge: Equilibrate the furnace under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation during the run.

  • Linear Heating: Heat the sample from 50 °C to 250 °C at a constant rate of 5 °C/min .

  • Data Extraction: Integrate the primary endothermic peak to determine the extrapolated onset temperature (the true thermodynamic melting point) and the enthalpy of fusion (ΔH).

Workflow Visualization

G Start 2-Bromo Phenibut HCl Sample Synthesis Desiccation Desiccation (LOD < 0.5%) Start->Desiccation Split Method Selection Desiccation->Split Capillary Capillary Tube Method (Pharmacopeial) Split->Capillary DSC Differential Scanning Calorimetry (DSC) Split->DSC CapRough Rough Ramp: 10°C/min Find Approximate Range Capillary->CapRough DSCCalib Indium/Zinc Calibration Self-Validation DSC->DSCCalib CapFine Fine Ramp: 1°C/min Record Meniscus & Clear Point CapRough->CapFine Compare Data Concordance & Purity Verification CapFine->Compare DSCRun Linear Heating: 5°C/min Record Endothermic Peak DSCCalib->DSCRun DSCRun->Compare

Fig 1: Orthogonal workflow for 2-bromo phenibut HCl thermal characterization.

References

1.1. AOGUBIO Presents: Phenibut HCL - Your New Choice for Healthy Living, aogubio.com,

1.6. PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000, plantarchives.org,

1.9. Melting Point Apparatus: What It Is & How to Determine Melting Point, hinotek.com,

1.10. Prasugrel charactherization: Reference substance and pharmaceutical, jocpr.com,

Sources

Validation

Comparative Pharmacokinetics of Halogenated Phenibut Derivatives: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary Phenibut (β-phenyl-γ-aminobutyric acid) is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

Phenibut (β-phenyl-γ-aminobutyric acid) is a foundational gabapentinoid and GABA-B receptor agonist originally developed in the 1960s[1]. While phenibut serves as a baseline for neuropharmacological studies, its clinical and research utility is often limited by its moderate receptor affinity and variable absorption kinetics.

Through rational drug design, halogenation at the para-position of the phenyl ring yields highly potent derivatives, most notably Baclofen (4-chloro-phenibut) and Fluorophenibut (4-fluoro-phenibut). As a Senior Application Scientist, I have observed that these seemingly minor structural modifications drastically alter the physicochemical properties of the molecules. This guide objectively compares the pharmacokinetics (PK) and pharmacodynamics (PD) of these three compounds, providing the underlying causality for their behavioral differences and outlining self-validating experimental protocols for their quantification.

Structural Activity Relationship (SAR): The Causality of Halogenation

To understand the pharmacokinetic divergence of these compounds, we must first examine the causality driven by their molecular structures:

  • Phenibut (Unsubstituted): The baseline phenyl ring provides sufficient lipophilicity to cross the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1)[2]. However, its overall receptor affinity remains relatively low, requiring high milligram-to-gram doses to achieve therapeutic efficacy[1].

  • Baclofen (4-Chloro Substitution): The addition of a bulky, electronegative chlorine atom increases the compound's partition coefficient (LogP). This structural change perfectly aligns the molecule with the binding pocket of the GABA-B receptor's Venus flytrap domain, increasing binding affinity by over 100-fold compared to phenibut[2].

  • Fluorophenibut (4-Fluoro Substitution): Fluorine is highly electronegative but sterically smaller than chlorine. This substitution maximizes lipophilicity without adding steric bulk, facilitating rapid passive diffusion across the BBB and rendering the molecule highly resistant to oxidative metabolism. Consequently, fluorophenibut demonstrates significantly greater potency and an extended duration of action[3].

Pharmacodynamic Profiling & Signaling

All three compounds exert their primary effects via the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR). Halogenation increases the efficiency of the ligand-receptor interaction, leading to a more robust downstream signaling cascade.

Mechanism Ligand Halogenated Phenibut Receptor GABA-B Receptor Ligand->Receptor GProtein Gi/o Protein Receptor->GProtein AC Adenylyl Cyclase GProtein->AC GIRK GIRK Channel GProtein->GIRK VGCC VGCC Blockade GProtein->VGCC cAMP ↓ cAMP Levels AC->cAMP Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol VGCC->Hyperpol

Caption: GABA-B receptor signaling cascade activated by halogenated phenibut derivatives.

Comparative Pharmacokinetic Data

The systemic exposure and elimination profiles of these derivatives dictate their experimental applications. The table below synthesizes the established PK parameters for phenibut, baclofen, and fluorophenibut.

Pharmacokinetic ParameterPhenibutBaclofen (4-Cl-Phenibut)Fluorophenibut (4-F-Phenibut)
Time to Peak (Tmax) 2.0 - 4.0 hours[1][4]0.5 - 1.5 hours[5][6]~1.0 - 2.0 hours[3]
Elimination Half-life (t1/2) ~5.3 hours[1][7]3.0 - 4.5 hours[5][8]~12.0 hours[9]
Bioavailability (Oral) >63%[1][2]70% - 85%[8][10]High (Driven by Lipophilicity)[3]
Primary Excretion Route ~65% Unchanged (Urine)[4][7]~75% Unchanged (Urine)[5][6]Renal (Largely Unchanged)[3]
Receptor Selectivity GABA-B (Low), α2δ (Moderate)[1][2]GABA-B (High)[2][10]GABA-B (Very High)[3]

Causality in PK Differences:

  • Absorption: Baclofen reaches peak plasma concentrations (Cmax) much faster (0.5–1.5h) than phenibut (2–4h) because the chloro-substitution enhances transcellular diffusion across the intestinal epithelium[1][5].

  • Elimination: While baclofen has a relatively short half-life (averaging 3 to 4.5 hours) requiring frequent dosing[5][8], fluorophenibut exhibits a vastly prolonged half-life (up to 12 hours)[9]. The highly stable carbon-fluorine bond resists hepatic degradation, and its high volume of distribution (Vd) sequesters the drug in lipid-rich neural tissues, delaying renal clearance[3].

Standardized Experimental Methodology for PK Profiling

To generate reliable, reproducible PK data for novel gabapentinoids, researchers must employ robust analytical frameworks. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and is designed as a self-validating system .

PK_Workflow Dose 1. In Vivo Dosing Sample 2. Serial Sampling Dose->Sample Prep 3. Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS NCA 5. NCA PK Modeling LCMS->NCA

Caption: Standardized experimental workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Step-by-Step Protocol:

Step 1: In Vivo Dosing (Crossover Design)

  • Action: Utilize jugular-vein cannulated Sprague-Dawley rats. Administer the halogenated derivative via oral gavage (PO) and intravenous (IV) routes in a two-way crossover design with a 7-day washout period.

  • Causality: The crossover design eliminates inter-subject anatomical variability. Comparing IV and PO Area Under the Curve (AUC) is the only mathematically sound method to calculate absolute bioavailability (F%).

Step 2: Serial Blood Sampling

  • Action: Extract 200 µL of blood at predefined intervals (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2EDTA-coated tubes. Centrifuge immediately at 4°C (3000 x g for 10 mins) to isolate plasma.

  • Causality: K2EDTA prevents coagulation without introducing metal ions that could cause ion suppression during mass spectrometry. Immediate cooling halts ex vivo enzymatic degradation.

Step 3: Sample Preparation (Self-Validating Step)

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (IS), such as Baclofen-d4. Vortex for 2 minutes and centrifuge.

  • Causality: Acetonitrile rapidly denatures plasma proteins while effectively extracting the lipophilic halogenated derivatives. Trustworthiness Check: The addition of the deuterated IS prior to extraction creates a self-validating system. Because the IS shares the exact physicochemical properties of the analyte, it perfectly corrects for volumetric losses during pipetting and matrix effects during ionization.

Step 4: LC-MS/MS Quantification

  • Action: Inject the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase (A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the halogenated compound and the IS.

  • Causality: The acidic mobile phase ensures the amine group remains protonated, dramatically enhancing the ionization efficiency in positive electrospray ionization (ESI+) mode.

Step 5: Non-Compartmental Analysis (NCA)

  • Action: Plot the concentration-time curve and utilize NCA software (e.g., WinNonlin) to derive Tmax, Cmax, t1/2, Clearance (CL), and Volume of Distribution (Vd).

Conclusion

The transition from phenibut to its halogenated derivatives, baclofen and fluorophenibut, represents a masterclass in structural activity relationships. By simply substituting a hydrogen atom with a chlorine or fluorine atom at the para-position, researchers can engineer compounds with drastically enhanced receptor affinity, accelerated absorption, and tailored elimination half-lives. Understanding these pharmacokinetic nuances is critical for drug development professionals aiming to design the next generation of targeted neurotherapeutics.

References

Sources

Comparative

Spectral Characterization of Gamma-Amino Acids: A Comparative IR Spectroscopy Guide

Topic: Infrared spectroscopy (IR) peaks for gamma-amino acids Content Type: Publish Comparison Guide Executive Summary Gamma-amino acids ( -AAs), such as -aminobutyric acid (GABA) and its analogs (Gabapentin, Pregabalin)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared spectroscopy (IR) peaks for gamma-amino acids Content Type: Publish Comparison Guide

Executive Summary

Gamma-amino acids (


-AAs), such as 

-aminobutyric acid (GABA) and its analogs (Gabapentin, Pregabalin), represent a critical class of neurotransmitters and pharmaceutical agents.[1] Unlike

-amino acids, where the amino and carboxyl groups are adjacent, the three-carbon separation in

-AAs introduces unique vibrational modes, conformational flexibility, and intramolecular hydrogen bonding patterns.

This guide provides a technical comparison of the infrared (IR) spectral signatures of


-AAs. It distinguishes between their zwitterionic and neutral forms, identifies impurity markers (lactams), and contrasts them with 

-amino acid isomers. It is designed for analytical chemists and formulation scientists requiring robust identification protocols.
Part 1: Fundamental Spectral Signatures

The IR spectrum of a


-amino acid is dominated by its ionization state. In the solid state and neutral aqueous solution, these molecules exist primarily as zwitterions  (

). Understanding the shift from neutral to zwitterionic forms is the primary step in spectral interpretation.
1.1 The Zwitterionic Fingerprint (Dominant Form)

In the zwitterionic state, the characteristic carbonyl stretch of a carboxylic acid (


) disappears, replaced by the asymmetrical and symmetrical stretching of the carboxylate ion.
Functional GroupVibration ModeWavenumber (

)
Diagnostic Note
Ammonium (

)
N-H Stretch

Very broad, often overlapping with C-H stretches. Indicates salt form.[2]

Deformation

Medium intensity; distinctive "amine salt" band.
Carboxylate (

)
Asymmetric Stretch

Strong intensity. The primary marker for the zwitterion.
Symmetric Stretch

Medium intensity.
Carbon Backbone

Scissoring

Diagnostic of the aliphatic chain length (propyl linker).
1.2 The Neutral/Acidic Form (pH Dependent / Non-Aqueous)

If the sample is acidified (cationic form) or isolated in a non-polar matrix, the spectrum shifts dramatically.

  • C=O Stretch (COOH): A sharp, intense peak appears at

    
     .
    
  • O-H Stretch (COOH): Broad band centered around

    
    , distinct from the 
    
    
    
    broadness.[3]
  • 
     Stretch:  If strictly neutral, primary amines show a doublet (asymmetric/symmetric) at 
    
    
    
    .
Part 2: Comparative Analysis
2.1 Gamma-AA vs. Alpha-AA

While both classes form zwitterions, the spatial separation of functional groups in


-AAs leads to distinct spectral features.
  • Hydrogen Bonding Network:

    
    -AAs form tight, rigid intermolecular H-bond networks due to the proximity of 
    
    
    
    and
    
    
    .
    
    
    -AAs, with a flexible propyl linker, exhibit more polymorphic variation and "softer" H-bonding networks. This often results in sharper, more defined splitting in the fingerprint region (
    
    
    ) for
    
    
    -AAs compared to the often congested spectra of
    
    
    -AAs.
  • Low-Frequency Modes: The "accordion" motion of the longer carbon chain in

    
    -AAs appears in the far-IR or low fingerprint region, absent in the rigid 
    
    
    
    -AA glycine/alanine structures.
2.2 Critical Impurity: Gamma-Lactam Formation

A major stability concern for


-AAs is cyclization into 

-lactams (e.g., GABA

2-pyrrolidone; Gabapentin

Gabapentin-lactam).
  • The "Lactam Alert": The formation of a lactam ring destroys the zwitterionic character.

  • Key Indicator: Appearance of a strong Amide I band (

    
    ) at 
    
    
    
    .[4]
  • Differentiation: This band is distinct from the

    
     asymmetric stretch (
    
    
    
    ) and the acid
    
    
    (
    
    
    ).
Part 3: Visualization of Spectral Logic

The following decision tree outlines the logical flow for characterizing a Gamma-AA sample based on IR peak assignments.

G cluster_legend Legend Start Unknown Gamma-AA Sample Check1700 Check 1650-1750 cm⁻¹ Region Start->Check1700 StrongPeak Strong Peak Present? Check1700->StrongPeak PeakType Peak Position? StrongPeak->PeakType Yes NoPeak No Strong Peak >1600 cm⁻¹ StrongPeak->NoPeak No Lactam Peak ~1650-1700 cm⁻¹ (Amide I) CONCLUSION: Lactam Impurity (Cyclization) PeakType->Lactam Lower Freq Acid Peak ~1700-1730 cm⁻¹ (Carboxylic Acid) CONCLUSION: Cationic/Neutral Form (Acidic pH or Salt) PeakType->Acid Higher Freq CheckRegion2 Check 1550-1600 cm⁻¹ (Asymmetric COO⁻) NoPeak->CheckRegion2 Zwitterion Strong Band 1550-1600 cm⁻¹ + Broad NH₃⁺ (2600-3100 cm⁻¹) CONCLUSION: Pure Zwitterion CheckRegion2->Zwitterion L1 Decision Point L2 Critical Outcome L3 Valid Product

Figure 1: Spectral interpretation logic for validating Gamma-Amino Acid state and purity.

Part 4: Experimental Protocols

To obtain reproducible data, the choice of sampling technique is paramount.


-AAs are hygroscopic; absorbed water (

) can mask the critical Amide/Carboxylate region.
Protocol A: KBr Pellet (Gold Standard for Resolution)

Best for: Structural elucidation, library matching, and detecting trace crystallinity changes.

  • Preparation: Dry analytical grade KBr powder at

    
     for 2 hours. Store in a desiccator.
    
  • Ratio: Mix

    
     of 
    
    
    
    -AA sample with
    
    
    KBr (
    
    
    w/w).
  • Grinding: Grind gently in an agate mortar. Caution: Excessive grinding can induce phase transitions or amorphization in polymorphic drugs like Gabapentin.

  • Pressing: Apply

    
     of pressure under vacuum for 2 minutes to form a transparent disc.
    
  • Measurement: Scan from

    
     (Resolution: 
    
    
    
    ).
Protocol B: ATR (Attenuated Total Reflectance)

Best for: Rapid QC, polymorph screening, and hygroscopic samples.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness.

  • Background: Collect an air background immediately before sampling to account for atmospheric water vapor.

  • Application: Place solid powder directly on the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak peaks, particularly in the high-wavenumber region (

    
    ).
    
  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Protocol Comparison Workflow

Workflow Sample Solid Gamma-AA Sample Split Select Method Sample->Split KBr KBr Pellet (Transmission) Split->KBr Structural ID ATR ATR (Reflectance) Split->ATR Routine QC KBr_Step Mix 1:100 with KBr Press under Vacuum KBr->KBr_Step ATR_Step Direct Crystal Contact High Pressure Clamp ATR->ATR_Step KBr_Out High Resolution Sharp Peaks Complex Prep KBr_Step->KBr_Out ATR_Out Fast Turnaround Peak Shifts (Depth) Easy Clean ATR_Step->ATR_Out

Figure 2: Workflow comparison for KBr vs. ATR sampling techniques.

References
  • American Institute of Physics. "The infrared spectra of

    
    -aminobutyric acid (GABA) in the solid state and inert gas matrices." Journal of Chemical Physics. 
    
  • Shimadzu Corporation. "Analysis of Amino Acids by KBr Tablet Method." Application News.

  • National Institutes of Health (NIH). "Plasticity in zwitterionic drugs: the bending properties of Pregabalin and Gabapentin." IUCrJ.

  • Specac. "Interpreting Infrared Spectra: A Quick Primer."

  • Thermo Fisher Scientific. "Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples."

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-(2-bromophenyl)butanoic Acid: Comprehensive Disposal &amp; Operational Safety Guide

As a Senior Application Scientist, I recognize that handling halogenated neuropharmacological agents requires stringent operational oversight. 4-Amino-3-(2-bromophenyl)butanoic acid—a brominated analog of the GABA-B agon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated neuropharmacological agents requires stringent operational oversight. 4-Amino-3-(2-bromophenyl)butanoic acid—a brominated analog of the GABA-B agonist phenibut—is a valuable compound in drug development. However, the presence of the ortho-bromine atom fundamentally alters the molecule's waste stream trajectory.

This guide provides the definitive, step-by-step causality and methodology for the safe handling and compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the material. Below is the operational profile for 4-Amino-3-(2-bromophenyl)butanoic acid.

ParameterSpecificationOperational Implication
Chemical Name 4-Amino-3-(2-bromophenyl)butanoic acidActive pharmaceutical ingredient (API) handling required.
CAS Number 1081536-75-5Use for precise inventory and manifest tracking.
Molecular Formula C10H12BrNO2Contains ~31% Bromine by weight; dictates incineration method.
Hazard Classification Halogenated Organic Compound, IrritantMandates segregation from general organic waste streams.
RCRA Waste Code F002 (or state-specific equivalent)Must be processed by a licensed hazardous waste facility.
Part 2: The Causality of Halogenated Waste Management

Why does a single bromine atom dictate an entirely different disposal protocol? The answer lies in the thermal dynamics of chemical destruction.

When standard (non-halogenated) organic compounds are incinerated, they primarily combust into carbon dioxide and water. However, halogenated compounds (containing Fluorine, Chlorine, Bromine, or Iodine) undergo a much more volatile degradation process[1]. During incineration, the bromine in 4-Amino-3-(2-bromophenyl)butanoic acid generates highly corrosive and toxic hydrogen bromide (HBr) gas. Furthermore, if combusted at inadequate temperatures, brominated organics can act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

To prevent environmental contamination, the 2 mandates that halogenated organic waste be strictly segregated from non-halogenated waste[2]. Mixing them not only violates federal compliance but also dilutes the BTU (energy) value of the non-halogenated waste. This forces the entire mixed volume to undergo expensive, high-temperature rotary kiln incineration equipped with caustic scrubbers designed to neutralize the resulting halogen acids[1].

Part 3: Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol every time 4-Amino-3-(2-bromophenyl)butanoic acid waste is generated.

Phase 1: Segregation and Containerization
  • Isolate the Waste Stream: Never mix this compound with general organic waste (e.g., ethanol, acetone) or aqueous waste. Establish a dedicated waste stream specifically for halogenated organics[3].

  • Select the Proper Container: Use a UN-approved, chemically compatible container. High-Density Polyethylene (HDPE) or amber glass are standard. The container must be "strong and tight" with a secure screw-top cap to prevent vapor release[3].

  • Control Volume: If disposing of the compound in a solvent solution, leave at least 10% headspace in the container to accommodate thermal expansion and prevent over-pressurization.

Phase 2: Labeling and Documentation
  • Immediate Labeling: Affix a compliant "Hazardous Waste" label to the container before adding the first drop or grain of waste. An unlabeled container is an immediate regulatory violation[4].

  • Explicit Identification: Write the full chemical name: "4-Amino-3-(2-bromophenyl)butanoic acid." Explicitly mark the container as "Halogenated Organic Waste." Do not use chemical structures or abbreviations, as emergency responders rely on clear text.

Phase 3: Storage and Transfer
  • Secondary Containment: Place the primary waste container inside a secondary leak-proof bin (e.g., a polypropylene tray) to prevent environmental release in the event of primary container failure[3].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. Ensure it is kept away from incompatible materials, such as strong oxidizers or strong bases, which could trigger an exothermic reaction[5].

  • EHS Transfer: Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on your generator status), transfer it to your institution's Environmental Health and Safety (EHS) department for pickup by a licensed RCRA contractor[2].

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to minimize exposure. According to 6, follow this workflow[6]:

  • Evacuate & Assess: Clear personnel from the immediate area. Consult the Safety Data Sheet (SDS) to confirm hazard parameters.

  • Don Appropriate PPE: Equip standard laboratory PPE: chemical splash goggles, nitrile gloves (double-gloving is highly recommended for halogenated compounds), and a flame-resistant lab coat.

  • Containment:

    • For solid powder spills: Avoid dry sweeping, which aerosolizes the active pharmaceutical ingredient. Instead, cover the powder gently with damp absorbent pads.

    • For liquid solutions: Encircle the spill with an inert, non-combustible absorbent like vermiculite or sand.

  • Collection: Use non-sparking tools to scoop the absorbed material. Transfer it directly into a designated, UN-approved halogenated waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small volume of ethanol), followed by a thorough soap and water wash. Crucial: Collect all solvent and aqueous rinsate as halogenated waste; do not wash it down the drain[7].

Part 5: Waste Stream Visualization

The following diagram illustrates the critical pathway of halogenated waste from generation to thermal destruction, highlighting the necessary interventions to prevent environmental contamination.

G A Waste Generation: 4-Amino-3-(2-bromophenyl)butanoic acid B Segregation: Isolate from Non-Halogenated Waste A->B Identify Halogen C Containerization: Seal in Compatible HDPE/Glass B->C Prevent mixing D Storage: Secondary Containment Area C->D Label & Log E EHS Transfer: Licensed RCRA Contractor D->E Manifest generation F Final Disposal: High-Temp Rotary Kiln Incineration E->F Transport G Emission Control: Caustic Scrubbing (Neutralize HBr) F->G Exhaust gas

Workflow for the segregation, storage, and thermal destruction of halogenated organic waste.

References
  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA National Service Center for Environmental Publications (NEPIS) URL: [Link]

  • Title: Hazardous Waste Guide Source: UTIA Safety Office URL: [Link]

  • Title: Chemical Safety in the Workplace Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-3-(2-bromophenyl)butanoic acid

Standard Operating Procedure: Handling, PPE, and Disposal of 4-Amino-3-(2-bromophenyl)butanoic Acid Executive Summary & Hazard Causality 4-Amino-3-(2-bromophenyl)butanoic acid (CAS: 1081536-75-5) is a halogenated derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 4-Amino-3-(2-bromophenyl)butanoic Acid

Executive Summary & Hazard Causality

4-Amino-3-(2-bromophenyl)butanoic acid (CAS: 1081536-75-5) is a halogenated derivative of β-phenyl-γ-aminobutyric acid (Phenibut). In drug discovery and development, halogenation—specifically the addition of a bromine atom at the ortho position of the phenyl ring—is frequently utilized to increase a molecule's lipophilicity (LogP) and enhance its ability to cross the blood-brain barrier (BBB).

The Mechanistic Hazard: While high lipophilicity is desirable for neuropharmacological efficacy (e.g., GABA-B receptor agonism), it significantly elevates the occupational hazard. Increased lipophilicity means that accidental dermal exposure can lead to rapid systemic absorption, potentially causing acute central nervous system (CNS) depression. Furthermore, as a fine crystalline powder, it poses a severe inhalation risk. Standard laboratory safety protocols must be strictly upgraded to handle this active pharmaceutical ingredient (API) intermediate safely.

Quantitative PPE & Engineering Control Matrix

To mitigate the risks of dermal absorption and inhalation, the following quantitative thresholds and PPE specifications must be met before initiating any workflow. According to the OSHA Laboratory Standard (29 CFR 1910.1450), continuous engineering controls and appropriate PPE must be utilized when handling hazardous laboratory chemicals to keep exposure below permissible limits[1].

Control CategorySpecificationQuantitative MetricMechanistic Rationale / Causality
Engineering Control Chemical Fume Hood80–120 fpm face velocityCaptures aerosolized API dust. Prevents inhalation of neuroactive particulates.
Dermal Protection Double Nitrile Gloves>480 min breakthrough timeHalogenated lipophilic compounds can penetrate standard latex. Double-gloving ensures a fail-safe barrier.
Respiratory Protection N95 or P100 Respirator≥95% filtration efficiency (0.3 µm)Essential during powder weighing to block inhalation of fine, statically-charged dust.
Ocular Protection Splash GogglesANSI Z87.1 CompliantPrevents mucosal absorption of airborne particulates or solvent splashes.
Decontamination Sodium Hypochlorite10% v/v concentrationOxidative degradation of residual organic API on surfaces and laboratory tools.

Operational Workflow: Step-by-Step Methodology

Self-Validating System: Do not proceed to the next step in this protocol unless the prior validation check is successful.

Phase 1: Pre-Task Setup and Static Mitigation

  • Fume Hood Verification: Check the digital monitor on the chemical fume hood. Validation: The face velocity must read between 80 and 120 fpm. If the alarm sounds or the reading is out of bounds, halt operations immediately and tag the hood out of service.

  • Static Control: 4-Amino-3-(2-bromophenyl)butanoic acid powders are highly susceptible to static charge, which causes the powder to "jump" and aerosolize. Place an anti-static ionizer bar next to the microbalance inside the hood.

  • Surface Preparation: Line the working area with a disposable, anti-static weighing mat to contain trace spills.

Phase 2: Weighing and Transfer

  • PPE Donning: Put on a standard lab coat, ANSI Z87.1 goggles, an N95/P100 respirator, and two pairs of nitrile gloves.

  • Weighing: Tare an anti-static weigh boat on the microbalance. Using a grounded stainless-steel spatula, slowly transfer the powder. Causality: Grounded tools prevent static buildup, ensuring the powder remains in the boat rather than dispersing into the ambient air.

  • Transfer: Move the weighed solid directly into the destination flask inside the fume hood. Seal the flask with a septum or stopper before removing it from the hood.

Phase 3: Decontamination

  • Tool Cleaning: Wipe down the spatulas, microbalance, and immediate hood surfaces with a 10% bleach solution, followed by a 70% Isopropanol (IPA) wipe to remove aqueous residue.

  • Doffing: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste bin. This prevents cross-contamination of laboratory door handles and shared equipment.

Spill Response and Waste Disposal Plan

Spills involving halogenated neuroactive compounds require immediate, controlled remediation to prevent aerosolization and environmental contamination.

Solid Spill Protocol (<50g):

  • Isolate: Evacuate personnel from the immediate 1-meter radius.

  • Suppress: Do NOT sweep the powder, as the mechanical action creates a massive inhalation hazard. Instead, gently cover the spill with absorbent laboratory pads dampened with water or 70% IPA to suppress dust generation.

  • Collect: Use a disposable plastic scraper to push the damp mass into a wide-mouth hazardous waste container.

  • Decontaminate: Wash the affected surface three times with 10% bleach, followed by a final water rinse.

Waste Segregation (Critical): According to the National Research Council's Prudent Practices in the Laboratory, chemical waste must be strictly segregated to prevent dangerous incompatibilities[2].

  • Halogenated Waste: All solutions containing 4-Amino-3-(2-bromophenyl)butanoic acid must be disposed of in containers explicitly labeled as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to exothermic reactions and severely complicate incineration processes at the disposal facility.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, labeled solid hazardous waste drum.

Process Visualization

ContaminationControl A Pre-Task Assessment & Fume Hood Verification B PPE Donning (Double Nitrile, N95/P100, Goggles) A->B Cleared C Weighing & Transfer (Anti-static tools) B->C Protected D Solution Prep & Reaction Assembly C->D Transferred E Decontamination (10% Bleach / Soap) D->E Completed F Waste Segregation (Halogenated Organics) E->F Disposed

Workflow for the safe handling, transfer, and disposal of 4-Amino-3-(2-bromophenyl)butanoic acid.

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link][1]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link] (via NCBI Bookshelf ID: NBK55878)[2]

Sources

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